molecular formula C8H14O3 B2504998 5,8-Dioxaspiro[3.5]nonan-6-ylmethanol CAS No. 2169090-39-3

5,8-Dioxaspiro[3.5]nonan-6-ylmethanol

Cat. No.: B2504998
CAS No.: 2169090-39-3
M. Wt: 158.197
InChI Key: HIBCDLJGRJXEIV-UHFFFAOYSA-N
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Description

5,8-Dioxaspiro[3.5]nonan-6-ylmethanol is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.197. The purity is usually 95%.
BenchChem offers high-quality 5,8-Dioxaspiro[3.5]nonan-6-ylmethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,8-Dioxaspiro[3.5]nonan-6-ylmethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,8-dioxaspiro[3.5]nonan-6-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c9-4-7-5-10-6-8(11-7)2-1-3-8/h7,9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBCDLJGRJXEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)COCC(O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"5,8-Dioxaspiro[3.5]nonan-6-ylmethanol" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and applications of 5,8-Dioxaspiro[3.5]nonan-6-ylmethanol , a specialized spirocyclic building block used in modern medicinal chemistry.

A Versatile Spirocyclic Scaffold for Fsp³-Enriched Drug Discovery

Introduction & Structural Analysis

5,8-Dioxaspiro[3.5]nonan-6-ylmethanol (CAS: 2169090-39-3 ) is a bicyclic ether scaffold featuring a cyclobutane ring spiro-fused to a functionalized 1,4-dioxane ring.[1] In the context of "escaping flatland" in drug discovery, this molecule serves as a critical bioisostere for saturated heterocycles like morpholines or tetrahydropyrans, offering unique vector orientation and improved physicochemical properties.

The "spiro[3.5]" nomenclature indicates a spiro junction connecting a 4-membered ring (cyclobutane) and a 6-membered ring. The "5,8-dioxa" designation confirms the 6-membered ring is a 1,4-dioxane derivative (oxygen atoms at positions relative to the spiro center), distinguishing it from 1,3-dioxane ketals.

Key Structural Features:
  • Spirocyclic Constraint: The quaternary spiro carbon (C4) locks the conformation of the 1,4-dioxane ring, reducing entropic penalties upon binding to protein targets.

  • Fsp³ Character: With a high fraction of sp³-hybridized carbons, the scaffold improves solubility and metabolic stability compared to flat aromatic linkers.

  • Vector Geometry: The hydroxymethyl group at position 6 provides a specific exit vector (

    
    ) for fragment growth or linker attachment, distinct from equatorial/axial vectors in piperidines.
    
Physicochemical Properties

The following data summarizes the core properties of the molecule, derived from structural analysis and standard chem-informatics predictions for this class of ethers.

PropertyValue / DescriptionSignificance
Formula

Low molecular weight fragment.
MW 158.19 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
LogP (Calc) -0.3 to 0.2Highly hydrophilic due to ether/alcohol functionality.
TPSA ~49 ŲGood membrane permeability range (<140 Ų).
H-Bond Donors 1 (Alcohol -OH)Specific interaction point.
H-Bond Acceptors 3 (2 Ethers, 1 Alcohol)Solvation and target binding.
pKa (Alcohol) ~16Non-ionizable at physiological pH.
Stability Acid/Base Stable1,4-Dioxanes are more stable than 1,3-dioxolane ketals.
Chemical Synthesis & Manufacturing

The synthesis of 5,8-dioxaspiro[3.5]nonane derivatives typically proceeds via the ring-opening of a spiro-epoxide precursor, followed by cyclization. This method, optimized in recent literature (e.g., Bondarenko et al., 2023), allows for the introduction of substituents like the hydroxymethyl group.

3.1 Retrosynthetic Analysis

The 1,4-dioxane ring is constructed by reacting 1-oxaspiro[2.3]hexane (spiro-epoxide) with a glycerol derivative. The regioselectivity is controlled to ensure the formation of the 6-membered 1,4-dioxane rather than a 7-membered ring or acyclic ether.

3.2 Detailed Synthetic Protocol

Step 1: Preparation of 1-Oxaspiro[2.3]hexane

  • Reagents: Methylenecyclobutane,

    
    -CPBA (or in situ generated dimethyldioxirane).
    
  • Conditions: DCM, 0°C to RT.

  • Mechanism: Prilezhaev epoxidation of the exocyclic alkene.

Step 2: Epoxide Ring Opening & Cyclization

  • Reagents: 1-Oxaspiro[2.3]hexane, 3-chloro-1,2-propanediol (or protected glycerol), Lewis Acid (

    
    ) or Base (NaH).
    
  • Workflow:

    • Nucleophilic Attack: The primary hydroxyl of the diol attacks the less substituted carbon of the spiro-epoxide (or the spiro carbon depending on conditions, but steric hindrance usually favors the methylene).

    • Cyclization: Intramolecular Williamson ether synthesis closes the 1,4-dioxane ring.

    • Deprotection (if applicable): Unmasking the primary alcohol.

Note on Regiochemistry: To specifically achieve the 6-ylmethanol isomer (substituent adjacent to oxygen), the reaction typically utilizes a substituted ethylene glycol equivalent where the substituent ends up at C6.

3.3 Visualization of Synthesis Pathway

The following diagram illustrates the core logic of constructing the 5,8-dioxaspiro[3.5]nonane skeleton.

SynthesisPath SM Methylene Cyclobutane Epox 1-Oxaspiro[2.3]hexane (Spiro Epoxide) SM->Epox Reagent1 m-CPBA DCM, 0°C Inter Acyclic Diol/Ether Intermediate Epox->Inter Prod 5,8-Dioxaspiro[3.5] nonan-6-ylmethanol Inter->Prod Reagent2 Glycerol deriv. Lewis Acid Reagent3 Cyclization (Base)

Caption: Synthesis of the 5,8-dioxaspiro[3.5]nonane scaffold via spiro-epoxide ring expansion.

Applications in Drug Discovery

This molecule is primarily used as a building block (BB) in the hit-to-lead and lead optimization phases.

4.1 Bioisosteric Replacement

The 5,8-dioxaspiro[3.5]nonane core acts as a surrogate for:

  • Cyclohexane/Piperidine: Reduces lipophilicity (LogP) while maintaining ring puckering.

  • Tetrahydropyran (THP): The spiro-cyclobutane adds metabolic stability by blocking the 4-position of the 6-membered ring (metabolic soft spot).

4.2 Fragment-Based Drug Discovery (FBDD)

With a molecular weight of ~158 Da, the molecule is an ideal "fragment." The primary alcohol (-CH2OH) serves as a handle for:

  • Etherification: Creating larger ether-linked inhibitors.

  • Oxidation/Amination: Converting to an aldehyde or amine for reductive amination.

  • Sulfonylation: Reacting with sulfonyl chlorides to form sulfonates.

4.3 Structural Biology & Vector Analysis

Unlike a standard 4-substituted piperidine where the vector is strictly equatorial or axial, the spiro[3.5] system orients the C6-substituent in a pseudo-equatorial position that is offset by the spiro-fusion. This allows the exploration of novel chemical space within a binding pocket.

VectorMap Center Spiro Core (Rigid Anchor) Vec1 Cyclobutane (Lipophilic Contact) Center->Vec1 Hydrophobic Interaction Vec2 1,4-Dioxane Oxygens (H-Bond Acceptors) Center->Vec2 Solvation Vec3 C6-Methanol (Growth Vector) Center->Vec3 Linker Attachment

Caption: Pharmacophoric features and growth vectors of the 5,8-dioxaspiro[3.5]nonan-6-ylmethanol scaffold.

Experimental Characterization

To validate the identity of synthesized batches, the following analytical signatures are standard.

5.1 Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • Cyclobutane protons: Multiplets typically around

      
       1.8 – 2.4 ppm (6H).
      
    • Dioxane ring protons: Distinct doublets of doublets (dd) for the methylene protons adjacent to oxygen (

      
       3.4 – 3.9 ppm).
      
    • Hydroxymethyl group: A multiplet for the CH at position 6, and a doublet/multiplet for the

      
      -OH (
      
      
      
      3.5 – 3.7 ppm).
  • ¹³C NMR:

    • Spiro Carbon (C4): Characteristic quaternary signal around

      
       35–45 ppm (shifted by oxygen proximity).
      
    • Dioxane Carbons (C-O): Signals in the

      
       60–75 ppm range.
      
5.2 Mass Spectrometry (MS)
  • Ionization: ESI+

  • Observed Ion:

    
     or 
    
    
    
    .
  • Fragmentation: Loss of

    
     (formaldehyde equivalent) is common in cyclic ethers.
    
References
  • Bondarenko, A. V., et al. (2023).[2] "Synthesis of 2,2-Disubstituted and 2,2,3-Trisubstituted 1,4-Dioxane-Derived Building Blocks." Synthesis, 55.

  • ChemSRC. (2025).[1] "5,8-Dioxaspiro[3.5]nonan-6-ylmethanol - CAS 2169090-39-3."[1][3] Chemical Database.

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 17, 2839-2849. (Contextual reference for spirocyclic bioisosteres).

Sources

Advanced Structural Elucidation of Spirocyclic Scaffolds: The Case of 5,8-Dioxaspiro[3.5]nonan-6-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In modern drug discovery, the "escape from flatland" has driven a surge in spirocyclic scaffolds. These 3D-rich architectures increase fraction sp3 (Fsp3) character, improving solubility and metabolic stability compared to planar aromatic systems [1].[1]

This guide details the structural elucidation of 5,8-dioxaspiro[3.5]nonan-6-ylmethanol , a specific spirocyclic ether. Unlike the common ketal-derived 1,3-dioxanes (5,7-dioxa isomers), this molecule features a 1,4-dioxane ring spiro-fused to a cyclobutane. Elucidating this structure requires a rigorous differentiation from its isomers using high-resolution NMR and mass spectrometry.

Target Molecule Profile:

  • Core Scaffold: Spiro[3.5]nonane (Cyclobutane spiro-fused to cyclohexane).

  • Heteroatoms: 5,8-Dioxa (1,4-dioxane motif).

  • Functional Handle: 6-Hydroxymethyl group (Chiral center introduction).

Synthesis-Informed Structural Prediction

Scientific integrity dictates that elucidation begins with understanding the chemical origin. The impurity profile and potential isomers are dictated by the synthetic route.

Likely Synthetic Pathway: The 5,8-dioxaspiro[3.5]nonane system (a 1,4-dioxane) is typically synthesized via the reaction of 1,1-bis(hydroxymethyl)cyclobutane with an epoxide or a functionalized alkyl halide (e.g., epichlorohydrin derivative), followed by cyclization.

  • Contrast with Isomers: The 5,7-dioxa isomer (1,3-dioxane) is formed via the ketalization of cyclobutanone with glycerol. Knowing this distinction is critical for the analyst:

    • 5,7-isomer (Ketal): Acid labile.

    • 5,8-isomer (Ether): Base/Acid stable (typically).

Analytical Protocol: Step-by-Step Elucidation

Phase 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Establish molecular formula and ring stability.

  • Instrument: Q-TOF or Orbitrap.

  • Ionization: ESI+ (Electrospray Ionization).

  • Target Formula: C8H14O3 (Calculated Monoisotopic Mass: ~158.0943 Da).

Fragmentation Logic:

  • Parent Ion: Look for

    
    , 
    
    
    
    .
  • Ring Contraction: Spirocycles often show a characteristic loss of ethylene (

    
    ) from the cyclobutane ring (M - 28) or ring opening of the dioxane.
    
  • Differentiation: 1,3-dioxanes (acetals) fragment easily at the spiro-carbon (quaternary acetal carbon). 1,4-dioxanes (ethers) are more robust, showing sequential loss of

    
    .
    
Phase 2: NMR Spectroscopy (The Core Verification)

This is the primary self-validating system. The connectivity must be proven via 1D and 2D NMR.

Solvent Selection:


 is standard, but 

is preferred here to visualize the hydroxyl proton (-OH) coupling, which confirms the primary alcohol status.
A. 1H NMR Analysis (Proton Connectivity)
PositionMultiplicityIntegrationChemical Shift (

)
Assignment Logic
Cyclobutane (

)
Multiplets6H1.8 - 2.4 ppmCharacteristic diastereotopic splitting due to the rigid spiro center.

(Methine)
Multiplet1H3.6 - 3.9 ppmAdjacent to oxygen and the hydroxymethyl group. The chiral center.[2]

(Methylene)
Multiplet2H3.5 - 3.8 ppmPart of the dioxane ring.

(Methylene)
Doublet/Multiplet2H3.4 - 3.6 ppmIsolated methylene between Oxygen and Spiro center.

-OH
Doublet of Doublets2H3.4 - 3.6 ppmDiastereotopic protons due to the adjacent chiral center (

).
-OH Triplet1H4.5 - 5.0 ppmVisible in DMSO; confirms primary alcohol.
B. 13C NMR & DEPT-135
  • Spiro Carbon (

    
    ):  The most critical signal. In a 1,4-dioxane spiro system, this is a quaternary carbon. It will appear around 35-45 ppm  (shielded by cyclobutane, deshielded by beta-oxygens).
    
    • Note: If this were a 1,3-dioxane (ketal), the spiro carbon would be at 95-110 ppm (acetal range). This is the definitive "Go/No-Go" check.

  • 
     (Oxygens):  Not carbons, but the adjacent carbons (
    
    
    
    ) will be shifted to 60-75 ppm.
C. 2D NMR: Establishing Connectivity

1. HSQC (Heteronuclear Single Quantum Coherence): Maps protons to their attached carbons. Use this to separate the overlapping methylene signals in the 3.4–3.9 ppm region.

2. HMBC (Heteronuclear Multiple Bond Correlation): The "Bridge-Builder" Experiment.

  • Target: Verify the spiro junction.

  • Observation: The protons of the cyclobutane ring (

    
    ) must show a long-range correlation (
    
    
    
    ) to the carbons of the dioxane ring (
    
    
    and
    
    
    if applicable) and vice-versa.
  • The "Spiro-Hop": Look for correlations from the isolated methylene

    
     to the cyclobutane carbons.
    

3. NOESY (Nuclear Overhauser Effect):

  • Stereochemistry: Determine the orientation of the hydroxymethyl group (axial vs. equatorial).

  • Signal: Strong NOE between

    
     and the axial protons of 
    
    
    
    or
    
    
    indicates 1,3-diaxial interaction, helping assign the chair conformation of the dioxane ring.

Visualization: Elucidation Logic & Pathway

The following diagrams illustrate the decision-making workflow and the specific NMR correlations required to confirm the structure.

Diagram 1: Structural Elucidation Workflow

ElucidationWorkflow Start Unknown Sample (Spiro-Ether Candidate) HRMS Phase 1: HRMS Target: C8H14O3 Check: Fragmentation Pattern Start->HRMS C13Check Phase 2: 13C NMR (Spiro C) Critical Decision Point HRMS->C13Check IsomerA Spiro-C @ 95-110 ppm (Acetal/Ketal) REJECT (Isomer 5,7) C13Check->IsomerA High Shift IsomerB Spiro-C @ 35-45 ppm (Ether/Quaternary) PROCEED (Isomer 5,8) C13Check->IsomerB Low Shift HMBC Phase 3: HMBC Verify Spiro-Connectivity IsomerB->HMBC NOESY Phase 4: NOESY Assign Stereochemistry (C6) HMBC->NOESY Final Confirmed Structure: 5,8-Dioxaspiro[3.5]nonan-6-ylmethanol NOESY->Final

Caption: Logical workflow for distinguishing the target 1,4-dioxane spirocycle from common ketal impurities.

Diagram 2: HMBC Correlation Topology

HMBC_Logic cluster_ring Key Verification SpiroC Spiro C4 (Quaternary) CycloH Cyclobutane H (H1-H3) CycloH->SpiroC 2J/3J DioxaneH9 Dioxane H9 (Isolated CH2) CycloH->DioxaneH9 HMBC (Weak) DioxaneH9->SpiroC 2J DioxaneH9->CycloH NOE (Spatial) DioxaneH6 Dioxane H6 (Chiral CH)

Caption: Key HMBC and NOE correlations centered on the spiro-carbon junction.

Functional Derivatization (Chemical Proof)

To provide absolute certainty beyond spectroscopy, a "Chemical Proof" step is recommended for drug development dossiers.

Mosher Ester Analysis:

  • React the 6-hydroxymethyl group with

    
    - and 
    
    
    
    -MTPA chloride (Mosher's acid chloride).
  • Outcome:

    • Confirms the presence of the primary alcohol.

    • Allows determination of the absolute configuration (

      
       or 
      
      
      
      ) at
      
      
      by analyzing the
      
      
      (
      
      
      ) of neighboring protons in 1H NMR.

References

  • Drug Hunter. (2025).[3] The Spirocycle Surge in Drug Discovery. Retrieved from

  • Zheng, Y., & Tice, C. M. (2016).[1] The Use of Spirocyclic Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • PubChem. (2025). Compound Summary: 2,5-dioxa-8-azaspiro[3.5]nonane derivatives (Structural Analogues). Retrieved from

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Medicinal Chemistry. Chemical Reviews. (Contextual Grounding).

Sources

The Pivotal Role of Physicochemical Properties in the Drug Development of Dioxaspiro Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dioxaspiro Scaffold - A Privileged Structure in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer advantageous pharmacological and pharmacokinetic profiles is relentless. Among these, the dioxaspiro motif, characterized by two heterocyclic rings sharing a single central carbon atom with at least one oxygen in each ring, has emerged as a "privileged scaffold."[1][2] Its inherent three-dimensionality and conformational rigidity offer a unique platform for the design of highly selective and potent therapeutic agents.[3][4] Unlike flat aromatic systems, the defined spatial arrangement of substituents on a dioxaspiro core allows for precise interactions with biological targets, potentially leading to improved efficacy and reduced off-target effects.[4][5]

This technical guide provides an in-depth exploration of the critical physicochemical properties of dioxaspiro compounds. It is intended for researchers, medicinal chemists, and drug development professionals, offering not just a review of these properties but also a rationale for their importance and detailed methodologies for their assessment. Understanding and optimizing properties such as lipophilicity, solubility, pKa, and metabolic stability is paramount to translating a promising dioxaspiro-based compound from a laboratory curiosity into a clinical success.[6]

Lipophilicity: Mastering the Balance for Membrane Permeation and Beyond

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is arguably one of the most critical physicochemical parameters in drug design.[6] It governs a multitude of pharmacokinetic processes, including absorption, distribution, metabolism, and excretion (ADME).[7] For dioxaspiro compounds, the rigid, three-dimensional structure provides a unique opportunity to modulate lipophilicity through precise substituent placement.

The Significance of LogP and LogD

Lipophilicity is most commonly expressed as the partition coefficient (LogP) or the distribution coefficient (LogD).

  • LogP is the logarithm of the ratio of the concentration of a neutral compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[7][8] It is an intrinsic property of the molecule.

  • LogD is the logarithm of the ratio of the equilibrium concentrations of all species (ionized and neutral) of a compound in a lipid phase to the aqueous phase at a specific pH.[8][9] For ionizable compounds, LogD is pH-dependent and provides a more physiologically relevant measure of lipophilicity.[9][10]

A delicate balance is required: sufficient lipophilicity is necessary for membrane permeation, including crossing the blood-brain barrier (BBB) for CNS-targeted drugs, but excessive lipophilicity can lead to poor aqueous solubility, increased metabolic liability, and non-specific toxicity.[11][12] For orally administered drugs, a LogP value of less than 5 is one of the tenets of Lipinski's "Rule of Five," a guideline for drug-likeness.[6]

Structure-Property Relationships in Dioxaspiro Compounds

The spirocyclic nature of these compounds offers distinct advantages for fine-tuning lipophilicity. The introduction of polar functional groups or heteroatoms into the ring systems or as substituents can significantly decrease LogP/LogD values, enhancing aqueous solubility. Conversely, the addition of hydrophobic moieties can increase lipophilicity to improve membrane penetration. The stereochemistry of the spirocenter and any substituents can also subtly influence lipophilicity by altering the molecule's overall shape and the exposure of polar or non-polar surfaces.[13][14]

PropertyImportance in Drug DevelopmentTypical Range for Oral Drugs
LogP Membrane permeability, protein binding, solubility, metabolism< 5
LogD at pH 7.4 Physiologically relevant lipophilicity for ionizable drugs1 - 3

A summary of key lipophilicity parameters.

Experimental Protocol: Shake-Flask Method for LogD7.4 Determination

This classic method directly measures the partitioning of a compound between n-octanol and a buffered aqueous phase.

Causality: The choice of n-octanol is a long-standing surrogate for biological lipid membranes due to its amphiphilic nature. A pH of 7.4 is used to mimic physiological conditions in the blood and other tissues.[9]

Methodology:

  • Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate the n-octanol with the PBS buffer and vice-versa by mixing them vigorously and allowing the phases to separate. This prevents volume changes during the experiment.

  • Compound Addition: Prepare a stock solution of the dioxaspiro compound in a suitable solvent (e.g., DMSO). Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and PBS (e.g., 1:1 v/v) in a screw-cap vial. The final concentration should be within the linear range of the analytical method.

  • Equilibration: Cap the vial and shake it on a mechanical shaker at a constant temperature (e.g., 25°C) for a sufficient time (typically 1-24 hours) to ensure equilibrium is reached.[8]

  • Phase Separation: Centrifuge the vial at a low speed to facilitate a clean separation of the two phases.

  • Quantification: Carefully remove an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS/MS.

  • Calculation: Calculate LogD7.4 using the formula: LogD7.4 = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] )

Self-Validation: The protocol's integrity is maintained by running replicates and including a control compound with a known LogD7.4 value to ensure the accuracy of the experimental setup and analytical method.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a fundamental requirement for a drug to be absorbed and distributed throughout the body.[4][6] Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise therapeutic efficacy.[4] Dioxaspiro compounds, with their often complex and rigid structures, can present solubility challenges.

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two types of solubility measurements:

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, precipitates in an aqueous buffer. This high-throughput assay is valuable in early discovery for ranking compounds.[15]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the solid form of a compound in a solvent. It is a more accurate, albeit lower-throughput, measure that is critical for lead optimization and formulation development.[15][16]

Issues arising from low solubility can include precipitation in in vitro assays, leading to unreliable data, and the need for complex and costly formulation strategies for in vivo studies.[3][15]

Experimental Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)

This method is widely used in early drug discovery for its speed and low compound consumption.

Causality: This assay mimics the situation where a compound dissolved in an organic solvent (DMSO) is introduced into an aqueous environment, such as during in vitro screening. The formation of a precipitate is detected by light scattering (nephelometry), providing a rapid assessment of solubility.[15]

Methodology:

  • Compound Plating: Prepare serial dilutions of the dioxaspiro compound in DMSO in a 96- or 384-well plate.

  • Buffer Addition: Add aqueous buffer (e.g., PBS at pH 7.4) to each well.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.

  • Measurement: Measure the turbidity (light scattering) in each well using a nephelometer.

  • Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity signal significantly exceeds the background.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock 10 mM Stock in DMSO plate Serial Dilution in Plate stock->plate Dispense buffer Add Aqueous Buffer (PBS) plate->buffer incubate Incubate (2h, RT) buffer->incubate nephelometer Measure Turbidity (Nephelometer) incubate->nephelometer solubility Determine Precipitation Point (Solubility) nephelometer->solubility

Caption: Workflow for a high-throughput kinetic solubility assay.

Ionization Constant (pKa): The Driver of pH-Dependent Behavior

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For dioxaspiro compounds containing acidic or basic functional groups, the pKa is a critical determinant of their behavior in different physiological environments.[1] It influences solubility, lipophilicity (LogD), membrane permeability, and receptor binding.[7]

The Importance of Ionization State

The gastrointestinal tract has a wide range of pH values, from highly acidic in the stomach (pH 1-3) to slightly alkaline in the intestine (pH 6-7.5). A basic dioxaspiro compound will be predominantly ionized (and more soluble) in the stomach and less ionized (and more permeable) in the intestine. Understanding the pKa allows for the prediction of where a drug will be best absorbed.

Experimental Protocol: Potentiometric Titration for pKa Determination

This is a gold-standard method for measuring pKa.

Causality: The method relies on monitoring the change in pH of a solution of the compound as a titrant (a strong acid or base) is added. The pKa is determined from the inflection point of the resulting titration curve, where the compound is half-neutralized.[1]

Methodology:

  • Solution Preparation: Dissolve an accurately weighed amount of the dioxaspiro compound in a suitable solvent (e.g., water or a water-cosolvent mixture for poorly soluble compounds).[17]

  • Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a precision burette.

  • Titration: Add the titrant (e.g., 0.1 M HCl or 0.1 M NaOH) in small, precise increments.

  • Data Recording: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the first derivative of the titration curve.

Addressing Poor Solubility: For compounds with low aqueous solubility, a cosolvent such as methanol or dioxane can be used. By performing titrations in several different water/cosolvent ratios, the aqueous pKa can be determined by extrapolation using methods like the Yasuda-Shedlovsky plot.[17]

Metabolic Stability: Ensuring Sufficient In Vivo Exposure

Metabolic stability refers to the susceptibility of a compound to biotransformation by metabolic enzymes, primarily the cytochrome P450 (CYP) family in the liver.[13][18] A compound that is metabolized too rapidly will have a short half-life and low bioavailability, making it difficult to maintain therapeutic concentrations in the body.[10][11] The rigid structure of dioxaspiro compounds can sometimes be used to sterically shield metabolically liable sites, thereby improving stability.

Key Metabolic Pathways

Phase I metabolism, predominantly carried out by CYP enzymes, introduces or exposes polar functional groups through reactions like oxidation, reduction, and hydrolysis.[19][20] Phase II metabolism involves the conjugation of these groups with endogenous molecules (e.g., glucuronic acid) to further increase water solubility and facilitate excretion.[18] Identifying the "metabolic soft spots" on a dioxaspiro molecule is crucial for guiding structural modifications to enhance stability.[21]

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay provides a measure of a compound's intrinsic clearance by Phase I enzymes.

Causality: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[10] By incubating the compound with microsomes and a necessary cofactor (NADPH), one can measure the rate of disappearance of the parent compound over time, which reflects its metabolic lability.[22]

Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C.

  • Initiation of Reaction: Add the dioxaspiro compound (from a stock solution) and the cofactor NADPH to initiate the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

G cluster_setup Assay Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis A Compound + Liver Microsomes B Pre-incubate at 37°C A->B C Initiate with NADPH B->C D Incubate & Sample at Time Points (0, 5, 15, 30 min) C->D E Quench Reaction (Acetonitrile + IS) D->E F Centrifuge & Collect Supernatant E->F G Analyze by LC-MS/MS F->G H Calculate t½ and CLint G->H

Caption: Experimental workflow for an in vitro metabolic stability assay.

The Critical Influence of Stereochemistry

For chiral dioxaspiro compounds, stereochemistry can have a profound impact on all physicochemical and pharmacological properties.[13] Enantiomers can exhibit different binding affinities for receptors, be metabolized at different rates, and have different abilities to cross the blood-brain barrier.[17][23]

  • Pharmacodynamics: One enantiomer may be significantly more potent than the other, or they may even have different biological activities.

  • Pharmacokinetics: Stereoselective metabolism can lead to different in vivo exposures for each enantiomer, even when administered as a racemate.[24][25]

  • CNS Penetration: The specific three-dimensional shape of an enantiomer can influence its interactions with transporters and efflux pumps at the BBB, leading to stereoselective brain penetration.[17][23]

Therefore, the synthesis of single enantiomers and their separate evaluation is often a critical step in the development of chiral dioxaspiro drug candidates. Kinetically controlled spiroketal-forming reactions are being developed to provide selective access to different stereoisomers for comprehensive evaluation.[3][26][27]

Conclusion: An Integrated Approach to De-risking Dioxaspiro Candidates

The development of drugs based on the dioxaspiro scaffold holds immense promise due to the unique structural and conformational properties of this motif. However, success is contingent upon a thorough understanding and early optimization of the compound's physicochemical properties. A data-driven approach, integrating early-stage assessment of lipophilicity, solubility, pKa, and metabolic stability, is essential to de-risk candidates and guide medicinal chemistry efforts. By employing the robust experimental protocols outlined in this guide, and by carefully considering the profound influence of stereochemistry, research teams can more effectively navigate the complex path of drug development and unlock the full therapeutic potential of this privileged chemical class.

References

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The Emergence of a Unique Scaffold: A Technical Guide to the Discovery and History of Dioxaspiroalkanols

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

This in-depth technical guide provides a comprehensive overview of the discovery and history of dioxaspiroalkanols, a unique class of chemical compounds characterized by their spirocyclic structure containing two oxygen atoms. This document, intended for researchers, scientists, and professionals in drug development, delves into the historical context of their discovery, the evolution of their synthesis, and their significance in the landscape of natural products and medicinal chemistry. By tracing their journey from early, sometimes serendipitous, discoveries to their current status as valuable scaffolds in drug design, this guide aims to provide a foundational understanding for future innovation.

Introduction: The Structural Intrigue of Dioxaspiroalkanols

Dioxaspiroalkanols are a fascinating class of heterocyclic compounds featuring a spiroketal moiety where the spiro atom is flanked by two oxygen atoms, each belonging to a separate ring. This rigid, three-dimensional structure is a desirable attribute in modern drug design, offering a scaffold that can be functionalized to create libraries of compounds for screening against various biological targets.[1] The inherent conformational restriction of the spirocyclic system allows for precise spatial orientation of substituents, a key factor in optimizing interactions with biological macromolecules.

The core of a dioxaspiroalkanol is the spiroketal, a structural motif found in a wide array of biologically active natural products.[2][3][4] These natural products originate from diverse sources, including plants, animals, and microbes, and exhibit a range of biological activities.[2][5][6] The prevalence of the spiroketal unit in nature underscores its evolutionary selection as a privileged scaffold for biological function, making synthetic and naturally occurring dioxaspiroalkanols compelling targets for scientific investigation.

An Unfolding History: From Early Observations to a Defined Class

The history of dioxaspiroalkanols is not a linear narrative of a single discovery but rather a collection of independent investigations into various molecules that were later classified under this structural umbrella.

An Early Glimpse: Jacob Volhard and the Synthesis of a Dioxaspiroalkane Derivative

One of the earliest documented syntheses of a compound belonging to this class dates back to 1889. The German chemist Jacob Volhard, while investigating the pyrolysis of succinic acid, serendipitously produced 1,6-dioxaspiro[4.4]nonane-2,7-dione.[7] This spirodilactone was formed through the heating of succinic acid or its anhydride, leading to the elimination of carbon dioxide and the formation of this unique symmetrical structure.[7] While Volhard's primary focus may not have been the spirocyclic nature of the product, his work laid the foundational groundwork for the synthesis of a key member of the dioxaspiroalkane family.

Nature's Blueprint: The Discovery of Dioxaspiroalkanols as Pheromones

A significant milestone in the history of dioxaspiroalkanols was their identification as crucial signaling molecules in the natural world. A prominent example is 1,7-dioxaspiro[5.5]undecane, which has been identified as a sex pheromone of the olive fruit fly, Bactrocera oleae.[8][9] Pheromones are chemical substances secreted by an organism that trigger a social response in members of the same species.[10][11] The discovery that a relatively simple dioxaspiroalkane could elicit such a specific and potent biological response highlighted the importance of this structural motif in chemical communication and spurred interest in its synthesis for applications in pest management.[9] This discovery also provided a natural blueprint, demonstrating the biological relevance of the dioxaspiroalkanol scaffold.

The Art of Creation: Evolution of Synthetic Methodologies

The synthesis of dioxaspiroalkanols has evolved significantly from the early pyrolytic methods. Modern organic synthesis offers a range of strategies to construct these spirocyclic systems with increasing control over stereochemistry.

The Cornerstone of Synthesis: Acid-Catalyzed Spiroketalization

The most fundamental and widely employed method for the synthesis of dioxaspiroalkanols is the acid-catalyzed ketalization of a diol with a ketone or the intramolecular cyclization of a hydroxy ketone.[1][12][13] This reaction, typically performed under dehydrating conditions, involves the formation of a hemiketal intermediate followed by a subsequent intramolecular cyclization to yield the spiroketal.

The general mechanism for the acid-catalyzed formation of a dioxaspiroalkanol from a dihydroxyketone is depicted below.

Acid-Catalyzed Spiroketalization dihydroxyketone Dihydroxyketone protonated_ketone Protonated Ketone dihydroxyketone->protonated_ketone + H+ hemiketal Hemiketal Intermediate protonated_ketone->hemiketal Intramolecular Nucleophilic Attack protonated_hemiketal Protonated Hemiketal hemiketal->protonated_hemiketal + H+ carbocation Carbocation Intermediate protonated_hemiketal->carbocation - H2O dioxaspiroalkanol Dioxaspiroalkanol carbocation->dioxaspiroalkanol Intramolecular Nucleophilic Attack dioxaspiroalkanol->dihydroxyketone Hydrolysis (+ H2O, H+) H_plus H+ H2O H2O H3O_plus H3O+

Figure 1: Generalized mechanism of acid-catalyzed spiroketalization.

While effective, traditional acid-catalyzed methods often yield the thermodynamically most stable stereoisomer, which can be a limitation when specific stereochemistries are desired for biological activity.[2]

Modern Synthetic Approaches: Precision and Control

To overcome the limitations of thermodynamically controlled reactions, a variety of more sophisticated synthetic strategies have been developed. These methods offer greater control over the stereochemical outcome of the spiroketalization.

An elegant approach involves the oxidative rearrangement of 2-furyl carbinols. This method, utilized in the synthesis of various dioxaspiroketals, involves the oxidation of an appropriately substituted 2-furylcarbinol, often with reagents like m-chloroperoxybenzoic acid (m-CPBA), to form an intermediate that undergoes acid-catalyzed spirocyclization.[14]

Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of complex cyclic systems, including dioxaspiroalkanols. This strategy has been successfully employed in the synthesis of 1,7-dioxaspiro[5.5]undecane systems. The approach involves the intermolecular ketalization of a diene diol with a ketone, followed by a desymmetrizing RCM reaction to construct a bicyclic acetal intermediate, which can then be rearranged to the desired spiroketal.[15]

To access specific, thermodynamically less favored stereoisomers, kinetically controlled spirocyclization reactions have been developed. These methods often involve carefully designed precursors and specific reaction conditions to favor the formation of a particular anomeric configuration.[3][16] This level of control is crucial for the systematic exploration of the structure-activity relationships of dioxaspiroalkanol-containing compounds.

Spectroscopic Characterization: Unveiling the Structure

The elucidation of the precise three-dimensional structure of dioxaspiroalkanols has been made possible by advances in spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the characterization of these compounds.

Table 1: Key Spectroscopic Techniques for Dioxaspiroalkanol Characterization

TechniqueInformation Provided
¹H NMR Provides information on the proton environment, including chemical shift, coupling constants, and stereochemical relationships.
¹³C NMR Determines the number and chemical environment of carbon atoms, including the characteristic spiroketal carbon signal.
2D NMR (COSY, HSQC, HMBC) Establishes connectivity between protons and carbons, aiding in the complete structural assignment.
Mass Spectrometry (MS) Determines the molecular weight and fragmentation patterns, confirming the elemental composition.
Infrared (IR) Spectroscopy Identifies the presence of key functional groups, such as C-O bonds characteristic of the ketal moiety.

The unique spirocyclic nature of dioxaspiroalkanols often results in complex NMR spectra. However, the rigidity of the scaffold can also lead to well-defined and diagnostic NMR signals that, with careful analysis, allow for the unambiguous determination of their stereochemistry.

Significance and Future Directions in Drug Discovery

The dioxaspiroalkanol scaffold is increasingly recognized for its potential in drug discovery. Its presence in biologically active natural products suggests that this motif is well-tolerated by biological systems and can serve as a privileged structure for the development of new therapeutic agents. Spiroether moieties, such as those found in dioxaspiroalkanols, are present in natural products with a wide range of biological activities, including anticancer, antidepressant, antiviral, antimalarial, and antituberculosis properties.[1]

The rigid, three-dimensional nature of the dioxaspiroalkanol framework provides an excellent platform for the development of compounds with improved pharmacological properties.[17] By strategically placing functional groups on this scaffold, medicinal chemists can design molecules with enhanced potency, selectivity, and pharmacokinetic profiles.

The ongoing development of novel synthetic methodologies that allow for the stereoselective synthesis of diverse dioxaspiroalkanol libraries will undoubtedly accelerate the discovery of new drug candidates.[3][16] As our understanding of the biological roles of these fascinating molecules continues to grow, so too will their importance in the field of medicinal chemistry and drug development.

References

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"5,8-Dioxaspiro[3.5]nonan-6-ylmethanol" stability and reactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Reactivity of 5,8-Dioxaspiro[3.5]nonan-6-ylmethanol

Abstract

This technical guide provides a comprehensive analysis of the predicted stability and reactivity of 5,8-Dioxaspiro[3.5]nonan-6-ylmethanol, a unique spiroketal incorporating both an oxetane and a tetrahydropyran ring. While direct experimental data for this specific molecule is not extensively documented in peer-reviewed literature, this paper synthesizes foundational principles of spiroketal chemistry, ring-strain theory, and functional group reactivity to offer a robust predictive framework. This document is intended for researchers, scientists, and professionals in drug development who are interested in leveraging novel spirocyclic scaffolds. Key topics include the influence of the anomeric effect, the inherent reactivity of the strained oxetane ring, and the interplay between the spiroketal core and the pendant hydroxymethyl group.

Introduction: The Architectural Uniqueness of the 5,8-Dioxaspiro[3.5]nonane Scaffold

Spiroketals are a privileged structural motif found in a wide array of natural products and are increasingly utilized in medicinal chemistry as rigid scaffolds to orient functional groups in three-dimensional space. The specific molecule of interest, 5,8-Dioxaspiro[3.5]nonan-6-ylmethanol, presents a fascinating case study due to the fusion of a four-membered oxetane ring with a six-membered tetrahydropyran ring. This combination introduces a significant element of ring strain, which is expected to be a dominant factor in its chemical behavior.[1][2] The presence of a primary alcohol substituent provides a handle for further synthetic elaboration, making this scaffold a potentially valuable building block for creating diverse molecular architectures.

Structural Analysis and Stereoelectronic Effects

The stability of spiroketals is largely governed by stereoelectronic interactions, most notably the anomeric effect.[3] This effect describes the thermodynamic preference for an axial orientation of an electronegative substituent on a pyranoid ring, stemming from a stabilizing hyperconjugative interaction between the lone pairs of one oxygen atom and the antibonding orbital (σ*) of the adjacent C-O bond.

In 5,8-Dioxaspiro[3.5]nonan-6-ylmethanol, the most stable conformation is predicted to be one where both C-O bonds of the spirocenter are axial with respect to their respective rings, thus benefiting from a double anomeric stabilization. However, the inherent planarity and strain of the oxetane ring will distort the ideal geometry, potentially modulating the strength of these anomeric interactions.

Caption: Predicted structure of 5,8-Dioxaspiro[3.5]nonan-6-ylmethanol.

Stability Profile

Thermodynamic and Kinetic Stability

The formation of spiroketals can be governed by either thermodynamic or kinetic control. Acid-catalyzed spirocyclization of a suitable dihydroxyketone precursor typically yields the most thermodynamically stable stereoisomer, which maximizes anomeric stabilization.[3] Conversely, less stable "contrathermodynamic" isomers can sometimes be accessed under kinetic control.[3] For the 5,8-Dioxaspiro[3.5]nonane system, the significant ring strain of the oxetane component (approximately 25.5 kcal/mol) is a key thermodynamic consideration that influences its overall stability.[1]

Stability to pH
  • Acidic Conditions: The spiroketal linkage is susceptible to hydrolysis under acidic conditions. Furthermore, the oxetane ring is prone to acid-catalyzed ring-opening reactions due to its high ring strain.[1][4][5] The protonation of either oxygen atom can initiate cleavage, leading to decomposition or rearrangement products. The presence of a nearby hydroxyl group could potentially facilitate intramolecular ring-opening.[1]

  • Basic Conditions: The spiroketal and the oxetane ring are generally stable under basic conditions.[1] This differential stability is a key consideration in synthetic planning, allowing for reactions to be performed on other parts of the molecule without disturbing the core structure.

Oxidative and Reductive Stability

The spiroketal core is relatively robust towards many common oxidizing and reducing agents. However, the stability of the oxetane ring under these conditions can be reagent-dependent.[1] While generally stable, some strong reducing agents or specific oxidative conditions could potentially lead to ring cleavage.

Reactivity Analysis

The reactivity of 5,8-Dioxaspiro[3.5]nonan-6-ylmethanol can be considered at two primary sites: the spiroketal core and the primary alcohol.

Reactions at the Spiroketal Core

The most significant reaction of the spiroketal core is its cleavage under acidic conditions. This reactivity can be synthetically useful for deprotection but is a liability if the core needs to be preserved during transformations requiring acid.

A 5,8-Dioxaspiro[3.5]nonan-6-ylmethanol B Protonated Spiroketal A->B H+ (Acid Catalyst) C Oxocarbenium Ion Intermediate B->C Ring Opening D Dihydroxyketone C->D H2O

Caption: General mechanism for acid-catalyzed hydrolysis of the spiroketal.

The oxetane portion of the spirocycle is particularly susceptible to nucleophilic attack under acidic conditions, leading to ring-opening products. This provides a potential synthetic route to functionalized tetrahydropyrans.[2][5]

Reactions of the Hydroxymethyl Group

The primary alcohol at the C6 position is a versatile functional handle for a variety of transformations.

Table 1: Predicted Reactivity of the Hydroxymethyl Group

Reaction TypeReagentsPredicted ProductKey Considerations
Oxidation PCC, DMP, Swern5,8-Dioxaspiro[3.5]nonan-6-carbaldehydeMild conditions are essential to avoid side reactions with the spiroketal.[6][7][8]
Jones, KMnO45,8-Dioxaspiro[3.5]nonane-6-carboxylic acidStrong acidic or basic conditions may cleave the spiroketal.[9]
Esterification Acyl chloride, PyridineCorresponding EsterBasic conditions are preferred to maintain spiroketal integrity.[10]
Carboxylic acid, DCCCorresponding EsterMild, neutral conditions are favorable.
Etherification NaH, Alkyl halide (Williamson)Corresponding EtherStrong base is compatible with the spiroketal.

Experimental Protocol: Oxidation to the Aldehyde (Dess-Martin Periodinane)

  • Dissolve 5,8-Dioxaspiro[3.5]nonan-6-ylmethanol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin Periodinane (DMP) (1.1-1.5 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Stir vigorously for 15-20 minutes until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude aldehyde by flash column chromatography.

Synthetic Approaches

The synthesis of dioxaspiro[3.5]nonane systems is not trivial and typically involves multistep sequences. A plausible retrosynthetic approach would involve the acid-catalyzed cyclization of a precursor containing a ketone and two hydroxyl groups, one of which is part of a 1,3-diol system to favor oxetane formation.

A 5,8-Dioxaspiro[3.5]nonan-6-ylmethanol B Dihydroxyketone Precursor A->B Spiroketalization C Protected Triol B->C Selective Oxidation D Simpler Starting Materials C->D Functional Group Interconversion

Caption: Retrosynthetic analysis for the 5,8-Dioxaspiro[3.5]nonane scaffold.

Applications in Drug Discovery

The incorporation of spirocyclic systems, particularly those containing oxetanes, is a modern strategy in medicinal chemistry to improve physicochemical properties.[2][11][12] Oxetanes can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability. The 5,8-Dioxaspiro[3.5]nonan-6-ylmethanol scaffold offers a unique three-dimensional exit vector for substituents, which can be exploited for probing interactions with biological targets. The primary alcohol allows for the attachment of various pharmacophores or for linking to other molecular fragments.

Conclusion

5,8-Dioxaspiro[3.5]nonan-6-ylmethanol represents a novel chemical entity with a stability and reactivity profile dominated by the interplay between the anomeric effect of the spiroketal and the ring strain of the oxetane. The core structure is predicted to be stable under basic and neutral conditions but susceptible to cleavage in acidic environments. The hydroxymethyl group provides a versatile point for synthetic modification, allowing this scaffold to be a potentially valuable building block in the synthesis of complex molecules for applications in drug discovery and materials science. Further experimental work is warranted to validate these predictions and fully explore the synthetic utility of this intriguing molecule.

References

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. Google Patents.

  • Assessing the stability of the oxetane ring under various chemical conditions. Benchchem.

  • Reactions of Alcohols. The Basics of General, Organic, and Biological Chemistry.

  • Burkhard, J. A., et al. (2017). Oxetanes in Drug Discovery: A Success Story. Angewandte Chemie International Edition, 56(38), 11394-11405.

  • Strategies and Synthesis of Contrathermodynamic Spiroketals. Denmark Group Meeting.

  • Spirocyclic Oxetanes: Synthesis and Properties. Request PDF.

  • (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.

  • Alcohol Reactivity. MSU Chemistry.

  • Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity. [URL: not available]
  • Reactions of Alcohols. Chemistry LibreTexts.

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.

  • Reactions of Alcohols. Cambridge (CIE) A Level Chemistry Revision Notes 2023.

  • Alcohols - Alcohol Reactivity (A-Level Chemistry). Study Mind.

  • Scheme 18. Ring opening of oxetanes 45 using protic acid in reflux conditions. [URL: not available]
  • Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. MDPI.

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Request PDF.

  • Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. [URL: not available]
  • Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. Beilstein Journals.

  • Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals.

  • (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate.

  • Synthesis of a New Dioxaspiro[bicyclo[3.3.1]nonane-oxabicyclo[6.2.0]deca- 1(10),8-dien-4-one Derivative Using Some Chemical Strategies. Bentham Science Publisher.

  • New Functionalised Hydroxymethyl Ketones from the Mild and Chemoselective KMnO4 Oxidation of Chiral Terminal Olefins. Organic Chemistry Portal.

  • Spectral Data Interpretation for Organic Structure Determin
  • Stereocontrolled Synthesis of a Highly Functionalized 1,7-Dioxaspiro[4.4]nonane Derivative Related to Antibiotic Pseurotins. Crossref.

  • Asymmetric Synthesis of Naturally Occuring Spiroketals. PMC.

  • Asymmetric Synthesis of Naturally Occuring Spiroketals. MDPI.

  • Enzymatic spiroketal formation via oxidative rearrangement of pentangular polyketides. [URL: not available]
  • NMR vs IR Spectroscopy: Determine Functional Groups. Patsnap Eureka.

  • Hydrolysis method Samples are dried in pyrolyzed borosilicate hydrolysis tubes in a vacuum centrifugal concentrator and subjecte. CIB (CSIC). [URL: not available]
  • Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis. ResearchGate.

  • DFT Prediction of Radiolytic Stability of Conformationally Flexible Ligands. MDPI.

  • Spectroscopy Tables for Functional Groups. Scribd.

  • NMR Spectroscopy. Hans Reich NMR Collection.

  • Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers.

  • Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave online.

  • Hydroxylated steroids stability. [URL: not available]
  • Computational Investigation of the Stability of Di-p-Tolyl Disulfide “Hidden” and “Conventional” Polymorphs. DiVA. [URL: not available]
  • Computational Insights into the Open–Closed Equilibrium of Substituted Spiropyrans: Stability and Optical Properties. MDPI.

  • Mechanisms of lactone hydrolysis in acidic conditions. Heriot-Watt Research Portal.

  • Origin of Hydrocarbons Stability from a Computational Perspective: A Case Study of Ortho‐Xylene Isomers. Request PDF.

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. [URL: not available]rocyclic Analogs of 1,4-Dioxanes. [URL: not available]

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Methodological & Application

Application Note: Synthesis of 5,8-Dioxaspiro[3.5]nonan-6-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol for the synthesis of 5,8-Dioxaspiro[3.5]nonan-6-ylmethanol .

High-Fidelity Protocol for Spirocyclic Building Blocks

Part 1: Introduction & Retrosynthetic Analysis

Executive Summary

5,8-Dioxaspiro[3.5]nonan-6-ylmethanol (CAS: 2169090-39-3) is a specialized spirocyclic building block used to introduce metabolic stability and reduce lipophilicity (lowering LogP) in drug candidates. The spiro[3.5]nonane scaffold offers a rigid, three-dimensional geometry that is increasingly valued in fragment-based drug discovery (FBDD) for exploring novel chemical space beyond flat aromatic systems.

This protocol details the synthesis of the target molecule via the acid-catalyzed ketalization of cyclobutanone with 1,2,4-butanetriol (or a functional equivalent). The procedure prioritizes the formation of the thermodynamically stable 6-membered dioxane ring over the kinetic 5-membered dioxolane isomer, a critical selectivity challenge in this synthesis.

Chemical Structure & Numbering

The target compound features a cyclobutane ring spiro-fused to a functionalized dioxane ring.

  • Spiro System: Spiro[3.5]nonane (4-membered ring fused to 6-membered ring).

  • Heteroatoms: "5,8-Dioxa" indicates oxygen atoms at positions 5 and 8 of the spiro system (typically corresponding to a 1,3-dioxane or 1,4-dioxane motif depending on specific IUPAC priority; in this context, it refers to the 1,3-dioxane derivative obtained from 1,2,4-triols).

  • Functionality: A primary alcohol (hydroxymethyl) at position 6.

Retrosynthetic Strategy

The most direct route involves the condensation of cyclobutanone with a suitable triol. While glycerol is common, it typically yields a mixture of 5- and 6-membered rings (solketal analogs). To achieve the specific "6-ylmethanol" regiochemistry in a 6-membered ring, 1,2,4-butanetriol is the requisite precursor.

Pathway:

  • Precursors: Cyclobutanone + 1,2,4-Butanetriol.

  • Reaction: Acid-catalyzed acetalization (Dean-Stark dehydration).

  • Key Challenge: Controlling the regioselectivity between the 1,2-diol attack (dioxolane product) and the 2,4-diol attack (dioxane product).

Retrosynthesis Target 5,8-Dioxaspiro[3.5]nonan-6-ylmethanol (Target Molecule) Intermediate Thermodynamic Equilibration (Acid Catalyst) Target->Intermediate Purification Precursors Cyclobutanone + 1,2,4-Butanetriol Intermediate->Precursors Dehydration (-H2O)

Figure 1: Retrosynthetic disconnection showing the convergent assembly from cyclobutanone and triol.

Part 2: Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4]PurityRole
Cyclobutanone 70.091.098%+Electrophile (Ketone)
1,2,4-Butanetriol 106.121.295%+Nucleophile (Diol source)
p-Toluenesulfonic Acid (PTSA) 172.200.05MonohydrateAcid Catalyst
Toluene 92.14-AnhydrousSolvent / Azeotrope
Sodium Bicarbonate 84.01-Sat.[2] Sol.Quench Base
Step-by-Step Procedure
Step 1: Reaction Setup (Dean-Stark Conditions)
  • Assembly: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Connect the condenser to a nitrogen or argon line.

  • Charging: Add 1,2,4-Butanetriol (1.2 equiv) and p-Toluenesulfonic acid monohydrate (5 mol%) to the flask.

  • Solvent: Add Toluene (approx. 10 mL per gram of ketone) to the flask.

  • Ketone Addition: Add Cyclobutanone (1.0 equiv) directly to the mixture.

    • Expert Note: Cyclobutanone is volatile (bp ~99°C). Adding it to the toluene mixture before heating minimizes loss, but for larger scales, dropwise addition to refluxing toluene is preferred to maintain stoichiometry.

Step 2: Azeotropic Distillation
  • Reflux: Heat the reaction mixture to a vigorous reflux (oil bath ~130°C).

  • Monitoring: Observe the collection of water in the Dean-Stark trap. The reaction is typically complete when water evolution ceases (approx. 4–6 hours).

  • Completion Check: Monitor by TLC (System: 50% EtOAc/Hexane, Stain: KMnO4 or Anisaldehyde). Look for the disappearance of the ketone and the formation of a less polar product spot.

Step 3: Work-up
  • Cooling: Allow the mixture to cool to room temperature.

  • Quench: Add saturated aqueous NaHCO3 (50 mL) to neutralize the acid catalyst. Stir for 10 minutes.

  • Extraction: Transfer to a separatory funnel. Separate the phases. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Drying: Combine organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na2SO4 .

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotavap) to yield the crude oil.

Step 4: Purification & Isomer Separation

Critical Step: The crude mixture likely contains both the 5-membered (dioxolane) and 6-membered (dioxane) isomers.

  • Column Chromatography: Load the crude oil onto a silica gel column.

  • Elution Gradient: Start with 10% EtOAc in Hexanes and gradually increase to 60% EtOAc in Hexanes.

  • Fraction Collection: The 6-membered dioxane ring (Target) is typically less polar (elutes earlier) than the 5-membered dioxolane due to internal hydrogen bonding patterns, though this can vary. Collect fractions and analyze by 1H NMR.

  • Distillation (Alternative): If the scale is >10g, fractional distillation under high vacuum is recommended. The spiro-dioxane generally has a slightly higher boiling point than the dioxolane.

Characterization (Expected Data)
  • 1H NMR (400 MHz, CDCl3):

    • 
       1.6–2.2 (m, 6H, Cyclobutane CH2).
      
    • 
       3.5–4.0 (m, Heterocyclic ring protons & CH2OH).
      
    • Diagnostic: Look for the absence of the methine proton characteristic of the 5-membered dioxolane ring (approx

      
       4.2) and the presence of the dioxane CH2 signals.
      
  • 13C NMR:

    • Spiro quaternary carbon (approx

      
       100–110 ppm).
      
    • Cyclobutane CH2 signals (approx

      
       15–35 ppm).
      

Part 3: Mechanism & Optimization Logic

Reaction Mechanism

The reaction proceeds via the formation of a hemiketal, followed by intramolecular cyclization. The regioselectivity is governed by the stability of the ring size. While 5-membered rings are kinetically favored, the 6-membered dioxane (chair conformation) is often thermodynamically competitive, especially with the spiro-cyclobutane strain influencing the equilibrium.

Mechanism Step1 Protonation of Cyclobutanone Step2 Nucleophilic Attack by Triol (Primary OH) Step1->Step2 Step3 Hemiketal Intermediate Step2->Step3 Step4a Attack by C2-OH (Kinetic: 5-ring Dioxolane) Step3->Step4a Fast Step4b Attack by C4-OH (Thermodynamic: 6-ring Dioxane) Step3->Step4b Slow / Reversible Step4a->Step4b Acid/Heat Equilibration

Figure 2: Mechanistic bifurcation showing the competition between kinetic (dioxolane) and thermodynamic (dioxane) pathways.

Troubleshooting & Optimization
IssueCauseSolution
Low Yield Incomplete water removalEnsure vigorous reflux and fresh molecular sieves in the trap.
Wrong Isomer (Dioxolane) Kinetic control dominantIncrease reaction time (24h+) to allow thermodynamic equilibration. Use Benzene (lower T) vs Toluene (higher T) to tune selectivity.
Polymerization Acid sensitivity of cyclobutanoneReduce PTSA loading to 1 mol% or use Pyridinium p-toluenesulfonate (PPTS) as a milder catalyst.

Part 4: Safety & Handling

  • Cyclobutanone: Flammable liquid. Harmful if inhaled. Use in a fume hood.

  • PTSA: Corrosive solid. Avoid contact with skin and eyes.

  • Toluene: Flammable and reprotoxic. Use appropriate PPE (nitrile gloves, safety glasses).

Part 5: References

  • Glycerol Ketalization Selectivity:

    • Title: A Highly Regioselective and Solvent-Free Sn(II)-Catalyzed Glycerol Ketals Synthesis at Room Temperature.

    • Source: ResearchGate / Catalysis Letters.

    • URL:[Link]

  • Spirocyclic Building Blocks:

    • Title: The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes.[5]

    • Source: ResearchGate.

    • URL:[Link]

  • General Acetalization Protocol:

    • Title: Preparation of cyclic acetals or ketals (Patent US5917059A).

    • Source: Google Patents.

    • URL:

  • Cyclobutanone Chemistry:

    • Title: Synthesis of cyclobutanones.

    • Source: Organic Chemistry Portal.

    • URL:[Link]

  • Target Compound Identification:

    • Title: 5,8-Dioxaspiro[3.5]nonan-6-ylmethanol (CAS 2169090-39-3).[6]

    • Source: ChemSrc.

    • URL:[Link]

Sources

"5,8-Dioxaspiro[3.5]nonan-6-ylmethanol" as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

5,8-Dioxaspiro[3.5]nonan-6-ylmethanol represents a strategic building block in modern medicinal chemistry, designed to address the "flatland" problem—the over-reliance on planar aromatic scaffolds which often leads to poor solubility and suboptimal metabolic stability.

This spirocyclic ketal fuses a strained cyclobutane ring with a 1,3-dioxane system derived from glycerol. The result is a compact,


-rich scaffold that offers:
  • Conformational Restriction: The spiro junction locks the geometry, reducing the entropic penalty of binding to protein targets.

  • Physicochemical Modulation: The ether oxygens lower lipophilicity (

    
    ) compared to all-carbon spirocycles, while the primary hydroxyl group serves as a versatile handle for divergent synthesis.
    
  • Bioisosterism: It acts as a bioisostere for saturated heterocycles (e.g., tetrahydropyrans, piperidines) or gem-disubstituted cycloalkanes.

Physicochemical Profile

The following data summarizes the core properties of the scaffold, highlighting its suitability for fragment-based drug discovery (FBDD).

PropertyValue (Predicted/Experimental)Relevance
Molecular Formula

Low MW fragment
Molecular Weight 158.20 g/mol Ideal for Lead-Likeness
ClogP ~0.5 - 0.9Improved water solubility vs. carbocycles
TPSA ~28 ŲGood membrane permeability
H-Bond Donors 1 (Primary Alcohol)Derivatization handle
H-Bond Acceptors 3Receptor interaction points
Stereochemistry Racemic (typically)Contains one chiral center at C6

Synthesis Protocol: Construction of the Spiro-Ketal Core

The synthesis involves the acid-catalyzed ketalization of cyclobutanone with glycerol. A critical challenge in this reaction is the regioselectivity between forming the 5-membered ring (1,3-dioxolane) and the 6-membered ring (1,3-dioxane).

Mechanism & Isomerism
  • Kinetic Product: (2-Cyclobutyl-1,3-dioxolan-4-yl)methanol (5-membered ring).

  • Thermodynamic Product: 5,8-Dioxaspiro[3.5]nonan-6-ylmethanol (6-membered ring).

  • Note: The 6-membered ring is generally favored under thermodynamic control (long reflux with water removal), but mixtures are common.

Experimental Procedure

Reagents:

  • Cyclobutanone (1.0 equiv)

  • Glycerol (1.2 equiv)

  • 
    -Toluenesulfonic acid monohydrate (
    
    
    
    -TsOH, 0.05 equiv)
  • Solvent: Toluene or Benzene (for azeotropic water removal)

  • Quench: Saturated aqueous

    
    
    

Step-by-Step Protocol:

  • Setup: Equip a 2-neck round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add glycerol (1.2 equiv) and

    
    -TsOH (0.05 equiv) to Toluene (0.5 M concentration relative to ketone).
    
  • Addition: Add cyclobutanone (1.0 equiv). Note: Cyclobutanone is volatile (bp ~99°C); ensure the condenser is efficient.

  • Reflux: Heat the mixture to reflux. Monitor water collection in the Dean-Stark trap. Continue reflux until water evolution ceases (typically 4–12 hours) to drive the equilibrium toward the thermodynamic 6-membered dioxane product.

  • Quench (Critical): Cool the reaction to room temperature. Immediately add saturated aqueous

    
     to neutralize the acid. Spiroketals are acid-sensitive and can hydrolyze back to the ketone if left in acidic media.
    
  • Workup: Separate the organic layer.[1] Extract the aqueous layer with Ethyl Acetate (3x).[2] Combine organics, wash with brine, and dry over anhydrous

    
    .
    
  • Purification: Concentrate in vacuo. The crude residue typically contains a mixture of the dioxane (target) and dioxolane isomers.

    • Separation: Purify via flash column chromatography (Silica gel).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 4:1 to 1:1). The 6-membered ring (dioxane) usually elutes separately from the 5-membered isomer. Verify fractions via GC-MS or NMR.

Functionalization & Divergent Synthesis

Once the core 5,8-Dioxaspiro[3.5]nonan-6-ylmethanol is isolated, the primary alcohol serves as the "warhead" for library generation.

Pathway A: Oxidation (Aldehydes/Acids)
  • Reagent: Dess-Martin Periodinane (DMP) or TEMPO/NaOCl.

  • Avoid: Jones Reagent (Strong acid may hydrolyze the spiro-ketal).

  • Product: The aldehyde is a precursor for Reductive Amination (accessing amines).

Pathway B: Activation (Leaving Groups)
  • Reagent: Mesyl Chloride (

    
    ) or Tosyl Chloride (
    
    
    
    ) with
    
    
    .
  • Application: Prepares the scaffold for

    
     displacement by amines, azides, or thiols.
    
Pathway C: Etherification
  • Reagent:

    
     followed by Alkyl Halide.[3]
    
  • Application: Tuning lipophilicity.

Visual Workflow (DOT Diagram)

G Cyclobutanone Cyclobutanone Reaction Reflux / p-TsOH (Dean-Stark) Cyclobutanone->Reaction Glycerol Glycerol Glycerol->Reaction Mixture Isomer Mixture (Dioxane + Dioxolane) Reaction->Mixture Purification Chromatography (Separation) Mixture->Purification Target 5,8-Dioxaspiro[3.5] nonan-6-ylmethanol Purification->Target Thermodynamic Product Aldehyde Aldehyde (Reductive Amination) Target->Aldehyde DMP/TEMPO Mesylate Mesylate/Halide (Nu- Displacement) Target->Mesylate MsCl, Et3N Ether Ether (Lipophilicity Tuning) Target->Ether NaH, R-X

Caption: Synthesis and divergent functionalization of the 5,8-dioxaspiro[3.5]nonane scaffold. High-contrast nodes indicate key intermediates and reaction endpoints.

Application Case Study: Bioisosteric Replacement

Scenario: A drug discovery team is optimizing a lead compound containing a 4-hydroxymethylcyclohexyl moiety. Problem: The lead has high lipophilicity (


) and poor metabolic stability due to oxidation of the cyclohexane ring.
Solution:  Replace the cyclohexyl ring with the 5,8-dioxaspiro[3.5]nonan-6-yl  core.

Outcomes:

  • LogP Reduction: The introduction of two oxygen atoms lowers the

    
     by approximately 1.0–1.5 units.
    
  • Metabolic Blocking: The quaternary spiro-carbon (C4) blocks metabolic oxidation at that position.

  • Vector Retention: The hydroxymethyl group at C6 maintains a similar spatial vector to the original cyclohexyl substituent, preserving H-bond interactions with the target protein.

References

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. (Section on Cyclic Acetals/Ketals). Wiley. Link

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524–3529. (Context on small ring ethers). Link

  • Organic Syntheses. (General procedure for Cyclobutanone synthesis and ketalization). Organic Syntheses, Coll. Vol. 6, p.312 (1988). Link

Sources

The Spirocyclic Ketal: A Three-Dimensional Key to Unlocking Druggability and Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Flatland in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer enhanced therapeutic properties is perpetual. For decades, the focus has often been on "flat," aromatic systems. However, the increasing complexity of biological targets necessitates a move into the third dimension. Spirocyclic ketals, rigid and intricate three-dimensional structures, have emerged as a powerful tool in the medicinal chemist's arsenal. These unique motifs, where two rings are joined by a single carbon atom that is also a ketal carbon, are not merely esoteric structural curiosities; they are key elements that can profoundly influence a molecule's potency, selectivity, and pharmacokinetic profile.[1][2][3][4]

This guide provides an in-depth exploration of the applications of spirocyclic ketals in medicinal chemistry. We will delve into their role as conformational locks, modulators of physicochemical properties, and essential pharmacophoric elements. Furthermore, we will provide detailed, field-proven protocols for their synthesis, offering researchers the practical knowledge to leverage these remarkable structures in their own drug discovery endeavors.

Application Notes: The Strategic Value of Spirocyclic Ketals

The incorporation of a spirocyclic ketal into a drug candidate is a strategic decision driven by the desire to optimize its interaction with a biological target and its behavior within a biological system. The inherent properties of this moiety offer several distinct advantages:

Conformational Rigidity and Pre-organization for Enhanced Potency

The defining feature of a spirocyclic ketal is its rigid, three-dimensional geometry.[1][5][6] This rigidity reduces the number of accessible conformations of a molecule, which has two significant implications for drug-receptor interactions:

  • Entropy Reduction: Upon binding to a receptor, a flexible molecule loses a significant amount of conformational entropy, which is energetically unfavorable. By pre-organizing the pharmacophoric groups in a bioactive conformation, a spirocyclic ketal minimizes this entropic penalty, leading to a more favorable binding free energy and, consequently, higher potency.

  • Precise Vectorial Display of Substituents: The spirocyclic core acts as a rigid scaffold, projecting substituents into specific regions of three-dimensional space.[1][2] This allows for a more precise and optimal interaction with the amino acid residues of a target's binding pocket, enhancing both potency and selectivity.

Logical Relationship: Conformational Rigidity to Potency

G A Flexible Molecule B High Conformational Entropy A->B E Lower Entropic Penalty upon Binding C Spirocyclic Ketal Moiety D Reduced Conformational Freedom (Rigid 3D Structure) C->D D->E F Precise Orientation of Pharmacophores D->F G Enhanced Binding Affinity (Potency) E->G F->G H Improved Selectivity F->H

Caption: The influence of spirocyclic ketals on binding affinity.

Modulation of Physicochemical Properties for Improved Pharmacokinetics

The journey of a drug from administration to its target is fraught with challenges, many of which are governed by its physicochemical properties. Spirocyclic ketals can favorably modulate these properties:

  • Increased sp³ Character and Reduced Planarity: The move away from flat, aromatic systems towards more three-dimensional, sp³-rich molecules is a current trend in drug design aimed at improving developability.[7] Spirocyclic ketals inherently increase the fraction of sp³-hybridized carbons (Fsp³) in a molecule, which has been correlated with improved clinical success rates.[7] This increased three-dimensionality can disrupt crystal packing, leading to enhanced solubility.

  • Fine-tuning Lipophilicity: Lipophilicity (logP/logD) is a critical parameter influencing absorption, distribution, metabolism, and excretion (ADME). While spirocyclic systems are carbocyclic, the presence of the two oxygen atoms in the ketal functionality can help to temper the lipophilicity of the overall scaffold, providing a valuable tool for achieving the optimal balance for oral bioavailability.

  • Metabolic Stability: The quaternary spirocyclic carbon and adjacent atoms can be less susceptible to metabolic attack by cytochrome P450 enzymes compared to more flexible, lipophilic alkyl chains. This can lead to increased metabolic stability and a longer in vivo half-life.

Table 1: Physicochemical Property Comparison of Oral Drugs

Physicochemical PropertyTypical Range for Oral DrugsImpact of Spirocyclic KetalsReference
Molecular Weight (MW)< 500 DaCan increase MW, but often within acceptable limits[8][9]
clogP< 5Can be modulated to be within the optimal range[8][10]
Hydrogen Bond Donors (HBD)< 5Does not directly add HBDs[8][9]
Hydrogen Bond Acceptors (HBA)< 10The two oxygen atoms act as HBAs[8][9]
Fraction of sp³ carbons (Fsp³)Higher is generally betterSignificantly increases Fsp³[7]
Number of Rotatable Bonds< 10Reduces the number of rotatable bonds[8]
Bioisosteric Replacement and Scaffold Hopping

Spirocyclic ketals can serve as bioisosteres for other chemical groups, offering a novel way to explore chemical space and circumvent intellectual property limitations. For instance, a spirocyclic ketal could replace a gem-dimethyl group or a carbonyl group, while introducing a unique three-dimensional vector for substituents. This "scaffold hopping" approach can lead to the discovery of new chemical series with improved properties.

Protocols: Synthesis of Spirocyclic Ketals

The synthesis of spirocyclic ketals can be achieved through various methods, with the choice of protocol depending on the specific substrate and desired stereochemical outcome. Here, we provide two detailed protocols for common and effective methods.

Protocol 1: Acid-Catalyzed Intramolecular Spiroketalization of a Dihydroxy Ketone

This is the most common and thermodynamically controlled method for the formation of spiroketals. The reaction proceeds via the formation of a hemiacetal followed by a second intramolecular cyclization.

Experimental Workflow: Acid-Catalyzed Spiroketalization

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve dihydroxy ketone in anhydrous solvent (e.g., CH2Cl2, Toluene) B Add a catalytic amount of a Brønsted or Lewis acid (e.g., p-TsOH, CSA, BF3·OEt2) A->B C Stir at room temperature or heat to reflux B->C D Monitor reaction progress by TLC or LC-MS C->D E Quench with a weak base (e.g., sat. NaHCO3 solution) D->E F Extract with an organic solvent E->F G Dry the organic layer (e.g., Na2SO4, MgSO4) F->G H Concentrate in vacuo G->H I Purify by column chromatography H->I

Caption: Step-by-step workflow for acid-catalyzed spiroketalization.

Detailed Step-by-Step Methodology:

  • Materials:

    • Dihydroxy ketone substrate (1.0 mmol)

    • Anhydrous dichloromethane (CH₂Cl₂) (10 mL)

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 mmol, 5 mol%)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the dihydroxy ketone (1.0 mmol).

    • Dissolve the substrate in anhydrous CH₂Cl₂ (10 mL).

    • Add p-TsOH·H₂O (0.05 mmol) to the solution.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spirocyclic ketal.

    • Characterize the product by NMR spectroscopy and mass spectrometry.

Causality and Self-Validation:

  • Anhydrous Conditions: The presence of water can lead to side reactions and prevent the formation of the ketal. The use of a flame-dried flask and anhydrous solvent is crucial.

  • Catalytic Acid: A catalytic amount of acid is sufficient to promote the reaction. Excess acid can lead to degradation of the product.

  • Quenching: The addition of a weak base is necessary to neutralize the acid catalyst and prevent product decomposition during work-up and purification.

  • Monitoring: Close monitoring of the reaction is important to avoid the formation of byproducts due to prolonged exposure to acidic conditions. The disappearance of the starting material on TLC and the appearance of a new, typically less polar, spot corresponding to the spiroketal confirms the progress of the reaction.

Protocol 2: Palladium(II)-Catalyzed Diastereoselective Spiroketalization of a Dihydroxyalkene

This method offers a milder alternative to strong acid catalysis and can provide high levels of diastereoselectivity. The reaction proceeds via a hemiacetal intermediate, which then undergoes a palladium-catalyzed intramolecular cyclization.[11]

Detailed Step-by-Step Methodology:

  • Materials:

    • Dihydroxyalkene substrate (0.5 mmol)

    • Anhydrous tetrahydrofuran (THF) (5 mL)

    • Bis(benzonitrile)palladium(II) chloride [PdCl₂(PhCN)₂] (0.025 mmol, 5 mol%)

    • Methanol (MeOH) (1.5 mmol, 3 equivalents)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

  • Procedure:

    • In a dry Schlenk tube under an inert atmosphere, dissolve the dihydroxyalkene (0.5 mmol) in anhydrous THF (5 mL).

    • Add methanol (1.5 mmol).

    • Add PdCl₂(PhCN)₂ (0.025 mmol) to the solution.

    • Seal the tube and stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (5 mL).

    • Extract the mixture with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield the spirocyclic ketal.

    • Determine the diastereoselectivity by ¹H NMR analysis of the crude reaction mixture or the purified product.

Causality and Self-Validation:

  • Palladium(II) Catalyst: The Pd(II) catalyst activates the alkene for nucleophilic attack by the hemiacetal oxygen.

  • Methanol: In cases where one of the hydroxyl groups is protected (e.g., as a THP ether), methanol can facilitate its in situ deprotection.

  • Diastereoselectivity: The stereochemical outcome is often controlled by the substrate and the transition state of the palladium-catalyzed cyclization, frequently leading to a single diastereomer. The stereochemistry can be confirmed by NMR techniques such as NOE experiments.

Case Studies: Spirocyclic Ketals in Marketed Drugs and Clinical Candidates

The strategic incorporation of spirocyclic ketals is evident in several successful drug discovery programs.

Table 2: Examples of Drugs and Clinical Candidates Containing Spirocyclic Ketals

CompoundTherapeutic AreaBiological TargetRationale for Spirocyclic KetalReference
Griseofulvin AntifungalFungal tubulinNatural product with a rigid spirocyclic core essential for its activity.[2]
Ledipasvir Antiviral (Hepatitis C)HCV NS5A proteinThe spirocyclic moiety was introduced to improve physical properties and metabolic stability.[2]
Spiperone AntipsychoticDopamine D₂ and Serotonin 5-HT₁ₐ/₂ₐ receptorsThe spirocyclic core provides a rigid scaffold for optimal receptor interaction.[2]
Pyrimidinetrione 6 (clinical candidate)Antibacterial (Gonorrhea)DNA gyraseThe spirocyclic feature was identified from a compound library screen and contributes to its antibacterial activity.[2]
Spiropiperidine 5 (clinical candidate)Metabolic SyndromeAcetyl CoA carboxylaseThe spirocyclic moiety enhances pharmacokinetic properties suitable for once-a-day dosing.[2]

Signaling Pathway: DNA Gyrase Inhibition

G cluster_0 Bacterial DNA Replication cluster_1 Inhibition by Pyrimidinetrione 6 A Relaxed DNA B DNA Gyrase (Topoisomerase II) A->B acts on C Negative Supercoiling B->C introduces D DNA Replication C->D enables E Pyrimidinetrione 6 (with spirocyclic ketal) E->B inhibits

Caption: Mechanism of action of a spiroketal-containing DNA gyrase inhibitor.

Conclusion: A Promising Future for Spirocyclic Ketals

Spirocyclic ketals represent a mature yet continually evolving area of medicinal chemistry. Their ability to confer conformational rigidity, modulate physicochemical properties, and provide novel three-dimensional scaffolds ensures their continued relevance in the pursuit of innovative therapeutics. As synthetic methodologies become more sophisticated and our understanding of the interplay between molecular architecture and biological function deepens, we can expect to see an even greater number of successful drug candidates featuring this remarkable structural motif. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of spirocyclic ketals in their own drug discovery programs, ultimately contributing to the development of the next generation of medicines.

References

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(7), 635-637.
  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183.
  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
  • Taylor & Francis. (2016, June 9). The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. [Link]

  • Tan, D. S. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. [Link]

  • Stoltz, B. M., Wright, A. C., & Du, Y. E. (2019). A Small-scale Procedure for Acid-catalyzed Ketal Formation. Caltech. [Link]

  • DOI. (2014, January 15). Novel stereoselective synthesis of spiroketal structure using Pd(II)-catalyst. DOI. [Link]

  • Hossain, N., Ivanova, S., Sjöholm Timén, Å., Bergare, J., Mussie, T., & Bergström, L. (2013). Design, synthesis and structure-activity relationships of zwitterionic spirocyclic compounds as potent CCR1 antagonists. Bioorganic & Medicinal Chemistry Letters, 23(14), 4026-4030.
  • Monastyrskyi, A., Kyle, D. E., & Manetsch, R. (2014). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. ResearchGate. [Link]

  • MDPI. (2023, December 18). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. [Link]

  • NIH. (2010, December 7). A Diastereoselective Formal Synthesis of Berkelic Acid. PMC. [Link]

  • DNDi. (2025, April 15). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]

  • NIH. (2008, August 28). Asymmetric Synthesis of Naturally Occuring Spiroketals. PMC. [Link]

  • PubMed. (2025, April 5). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed. [Link]

  • NIH. (2018, January 25). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. PubMed. [Link]

  • Oreate AI. (2026, January 15). Unlocking the Potential of Spirocycles in Medicinal Chemistry. Oreate AI Blog. [Link]

  • RSC Publishing. (2021, June 21). Spirocyclic derivatives as antioxidants: a review. RSC Publishing. [Link]

  • NIH. (n.d.). Physicochemical Profiling and Comparison of Research Antiplasmodials and Advanced Stage Antimalarials with Oral Drugs. PMC. [Link]

  • Summit. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]

  • NIH. (n.d.). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. PMC. [Link]

  • RSC Publishing. (2024, July 22). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Publishing. [Link]

  • ACS Publications. (2024, December 9). Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. ACS Publications. [Link]

  • ResearchGate. (2025, August 6). The utilization of spirocyclic scaffolds in novel drug discovery. ResearchGate. [Link]

  • Springer. (n.d.). Physicochemical Properties of Drugs for Use in the Pharmaceutical Industry. Springer. [Link]

  • DU Chem. (n.d.). Asymmetric synthesis. DU Chem. [Link]

  • Beilstein Journals. (2015, August 19). Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. Beilstein Journals. [Link]

  • ACS Publications. (2017, July 11). Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1′-isochromene] Derivatives. ACS Publications. [Link]

  • ResearchGate. (2025, August 6). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. ResearchGate. [Link]

Sources

Grignard reaction with "5,8-Dioxaspiro[3.5]nonan-6-ylmethanol" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Grignard-Mediated Functionalization of 5,8-Dioxaspiro[3.5]nonan-6-ylmethanol Derivatives

Introduction & Scope

The 5,8-dioxaspiro[3.5]nonane scaffold has emerged as a high-value bioisostere in modern medicinal chemistry. By fusing a rigid cyclobutane ring with a 1,3-dioxane system, this moiety offers a unique vector for displaying substituents in three-dimensional space, often improving metabolic stability and solubility compared to traditional aromatic rings [1, 2].

The title compound, 5,8-dioxaspiro[3.5]nonan-6-ylmethanol , contains a primary alcohol handle. However, the direct application of Grignard reagents (


) to this molecule presents a fundamental chemical incompatibility: the acidic hydroxyl proton (

) will instantly quench the basic Grignard reagent (

), forming an alkoxide and destroying the nucleophile.

Therefore, this Application Note focuses on the functionalization of the aldehyde derivative (obtained via oxidation). This approach transforms the scaffold into a versatile electrophile, allowing for the creation of chiral secondary alcohols via stereoselective Grignard addition.

Key Technical Challenges addressed:

  • Lewis Acid Sensitivity: The spiro-ketal functionality is acid-sensitive. Magnesium halides (

    
    ) present in Grignard solutions act as Lewis acids and can trigger ring-opening or hydrolysis if not managed.
    
  • Stereocontrol: Utilizing the 1,3-dioxane ring geometry to direct the stereochemical outcome of the C-C bond formation.

Reaction Principle & Mechanism

The core transformation involves the nucleophilic addition of an organomagnesium species to 5,8-dioxaspiro[3.5]nonane-6-carbaldehyde .

Stereochemical Control (The Chelation Effect)

The 1,3-dioxane ring predominantly adopts a chair conformation.[1] When the aldehyde is subjected to a Grignard reagent, the magnesium atom can coordinate simultaneously with the carbonyl oxygen and the ring oxygen (O-5 or O-8). This forms a rigid cyclic transition state (Cram's Chelate Model).

  • Non-Chelating Conditions: Nucleophile attacks from the less hindered face (Steric control).

  • Chelating Conditions (Mg²⁺): The nucleophile attacks the face opposite to the bulky chelate ring, often yielding high diastereoselectivity (typically syn or anti depending on the specific substitution pattern).

Pathway Visualization

Grignard_Pathway Start 5,8-Dioxaspiro[3.5]nonan-6-ylmethanol (Primary Alcohol) Oxidation Step 1: Oxidation (Swern or DMP) Start->Oxidation -2H Aldehyde Intermediate: Spiro-Aldehyde Oxidation->Aldehyde Grignard_Add Step 2: Grignard Addition (R-MgBr / THF / -78°C) Aldehyde->Grignard_Add + R-MgX Chelate Transition State: Mg-Chelated Complex Grignard_Add->Chelate Coordination Quench Step 3: Buffered Quench (Sat. NH4Cl) Chelate->Quench C-C Bond Formed RingOpen SIDE REACTION: Ketal Hydrolysis/Ring Opening Chelate->RingOpen If Temp > 0°C or Strong Acid Product Final Product: Chiral Secondary Alcohol Quench->Product Hydrolysis

Figure 1: Synthetic workflow transforming the alcohol precursor into a chiral secondary alcohol via an aldehyde intermediate. Note the critical risk of ring opening.

Experimental Protocols

Phase 1: Preparation of the Electrophile (Oxidation)

Note: While Swern oxidation is standard, Dess-Martin Periodinane (DMP) is recommended here to avoid the acidic conditions of Swern (Et3N·HCl byproduct) which might affect the sensitive spiro-ketal.

Reagents:

  • 5,8-Dioxaspiro[3.5]nonan-6-ylmethanol (1.0 equiv)

  • Dess-Martin Periodinane (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (

    
    )[2][3]
    

Procedure:

  • Dissolve the alcohol in anhydrous DCM (0.2 M concentration).

  • Add solid

    
     (2.0 equiv) to buffer the system.
    
  • Cool to 0°C. Add Dess-Martin Periodinane portion-wise.

  • Stir at room temperature for 2 hours.

  • Workup: Quench with saturated

    
     / 
    
    
    
    (1:1). Extract with DCM.[4] Dry over
    
    
    .[2][4]
  • Purification: Flash chromatography (silica, neutralized with 1%

    
    ). Isolate the aldehyde .
    
Phase 2: The Grignard Reaction (Core Protocol)

Safety: Grignard reagents are pyrophoric. All glassware must be flame-dried under Argon/Nitrogen.

Materials:

  • Substrate: 5,8-Dioxaspiro[3.5]nonane-6-carbaldehyde (from Phase 1).

  • Reagent: Aryl or Alkyl Magnesium Bromide (1.2 - 1.5 equiv).

  • Solvent: Anhydrous THF (favors solvation) or

    
     (favors chelation). Recommendation: DCM/Ether blends  can enhance diastereoselectivity [3], but pure THF is safer for solubility.
    
  • Quench: Saturated Ammonium Chloride (

    
    ).[2]
    

Step-by-Step Protocol:

  • Inert Setup: Equip a 3-neck round bottom flask with a thermometer, addition funnel, and Argon inlet.

  • Solvation: Dissolve the aldehyde (1.0 equiv) in anhydrous THF (concentration ~0.1 M).

  • Temperature Control (CRITICAL): Cool the solution to -78°C (Dry ice/Acetone bath).

    • Rationale: Low temperature prevents the Lewis-acidic magnesium from opening the strained spiro-cyclobutane/dioxane ring system.

  • Addition: Add the Grignard reagent dropwise over 30 minutes. Maintain internal temperature below -70°C.

    • Observation: A color change (often yellow to slightly cloudy) indicates complex formation.

  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC.[4]

    • Note: Do not warm to room temperature unless conversion is stalled. If warming is needed, do not exceed 0°C.

  • Quenching (Self-Validating Step):

    • While still at -78°C, add saturated aqueous

      
       (5 mL per mmol substrate).
      
    • Why? Adding acid (HCl) will instantly hydrolyze the spiro-ketal to cyclobutanone and a diol.

      
       is mild enough to protonate the alkoxide without destroying the scaffold.
      
  • Workup:

    • Allow to warm to Room Temp.

    • Dilute with

      
       or EtOAc.
      
    • Wash with Brine.[2][4] Dry over

      
      .
      
    • Concentrate in vacuo.[2][5]

Data Analysis & Troubleshooting

Expected Results vs. Common Failures
ParameterSuccess IndicatorFailure ModeRoot Cause
TLC / LCMS Single major spot (

distinct from aldehyde). Mass =

.
Multiple spots; streakiness. Mass = Cyclobutanone + Diol.Acidic Workup or High Temp . Ketal hydrolysis occurred.
NMR (

)
Cyclobutane protons intact (1.8 - 2.4 ppm). Dioxane

signals distinct.
Loss of spiro-signals. Appearance of aldehyde peak.Incomplete Reaction . Grignard reagent degraded (wet solvent).
Stereochemistry Distinct diastereomers visible (often >80:20 dr).50:50 mixture of isomers.Lack of Chelation . Temperature too high or coordinating solvent (HMPA) interfered.
Optimization for Stereoselectivity

If the diastereomeric ratio (dr) is low, switch the solvent from THF to Toluene or Dichloromethane (non-coordinating solvents) and add the Grignard reagent as an ethereal solution. This forces the magnesium to coordinate with the substrate (the aldehyde and ring oxygen) rather than the solvent, tightening the transition state [4].

References

  • BenchChem. "Application Notes and Protocols: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry." BenchChem Application Library, 2025. Link

  • Burkhard, J. A., et al. "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 2016. Link

  • Tabb, J., et al. "Unmasking the halide effect in diastereoselective Grignard reactions." Nature Communications, 2025. Link

  • Eliel, E. L., et al. "Chelation Control in the Addition of Grignard Reagents to 1,3-Dioxane-4-carboxaldehydes." Journal of the American Chemical Society.[6] Link

Sources

Application Note: Asymmetric Synthesis of Spiroketal Natural Products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Framework

Spiroketals are structurally demanding motifs ubiquitous in marine macrolides (e.g., Spongistatins), polyethers (e.g., Okadaic acid), and avermectins. The core synthetic challenge lies in controlling the stereochemistry at the spiro-carbon (anomeric center).

Historically, synthesis relied on thermodynamic control (acid-catalyzed cyclization), which invariably yields the configuration stabilized by the anomeric effect (axial C-O bonds) and steric factors (equatorial alkyl groups). However, many bioactive natural products possess "non-anomeric" or kinetically trapped configurations.

This guide details two advanced protocols to access these systems:

  • Kinetic Control via Gold(I) Catalysis: For regioselective construction of unsaturated spiroketals.[1]

  • Enantioselective Organocatalysis: Using Chiral Phosphoric Acids (CPAs) to induce asymmetry in oxocarbenium intermediates.

The Thermodynamic vs. Kinetic Landscape[2][3][4][5]

The following diagram illustrates the energetic divergence that dictates synthetic strategy.

ReactionCoordinate Precursor Acyclic Precursor (Dihydroxy-ketone) TS_Kinetic TS: Kinetic (Low Barrier) Precursor->TS_Kinetic Metal Catalysis (Au, Pd) TS_Thermo TS: Thermodynamic (Reversible) Precursor->TS_Thermo Brønsted Acid (H+, Heat) Prod_Kinetic Non-Anomeric Product (Kinetic Trap) Bioactive Target TS_Kinetic->Prod_Kinetic Prod_Thermo Anomeric Product (Double Anomeric Effect) Thermodynamic Sink TS_Thermo->Prod_Thermo Prod_Kinetic->Prod_Thermo Acid Equilibration

Figure 1: Reaction coordinate diagram distinguishing kinetic traps (target of metal catalysis) from thermodynamic sinks (result of acid catalysis).

Protocol A: Gold(I)-Catalyzed Kinetic Spiroketalization

Purpose: To synthesize unsaturated spiroketals with high regiocontrol, avoiding the thermodynamic equilibration associated with Brønsted acids. This protocol is based on the Aponick method using acetonide-protected alkynols.

Mechanism: Gold(I) acts as a soft Lewis acid, activating the alkyne for intramolecular nucleophilic attack. The acetonide group is critical; it regulates the ionization velocity, preventing the formation of stable furan intermediates that lead to side products.

Reagents & Equipment
  • Catalyst: Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) (IPrAuCl) or AuCl.

  • Activator: Silver Hexafluoroantimonate (AgSbF6) or Silver Triflate (AgOTf).

  • Solvent: Anhydrous Dichloromethane (DCM) or THF (stabilizer-free).

  • Substrate: Mono-propargylic acetonide (prepared via alkynylation of the corresponding aldehyde).

Step-by-Step Methodology
  • Catalyst Activation (In Situ):

    • In a glovebox or flame-dried Schlenk flask, weigh IPrAuCl (5 mol%) and AgSbF6 (5 mol%) .

    • Add anhydrous DCM (0.1 M relative to substrate).

    • Stir for 5-10 minutes. A white precipitate (AgCl) will form. Note: Do not filter; the active cationic gold species is in solution.

  • Substrate Addition:

    • Dissolve the alkynyl acetonide substrate in a minimal amount of DCM.

    • Add the substrate solution dropwise to the catalyst mixture at 0°C .

    • Critical: Low temperature is essential to maximize kinetic selectivity.

  • Reaction Monitoring:

    • Allow to warm to Room Temperature (23°C).

    • Monitor via TLC. The reaction is typically fast (1–4 hours).

    • QC Check: Look for the disappearance of the alkyne stretch in IR and the appearance of the spiroketal C-O-C signals in NMR.

  • Quench & Isolation:

    • Filter the mixture through a short pad of silica gel (eluting with ether) to remove gold/silver salts.

    • Concentrate in vacuo.

    • Purify via flash column chromatography (typically Hexanes/EtOAc).

Data Interpretation (Expected Results)
ParameterThermodynamic Conditions (H+)Gold(I) Kinetic Protocol
Major Isomer Anomerically stabilized (axial O)Kinetically controlled (often axial/equatorial mix)
Selectivity (dr) Variable (depends on equilibration)High (>20:1 typical)
Functional Group Tolerance Low (acid sensitive groups hydrolyze)High (tolerates silyl ethers, esters)
Reaction Time 12–24 hours1–4 hours

Protocol B: Enantioselective Organocatalysis (Chiral Phosphoric Acids)

Purpose: To induce enantioselectivity during the spiroketalization of achiral or racemic dihydroxy-ketone precursors.

Mechanism: BINOL-derived Chiral Phosphoric Acids (CPAs) like TRIP or STRIP function via bifunctional activation. The Brønsted acidic proton activates the oxocarbenium ion, while the phosphoryl oxygen hydrogen-bonds with the nucleophilic hydroxyl group, creating a rigid chiral pocket.

Reagents
  • Catalyst: (R)- or (S)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate).

  • Solvent: Toluene or Benzene (Non-polar solvents tighten the ion pair).

  • Substrate: Hydroxy-enol ether or dihydroxy-ketone.

Workflow Diagram

CPA_Workflow cluster_mech Chiral Pocket Formation Start Substrate (Hemiacetal/Enol Ether) Catalyst Add (R)-TRIP (5-10 mol%) Solvent: Toluene Start->Catalyst Complex H-Bonding Network (Bifunctional Activation) Catalyst->Complex Low Temp (-78 to -20°C) Product Chiral Spiroketal (High ee/dr) Complex->Product Cyclization

Figure 2: Organocatalytic workflow utilizing TRIP for stereoselective spiroketalization.

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a reaction vial under Argon.

    • Add (R)-TRIP (5 mol%) .

    • Add anhydrous Toluene (0.05 M concentration).

  • Execution:

    • Cool the solution to -78°C (Cryogenic temperatures enhance enantioselectivity).

    • Add the substrate slowly.

    • Stir at -78°C for 24–48 hours. Note: Organocatalysis is slower than metal catalysis.

  • Workup:

    • Quench with triethylamine (Et3N) to neutralize the acid.

    • Directly load onto a silica column for purification.

Troubleshooting & Optimization

Solvent Effects
  • Non-polar solvents (Benzene, Toluene, Hexane): Essential for CPA catalysis to maximize ion-pairing energy.

  • Coordinating solvents (THF, MeCN): Avoid in CPA protocols as they disrupt the H-bond network. However, THF is excellent for Gold catalysis to stabilize cationic intermediates.

"Stop Points" and QC
  • NMR Anomeric Effect Check:

    • Thermodynamic Product: C-H bond at the anomeric center is equatorial, appearing downfield (δ 4.0–4.5 ppm) with small coupling constants (

      
       Hz).
      
    • Kinetic (Non-anomeric) Product: C-H bond is axial, appearing upfield (δ 3.3–3.8 ppm) with large coupling constants (

      
       Hz).
      

References

  • Aponick, A., et al. (2014).[2] "Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals." Organic Letters. Link

  • Aponick, A., Li, C.Y., & Palmes, J.A. (2009). "Au-catalyzed cyclization of monopropargylic triols: an expedient synthesis of monounsaturated spiroketals." Organic Letters. Link

  • Corić, I., & List, B. (2012). "Chiral Phosphoric Acid-Catalyzed Enantioselective and Diastereoselective Spiroketalizations." Nature. Link

  • Deslongchamps, P., et al. (1981).[3] "The acid-catalyzed oxido-reduction of spiroketals. Evidence for stereoelectronic control." Canadian Journal of Chemistry.[3] Link

  • Perron, F., & Albizati, K.F. (1989).[4] "Chemistry of Spiroketals." Chemical Reviews. Link

Sources

Application Note: Protecting Group Strategies for Spiroketal Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Spiroketals are privileged structural motifs found in a vast array of bioactive natural products (e.g., avermectins, spongistatins, milbemycins). The synthesis of these bicyclic systems hinges on a single critical decision: Thermodynamic vs. Kinetic Control .

The central challenge is the anomeric effect , which thermodynamically favors the configuration where the C-O bond of the spiro-ring is axial to the other ring (stabilized by


 overlap). This typically results in the "double-anomeric" (double axial) spiroketal. However, many bioactive targets require the "non-anomeric" (axial-equatorial or equatorial-equatorial) configuration.

This guide details how Protecting Group (PG) Strategy is not merely about masking functionality, but serves as the temporal trigger that dictates the mechanism of cyclization. We explore strategies for global deprotection cascades (thermodynamic) and orthogonal deprotection/chelation sequences (kinetic).

Strategic Framework: The "Anomeric Switch"

The selection of protecting groups for the precursor dihydroxy-ketone must be reverse-engineered from the desired spiroketal stereochemistry.

The Thermodynamic Cascade (Acid-Catalyzed)
  • Objective: Access the most stable isomer (usually double-axial).

  • PG Strategy: Global Deprotection. Use acid-labile groups (TES, TBS, Acetonides) on both hydroxyls.

  • Mechanism: Simultaneous removal of PGs generates a transient hemiketal, which dehydrates to an oxocarbenium ion. The second hydroxyl attacks this intermediate reversibly, equilibrating to the thermodynamic product.

The Kinetic Control (Chelation/Stepwise)
  • Objective: Access the less stable (non-anomeric) isomer.

  • PG Strategy: Orthogonal Protection. One hydroxyl is revealed while the other remains masked or is activated via a specific leaving group.

  • Mechanism: Metal chelation (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) locks the conformation of the intermediate, forcing the ring closure to occur from a specific face, overriding the anomeric effect.

Visualization: Decision Tree & Mechanistic Pathways

The following diagram illustrates the divergent pathways dictated by protecting group selection.

SpiroketalStrategy Precursor Linear Dihydroxy-Ketone (P1-O...C=O...O-P2) Acid Acid Treatment (CSA/pTsOH) Precursor->Acid Acid-Labile PGs (TES/TBS) Orthogonal Orthogonal Deprotection (Remove P1 only) Precursor->Orthogonal Orthogonal PGs (Bn/TBS) GlobalDeprot Global Deprotection (P1 & P2 removed) Acid->GlobalDeprot Equilibration Oxocarbenium Equilibration GlobalDeprot->Equilibration ThermoProd Thermodynamic Product (Double Anomeric) Equilibration->ThermoProd Anomeric Effect Hemiketal Hemiketal Intermediate (P2 Intact) Orthogonal->Hemiketal Chelation Metal Chelation (ZnCl2 / Ti(OiPr)4) Hemiketal->Chelation Add Metal KineticProd Kinetic Product (Non-Anomeric) Chelation->KineticProd Directed Attack

Figure 1: Mechanistic divergence in spiroketal synthesis driven by protecting group lability and reaction conditions.

Comparative Data: Protecting Group Profiles

The following table summarizes common PG combinations used in spiroketal precursors and their specific utility.

PG Combination (OH-1 / OH-2)Deprotection ReagentMechanism TypeTypical Application
TES / TES CSA or pTsOH (MeOH)ThermodynamicRapid global deprotection. Favors double-anomeric spiroketals.
TBS / TBS HF·Pyridine or TASFThermodynamicMilder than CSA; useful if acid-sensitive moieties (e.g., epoxides) are present elsewhere.
Bn / TBS

, Pd/C then

Stepwise/KineticHydrogenolysis reveals one OH for hemiketal formation; subsequent acid closes the second ring.
PMB / TBDPS DDQ then TBAFOrthogonalHighly controlled. PMB removal allows oxidation to ketone or specific cyclization initiation.
Acetonide (1,3-diol) Aqueous HCl or DowexThermodynamicSimultaneous release of two hydroxyls; common in polyketide synthesis.

Detailed Experimental Protocols

Protocol A: Thermodynamic Spiroketalization (The "Acid Cascade")

Target: Formation of the stable [6,6]-spiroketal (e.g., Avermectin substructures). Concept: Utilizing the high lability of Triethylsilyl (TES) ethers to trigger rapid equilibration.

Reagents:

  • Precursor: Bis-TES protected dihydroxy ketone.

  • Catalyst: Camphorsulfonic Acid (CSA) or p-Toluenesulfonic acid (pTsOH).

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM). Note: MeOH participates in the equilibrium via methyl ketals, often speeding up the process.

Step-by-Step Procedure:

  • Preparation: Dissolve the Bis-TES precursor (1.0 equiv) in anhydrous MeOH (0.05 M concentration).

  • Cooling: Cool the solution to 0 °C under an argon atmosphere. Rationale: Although thermodynamic control implies equilibrium, starting cold prevents decomposition of sensitive side chains.

  • Acidification: Add CSA (0.1 – 0.3 equiv) in one portion.

  • Monitoring: Warm to room temperature (23 °C) and monitor by TLC.

    • Observation: You will typically see the disappearance of the starting material (

      
       high) and the transient appearance of the mono-deprotected intermediate, followed by the convergence to the spiroketal (
      
      
      
      varies).
  • Equilibration Check: If multiple spots persist, the reaction may not have reached equilibrium. Stirring for extended periods (12–24 h) or slight heating (40 °C) may be required to funnel all intermediates to the thermodynamic sink.

  • Quench: Add Triethylamine (

    
    , 1.0 equiv) to neutralize the acid.
    
  • Workup: Concentrate in vacuo, dilute with

    
    , wash with saturated 
    
    
    
    , brine, and dry over
    
    
    .
Protocol B: Kinetic Control via Chelation (The "Metal Template")

Target: Formation of the non-anomeric spiroketal (e.g., Spongistatin fragments). Concept: Using a Lewis acid capable of bidentate chelation to lock the intermediate conformation.

Reagents:

  • Precursor:

    
    -hydroxy ketone (mono-protected or revealed in situ).
    
  • Lewis Acid:

    
    , 
    
    
    
    , or
    
    
    .
  • Solvent: Non-coordinating solvent (DCM or Toluene) is critical to allow metal coordination to the substrate.

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate in anhydrous DCM (0.05 M) under Argon.

  • Temperature Control: Cool to -78 °C. Rationale: Kinetic control requires low temperature to prevent the system from overcoming the activation energy barrier to the thermodynamic product.

  • Chelation: Add the Lewis Acid (e.g.,

    
    , 1.5 equiv) dropwise.
    
  • Reaction: Stir at -78 °C for 2–4 hours.

  • Quench: Quench at low temperature with saturated aqueous

    
    . Critical: Do not warm before quenching, or the metal-complex may dissociate and allow acid-catalyzed equilibration to the thermodynamic product.
    

Troubleshooting & Optimization

  • Problem: Stuck at Hemiketal (Open Form).

    • Cause: Ring strain or steric bulk prevents closure.

    • Solution: Switch solvent to Benzene or Toluene and use a Dean-Stark apparatus with pTsOH to drive dehydration (water removal forces ring closure).

  • Problem: Wrong Diastereomer (Thermodynamic product obtained when Kinetic desired).

    • Cause: Acid traces or inadvertent warming.

    • Solution: Ensure all glassware is base-washed. Use Pyridine-buffered HF instead of CSA. For kinetic runs, use "Proton Sponge" to scavenge adventitious protons.

  • Problem: Decomposition.

    • Cause: Labile functional groups (e.g., allylic alcohols) sensitive to strong acid.

    • Solution: Use HF·Pyridine (buffered) or DDQ (oxidative deprotection) if using PMB ethers.

References

  • Perkins, M. V. (2025). Recent advances in the synthesis of spiroketals. ResearchGate. Link

  • Brimble, M. A., & Fares, F. A. (1999). Stereoselective synthesis of spiroketals. Tetrahedron. Link

  • Tan, D. S., et al. (2006). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization. Journal of the American Chemical Society.[1][2][3] Link

  • Crimmins, M. T., et al. (2000). Asymmetric Total Synthesis of Spongistatin 1. Organic Letters. Link

  • Roush, W. R., et al. (2002). Stereoselective Synthesis of the Spongistatin 1 Spiroketals via the Iodo-Spiroketalization Reaction. Organic Letters. Link

Sources

Precision Synthesis of Dioxaspiro Scaffolds: From Thermodynamic Ketalization to Kinetic Oxidative Spirocyclization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Dioxaspiro compounds, particularly 1,4-dioxaspiro[4.5]decane and 1,6-dioxaspiro[4.5]decane systems, represent a privileged structural class in modern drug discovery. Unlike flat aromatic scaffolds, spirocycles offer inherent three-dimensional rigidity, positioning substituents along defined vectors (the "Spiro Effect"). This architecture is critical for disrupting protein-protein interactions and improving metabolic stability by reducing lipophilicity (LogP) compared to their carbocyclic analogs.

This guide details two distinct synthetic pathways for constructing these scaffolds:

  • Thermodynamic Control: The classical acid-catalyzed condensation, optimized with a modern "Modified Dean-Stark" protocol for high-throughput scalability.

  • Kinetic Control: The hypervalent iodine-mediated oxidative spirocyclization, a powerful method for generating complex spirodienones from phenolic precursors under mild conditions.

Structural Logic & Retrosynthetic Analysis

The synthesis of dioxaspiro systems is governed by the Anomeric Effect , which dictates the stability of the C-O bonds at the spiro center.

  • Thermodynamic Product: The oxygen atom of the spiro ring prefers an axial orientation relative to the other ring to maximize orbital overlap (

    
    ).
    
  • Kinetic Product: Often results from rapid intramolecular trapping of an oxocarbenium ion, which may not align with the thermodynamic minimum.

Pathway Visualization

The following diagram illustrates the decision matrix for synthesizing these scaffolds.

SpiroSynthesis Precursor Linear Precursor (Diol-Ketone or Phenol-Ether) Decision Select Strategy Precursor->Decision AcidCat Acid Catalysis (pTSA/PPTS) Decision->AcidCat Aliphatic Ketones Oxidative Oxidative Cyclization (PIDA/PIFA) Decision->Oxidative Phenols/Alkynes Intermediate1 Hemiketal Intermediate AcidCat->Intermediate1 Reversible (-H2O) Intermediate2 Phenoxonium/Oxocarbenium Ion Oxidative->Intermediate2 Irreversible (Trapping) ThermoProd Thermodynamic Spiroketal (Double Anomeric Stabilization) Intermediate1->ThermoProd Reversible (-H2O) KineticProd Kinetic Spiroketal (Steric/Chelation Control) Intermediate2->KineticProd Irreversible (Trapping) KineticProd->ThermoProd Acid Isomerization

Figure 1: Strategic decision tree for dioxaspiro synthesis. Acid catalysis favors thermodynamic equilibration, while oxidative routes access kinetic products.

Protocol A: The "Modified Dean-Stark" Ketalization

Target: Synthesis of 1,4-dioxaspiro[4.5]decan-8-one (and derivatives). Mechanism: Acid-catalyzed reversible condensation.

Traditional Dean-Stark traps are inefficient for small-scale (<5 mmol) reactions due to large solvent volumes and slow equilibration. We utilize the Stoltz Modified Procedure , which replaces the trap with a Soxhlet-type molecular sieve system for superior water removal and yield.

Materials & Reagents
ComponentSpecificationRole
Substrate 1,4-Cyclohexanedione monoethylene ketalPrecursor
Diol Ethylene glycol (1.2 - 5.0 equiv)Nucleophile
Catalyst p-Toluenesulfonic acid (pTSA) monohydrate (5 mol%)Brønsted Acid
Desiccant 4Å Molecular Sieves (Activated)Water Scavenger
Solvent Benzene or Toluene (Anhydrous)Azeotrope former
Step-by-Step Protocol
  • Apparatus Setup:

    • Equip a round-bottom flask (RBF) with a magnetic stir bar.

    • Instead of a standard Dean-Stark trap, attach a pressure-equalizing addition funnel directly to the RBF.

    • Pack the addition funnel with activated 4Å molecular sieves (approx. 15g for a 10mmol scale). Ensure the sieves are held in place by a glass wool plug to prevent them from falling into the reaction.

    • Attach a reflux condenser to the top of the addition funnel.[1]

  • Reaction Initiation:

    • Charge the RBF with the ketone substrate (1.0 equiv), ethylene glycol (1.5 equiv), and pTSA (0.05 equiv).

    • Add Toluene to the RBF and also fill the addition funnel (covering the sieves) with Toluene.

    • Heat the RBF to reflux.

  • The "Siphon" Effect (Crucial Step):

    • As the solvent refluxes, vapors travel up the side arm of the addition funnel, condense, and drip onto the molecular sieves.

    • The dry solvent then drips back into the reaction flask.

    • Expert Note: This creates a continuous cycle of actively dried solvent passing through the reaction mixture, driving the equilibrium far more efficiently than passive separation.

  • Workup:

    • Monitor via TLC (Hexane:EtOAc 3:1). Reaction typically completes in 2–4 hours.

    • Cool to room temperature.[2] Quench with saturated aqueous NaHCO₃.

    • Extract with Et₂O (3x).[3] Wash combined organics with brine.[3]

    • Dry over Na₂SO₄ and concentrate.[3]

  • Validation:

    • NMR: Look for the disappearance of the ketone carbonyl carbon (~210 ppm) and appearance of the spiroketal carbon (~108 ppm).

Protocol B: Oxidative Spiroketalization (Hypervalent Iodine)

Target: Synthesis of spirodienones from substituted phenols. Mechanism: Phenolic oxidation followed by intramolecular nucleophilic attack.

This method is essential when the spiro-ring needs to be formed from an aromatic precursor, a common strategy in natural product synthesis (e.g., Amaryllidaceae alkaloids).

Mechanism Visualization

PIDA_Mechanism Phenol Phenol Precursor (Tethered Nucleophile) Activation Ligand Exchange with PIDA Phenol->Activation -AcOH Phenoxonium Phenoxonium Ion (Cationic Intermediate) Activation->Phenoxonium -PhI, -AcOH Cyclization Intramolecular Nucleophilic Attack Phenoxonium->Cyclization 5-exo/6-endo Product Spiro-Dienone Cyclization->Product

Figure 2: Mechanistic pathway of PIDA-mediated oxidative spirocyclization.

Materials & Reagents
ComponentSpecificationRole
Substrate 3-(4-hydroxyphenyl)propan-1-ol derivativePrecursor
Oxidant PIDA (Phenyliodine(III) diacetate) (1.1 equiv)Hypervalent Iodine Reagent
Solvent TFE (2,2,2-Trifluoroethanol) or HFIPCritical: Stabilizes cation
Base NaHCO₃ (solid, optional)Acid Scavenger
Step-by-Step Protocol
  • Preparation:

    • Dissolve the phenolic substrate (1.0 equiv) in TFE (0.05 M concentration).

    • Expert Note: The choice of solvent is non-negotiable. TFE and HFIP (hexafluoroisopropanol) are highly polar but non-nucleophilic. They stabilize the phenoxonium cation intermediate and prevent intermolecular polymerization.

  • Oxidation:

    • Cool the solution to 0°C.

    • Add PIDA (1.1 equiv) portion-wise over 10 minutes.

    • Observation: The solution often turns transiently yellow/orange due to the iodonium intermediate.

  • Reaction Monitoring:

    • Stir at 0°C for 30 minutes, then warm to room temperature.

    • Monitor by TLC. The product is usually less polar than the starting phenol.

  • Workup:

    • Dilute with EtOAc.[2]

    • Wash with saturated aqueous NaHCO₃ to remove acetic acid byproducts.

    • Wash with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to quench any residual oxidant.

    • Purification: Flash column chromatography on silica gel. Note that spirodienones can be sensitive to acid; use 1% Et₃N in the eluent if degradation is observed.

Troubleshooting & Optimization

Common Failure Modes
IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete water removalSwitch from Dean-Stark to Molecular Sieve Funnel method (Stoltz protocol).
Hydrolysis on Silica Acid sensitivity of spiroketalPre-treat silica gel with 1% Triethylamine; use neutral alumina.
Polymerization (Protocol B) Solvent nucleophilicityEnsure TFE or HFIP is used. Do NOT use MeOH or THF.
Wrong Stereoisomer Thermodynamic equilibrationKinetic Control: Lower temperature (-78°C), use Lewis Acids (BF₃·OEt₂) instead of Brønsted acids.
Stereochemical Control (The Anomeric Effect)

When synthesizing 1,6-dioxaspiro[4.5]decane systems, the double anomeric effect stabilizes the isomer where both oxygen lone pairs are anti-periplanar to the C-O bonds of the adjacent ring.

  • To access the thermodynamic isomer: Treat the kinetic mixture with catalytic acid (e.g., camphor sulfonic acid) in refluxing benzene to equilibrate to the most stable conformer.

  • To lock the kinetic isomer: Perform the cyclization under basic or neutral oxidative conditions (Protocol B) and avoid acidic workup.

References

  • Stoltz, B. M., et al. (2019). A Small-scale Procedure for Acid-catalyzed Ketal Formation. Journal of Organic Chemistry. [Link]

  • Kita, Y., et al. (2008).[4] Hypervalent Iodine(III)-Mediated Spin-Delocalization-Controlled Radical Coupling of Phenols. Angewandte Chemie International Edition. [Link]

  • Tan, D. S., et al. (2011).[5] Stereoselective Diversity-Oriented Synthesis of Spiroketals. Journal of the American Chemical Society. [Link]

  • Dohi, T., & Kita, Y. (2009). Hypervalent Iodine Reagents as a New Entrance to Organocatalysts. Chemical Communications. [Link]

Sources

Application Note: Utilizing 5,8-Dioxaspiro[3.5]nonan-6-ylmethanol in Solid-Phase Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the technical utilization of 5,8-Dioxaspiro[3.5]nonan-6-ylmethanol in solid-phase organic synthesis (SPOS).


H

O

(Core structure based on dioxaspiro ether) Class: Spirocyclic Ether Building Block / Bioisostere[1]

Executive Summary

5,8-Dioxaspiro[3.5]nonan-6-ylmethanol is a specialized sp3-rich building block used in the synthesis of DNA-encoded libraries (DEL) and fragment-based drug discovery (FBDD).[1] Characterized by a rigid 1,4-dioxane ring fused to a spirocyclic cyclobutane, this scaffold serves as a metabolically stable bioisostere for cyclohexyl or piperidinyl groups.

In solid-phase synthesis, this molecule is primarily utilized as a terminal decoration unit or alcohol building block . It is typically coupled to resin-bound scaffolds (acids, phenols, or amines via linkers) to introduce structural complexity and defined exit vectors without adding lipophilicity associated with traditional aliphatic rings.

Key Applications
  • Fsp3 Enhancement: Increases the fraction of sp3-hybridized carbons in drug candidates, improving solubility and clinical success rates.

  • Bioisosterism: The 5,8-dioxaspiro[3.5]nonane core mimics the steric bulk of cyclohexane but provides unique electronic properties and hydrogen-bond accepting capabilities via the ether oxygens.

  • Library Diversity: Used to "cap" resin-bound carboxylic acids or phenols via esterification or Mitsunobu reactions.

Chemical Profile & Stability

Unlike acid-labile ketals (e.g., 1,3-dioxolanes), the 5,8-dioxaspiro[3.5]nonane system contains a 1,4-dioxane motif, rendering it chemically stable to standard SPPS deprotection conditions (e.g., 20-50% Piperidine, dilute TFA).

PropertyDescription
Core Structure Spiro[3.5]nonane with 1,4-dioxane functionality
Functional Handle Primary Alcohol (-CH

OH) at position 6
Acid Stability High (Stable to 95% TFA cleavage conditions)
Base Stability High (Stable to Piperidine/DBU)
Chirality Racemic (unless specified enantiopure); C6 is a chiral center

Experimental Protocols

Protocol A: Mitsunobu Coupling to Resin-Bound Phenols

This protocol describes the attachment of 5,8-Dioxaspiro[3.5]nonan-6-ylmethanol to a resin-bound phenol (e.g., Tyrosine residue or a phenolic scaffold) to create an aryl ether linkage. This is the preferred method for creating stable ether bonds on solid phase.

Reagents Required:

  • Resin: Tyrosine-loaded 2-Chlorotrityl Chloride (2-CTC) resin or similar phenolic resin.

  • Alcohol: 5,8-Dioxaspiro[3.5]nonan-6-ylmethanol (5-10 eq).

  • Phosphine: Triphenylphosphine (PPh

    
    ) or Polymer-supported PPh
    
    
    
    .
  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) or TMAD (Tetramethylazodicarboxamide).

  • Solvent: Anhydrous THF or DCM/THF (1:1).

Step-by-Step Procedure:

  • Resin Preparation: Swell 100 mg of resin in anhydrous THF for 30 minutes under nitrogen. Drain the solvent.

  • Reagent Solubilization: In a separate vial, dissolve 5,8-Dioxaspiro[3.5]nonan-6-ylmethanol (5 eq) and PPh

    
      (5 eq) in anhydrous THF (2 mL).
    
  • Activation: Cool the solution to 0°C. Dropwise add DIAD (5 eq). Stir for 10 minutes to form the betaine complex (solution typically turns yellow).

  • Coupling: Transfer the activated solution to the swelled resin.

  • Incubation: Agitate the reaction vessel at Room Temperature (RT) for 4–16 hours.

    • Note: Sonication for the first hour can improve yields for sterically hindered alcohols.

  • Washing: Drain the resin and wash sequentially with THF (3x), DCM (3x), and MeOH (3x) to remove excess phosphine oxide and reduced hydrazine byproducts.

  • Validation: Perform a small-scale cleavage (1% TFA/DCM) and analyze via LC-MS to confirm ether formation.

Protocol B: Steglich Esterification to Resin-Bound Acids

This protocol details the coupling of the alcohol to a resin-bound carboxylic acid (e.g., Aspartic acid side chain or a core scaffold acid) to form an ester linkage.

Reagents Required:

  • Resin: Carboxylic acid-functionalized resin (e.g., Wang or Rink Amide loaded with a diacid).

  • Coupling Agents: DIC (N,N'-Diisopropylcarbodiimide) and DMAP (4-Dimethylaminopyridine).

  • Solvent: DCM/DMF (9:1).

Step-by-Step Procedure:

  • Resin Swelling: Swell resin in DCM for 30 minutes.

  • Cocktail Preparation: Dissolve 5,8-Dioxaspiro[3.5]nonan-6-ylmethanol (5 eq) and DMAP (0.1–0.5 eq) in DCM/DMF.

  • Activation: Add DIC (5 eq) to the solution.

  • Reaction: Immediately add the mixture to the resin.

  • Agitation: Shake at RT for 12–24 hours.

    • Tip: For difficult couplings, repeat the procedure (double coupling).

  • Washing: Wash resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Capping (Optional): Treat resin with acetic anhydride/pyridine to cap any unreacted carboxylic acids if proceeding to further steps.

Workflow Visualization

The following diagram illustrates the strategic incorporation of the spirocyclic building block into a solid-phase combinatorial workflow.

SpiroSynthesis cluster_conditions Reaction Parameters Resin Resin-Bound Scaffold (COOH/OH) Coupling Coupling Reaction Resin->Coupling Solid Support Alcohol 5,8-Dioxaspiro[3.5] nonan-6-ylmethanol Activation Activation (Mitsunobu/DIC) Alcohol->Activation Building Block Activation->Coupling Activated Species Product Resin-Bound Spiro-Conjugate Coupling->Product Ester/Ether Bond Cleavage TFA Cleavage & Isolation Product->Cleavage Deprotection Final Final Spirocyclic Drug Candidate Cleavage->Final Release

Caption: Workflow for coupling 5,8-Dioxaspiro[3.5]nonan-6-ylmethanol to resin-bound scaffolds.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79913592, 5-oxaspiro[3.5]nonan-8-ylmethanol. [Link]

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. European Journal of Organic Chemistry. (Contextual reference for spirocyclic bioisosteres).

Sources

Troubleshooting & Optimization

Troubleshooting spiroketal synthesis side reactions

Author: BenchChem Technical Support Team. Date: February 2026

Spiroketal Synthesis Technical Support Center

Status: Operational Ticket ID: SPK-SYN-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Side Reactions, Isomerization, and Decomposition in Spiroketalization

Introduction: The Spiroketal Challenge

Welcome to the technical support hub for spiroketal synthesis. Whether you are synthesizing simple pheromones or complex marine macrolides (e.g., spongistatins, avermectins), the formation of the spiro-center is often the bottleneck.

The core difficulty lies in the Thermodynamic vs. Kinetic conflict. The spiroketal system is governed by the anomeric effect , which stabilizes specific conformers (typically diaxial oxygens).[1] However, many bioactive natural products possess "non-anomeric" (kinetic) configurations. Using the wrong conditions will inevitably lead to isomerization, ring-opening, or elimination.

This guide addresses the three most common "tickets" we receive:

  • Isomer Scrambling: "I’m getting the wrong diastereomer."

  • Elimination/Decomposition: "My product is turning into an enol ether or polymerizing."

  • Hydrolysis: "The ring won't close, or it opens up on silica."

Module 1: The Isomerism Crisis (Thermodynamic vs. Kinetic Control)

User Complaint: "I synthesized the precursor for a [6,6]-spiroketal, but after acid cyclization, I isolated the thermodynamically stable isomer, not the natural product configuration."

Root Cause Analysis: In [6,6]-spiroketals, the double anomeric effect provides significant stabilization (~2-3 kcal/mol) to the isomer where both C-O bonds are axial relative to the central carbon. Acid-catalyzed conditions are reversible; therefore, they will always funnel the reaction toward this thermodynamic minimum (the "diaxial" form). If your target is the "axial-equatorial" or "diequatorial" isomer (kinetic product), standard acid catalysis will fail.

Diagnostic Check:

  • 1H NMR: Check the anomeric protons. Axial protons typically show large coupling constants (

    
    ), while equatorial protons show smaller couplings (
    
    
    
    ).
  • 13C NMR: The spiro-carbon shift is diagnostic. In [6,6]-systems, the varying anomeric stabilization shifts this signal (typically

    
     95-100 ppm).
    

Troubleshooting Protocol:

If your target is...Then use this strategy...Why?
Thermodynamic (Diaxial) Standard Acid Catalysis (e.g., CSA, PPTS).The reaction is reversible; equilibrium favors the double anomeric effect.
Kinetic (Non-anomeric) Hetero-Michael Addition or Oxidative Radical Cyclization .These are irreversible processes. The geometry is set by the transition state, not product stability.
Kinetic (Chelation) Lewis Acid with Chelation (e.g.,

,

).
Metals coordinate to nearby oxygens, locking the conformation before cyclization.

Module 2: Decomposition & Elimination (The "Disappearing Product")

User Complaint: "My yield is low, and I see new olefinic peaks in the NMR. The product decomposes on the column."

Root Cause Analysis: Spiroketals are essentially "masked" ketones and diols. Under acidic conditions, they are in equilibrium with the open-chain oxocarbenium ion. If the acid is too strong or the temperature too high, the oxocarbenium ion can undergo


-elimination  to form an exocyclic enol ether. This enol ether is highly reactive and prone to polymerization or oxidation.

Visualizing the Failure Mode:

EliminationPathway Spiro Spiroketal Product Oxo Oxocarbenium Ion (Intermediate) Spiro->Oxo H+ (Reversible) Enol Enol Ether (Elimination Product) Oxo->Enol -H+ (Elimination) Polymer Polymerization/ Decomposition Enol->Polymer Irreversible

Figure 1: The pathway from stable spiroketal to irreversible decomposition via enol ether formation.

Corrective Actions:

  • Buffer the System: Switch from strong sulfonic acids (

    
    , e.g., 
    
    
    
    -TsOH) to buffered pyridinium salts (e.g., PPTS,
    
    
    ).
  • Solvent Switch: Avoid THF if polymerization is suspected (THF can copolymerize). Use Benzene, Toluene, or DCM.

  • Column Chromatography: Silica gel is acidic. Pre-treat the silica column with 1% Triethylamine (Et3N) to prevent hydrolysis/elimination during purification.

Module 3: Experimental Protocols

Protocol A: Standard Thermodynamic Cyclization (Acid-Catalyzed)

Use this for: Natural products where the spiro-center is in the stable (anomeric) configuration.

Reagents:

  • Precursor: Dihydroxy ketone or Hemiacetal.

  • Catalyst: Camphorsulfonic Acid (CSA) or Pyridinium

    
    -toluenesulfonate (PPTS).
    
  • Solvent: Dichloromethane (DCM) or Benzene.

Step-by-Step:

  • Setup: Dissolve the precursor (1.0 equiv) in anhydrous DCM (0.05 M concentration).

  • Catalyst Addition: Add CSA (0.1 – 0.3 equiv). Note: Do not use stoichiometric acid.

  • Reaction: Stir at

    
     to RT. Monitor by TLC.
    
    • Self-Validating Step: If the reaction stalls, the water produced is inhibiting the acid. Add 4Å Molecular Sieves or switch to Benzene and use a Dean-Stark trap to drive the equilibrium.

  • Quench: Add saturated aqueous

    
     or 
    
    
    
    before concentration. Never concentrate the acidic solution; it will polymerize.
  • Purification: Flash chromatography on silica gel (buffered with 1%

    
     if the product is acid-sensitive).
    
Protocol B: Oxidative Radical Cyclization (Kinetic Control)

Use this for: Non-anomeric spiroketals or when acid catalysis causes decomposition.

Reagents:

  • Precursor: Hydroxy-tetrahydropyran (alcohol side chain).

  • Oxidants: Iodobenzene diacetate (PIDA/BAIB) and Iodine (

    
    ).
    
  • Irradiation: Visible light (tungsten lamp) or sunlight.

Step-by-Step:

  • Setup: Dissolve the alcohol precursor in anhydrous Cyclohexane or DCM.

  • Reagents: Add PIDA (1.5 equiv) and

    
     (1.5 equiv).
    
  • Initiation: Irradiate with a 250W tungsten lamp at RT.

    • Mechanism:[2][3][4][5][6][7] This generates an O-radical which performs a 1,5-hydrogen abstraction, followed by oxidation to the oxocarbenium ion and immediate intramolecular trapping.

  • Monitoring: Reaction usually completes in 1-2 hours. The solution will turn purple (

    
    ).
    
  • Quench: Pour into saturated aqueous

    
     (sodium thiosulfate) to remove iodine (color change from purple to colorless).
    
  • Extraction: Extract with ether/EtOAc.

Troubleshooting Decision Tree

Use this logic flow to determine the correct synthetic strategy for your specific substrate.

TroubleshootingTree Start Start: Spiroketal Synthesis IsTargetStable Is target the Thermodynamic (Anomeric) Isomer? Start->IsTargetStable AcidCat Use Acid Catalysis (CSA/PPTS) IsTargetStable->AcidCat Yes (Diaxial) KineticMethod Use Kinetic Control IsTargetStable->KineticMethod No (Non-anomeric) Decomp Did decomposition occur? AcidCat->Decomp MildAcid Switch to PPTS/MeOH or Buffer Silica Decomp->MildAcid Yes Success1 Isolate Product Decomp->Success1 No Radical Oxidative Radical Cyclization (I2/PIDA) KineticMethod->Radical Alcohol Precursor HDA Hetero-Diels-Alder (Inverse Demand) KineticMethod->HDA Enone Precursor

Figure 2: Strategic decision tree for selecting spiroketalization conditions.

References

  • Aho, J. E., Pihko, P. M., & Rissa, T. K. (2005). Thermodynamic versus Kinetic Control in Spiroketal Synthesis. Chemical Reviews, 105(12), 4406–4440.

  • Brimble, M. A., & Fares, F. A. (1999). Synthesis of Benzannulated Spiroketals Using an Oxidative Radical Cyclization. Tetrahedron, 55(44), 12879-12892.

  • Rizzacasa, M. A., & Perkins, M. V. (2008). Asymmetric Synthesis of Naturally Occurring Spiroketals. Molecules, 13(8), 1752-1779.

  • Smith, A. B., & Bosshart, S. A. (2007). Spiroketals in Natural Product Synthesis: The Spongistatin Challenge. Tetrahedron, 63(26), 5855-5872.

  • Deslongchamps, P. (1983). Stereoelectronic Effects in Organic Chemistry. Pergamon Press.

Sources

Technical Support Center: Purification of Polar Alcoholic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of polar alcoholic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these often-tricky molecules. Polar compounds, characterized by their hydrogen bonding capabilities and affinity for polar solvents, present unique purification hurdles compared to their non-polar counterparts.[1] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your purification workflows.

Frequently Asked Questions (FAQs)
Q1: What makes polar alcoholic compounds so challenging to purify?

A1: The primary challenge stems from their very nature: polarity. The hydroxyl (-OH) group in alcohols can act as both a hydrogen bond donor and acceptor. This leads to several complicating factors:

  • High Water Solubility: Many low-molecular-weight alcohols are highly soluble in water, making their extraction from aqueous solutions difficult and complicating the removal of water post-purification.[2]

  • Strong Interaction with Polar Stationary Phases: In normal-phase chromatography (e.g., using silica gel), polar alcohols can bind very strongly to the stationary phase. This can result in poor mobility (streaking or staying at the baseline) and difficulty in elution.[3][4]

  • Poor Interaction with Non-Polar Stationary Phases: Conversely, in reversed-phase chromatography, highly polar alcohols may have minimal interaction with the non-polar stationary phase (like C18), causing them to elute very quickly with the solvent front, often with poor separation from other polar impurities.[3][5]

  • Difficult Crystallization: Their strong hydrogen bonding can make it hard to find a suitable single solvent for recrystallization where the compound is soluble when hot but insoluble when cold.[6][7]

Q2: I have a crude mixture containing a polar alcohol. What purification technique should I consider first?

A2: The choice of the initial technique depends on the properties of your alcohol and the impurities. A logical first step is to assess the polarity differences between your target compound and the major impurities.

dot graph TD { A[Start: Crude Mixture with Polar Alcohol] --> B{What are the impurities?}; B --> C{Impurities are non-polar?}; B --> D{Impurities are also polar?}; B --> E{Impurities are acidic/basic?}; C --> F[Liquid-Liquid Extraction or a simple silica plug]; D --> G{Is the alcohol solid or liquid?}; E --> H[Acid-Base Extraction]; G --> I[Solid --> Recrystallization]; G --> J[Liquid --> Chromatography or Distillation]; I --> K[End: Purified Solid]; J --> L[End: Purified Liquid]; F --> M[End: Purified Product]; H --> N[End: Purified Product];

} enddot Caption: Initial Purification Technique Selection Workflow.

  • For removing highly polar starting materials from a less polar product , a simple liquid-liquid extraction with water or brine can be effective.[8] Alternatively, passing the mixture through a short plug of silica gel can retain the polar impurities.[8]

  • If your alcohol is a solid , recrystallization is often a powerful and scalable first choice.[6][9]

  • For complex mixtures or liquid alcohols , column chromatography is the most versatile option.[8]

Q3: My polar alcohol is highly water-soluble. How can I effectively remove it from an aqueous solution?

A3: This is a classic challenge. Here are several field-proven strategies:

  • Salting Out: Add a salt (e.g., NaCl, K₂CO₃) to the aqueous solution.[10] The salt dissolves, increasing the polarity of the aqueous phase and reducing the solubility of your organic alcohol, forcing it into an organic layer for extraction.[10]

  • Continuous Liquid-Liquid Extraction: For compounds with some, but limited, solubility in an immiscible organic solvent, continuous extraction over several hours can be highly effective.

  • Solvent Evaporation: If the alcohol is not volatile, you can use a rotary evaporator to remove water. For high-boiling point compounds, a lyophilizer (freeze-dryer) can be used to sublime the water away.

  • Reversed-Phase Chromatography: You can load the aqueous solution directly onto a reversed-phase (C18) column. The water and very polar impurities will pass through, while your compound may be retained and can then be eluted with a more organic solvent like methanol or acetonitrile.[10]

Troubleshooting Guide: Column Chromatography
Problem: My compound streaks badly or doesn't move from the baseline (Rf ≈ 0) on a silica gel column.

Causality & Solution: This occurs because your highly polar alcohol is adsorbing too strongly to the acidic silanol groups on the silica surface.[3][4] Standard eluents like hexane/ethyl acetate are not polar enough to displace it.

Troubleshooting Steps:

  • Increase Eluent Polarity:

    • Add methanol (MeOH) to your eluent. A gradient of 0-20% MeOH in dichloromethane (DCM) or ethyl acetate (EtOAc) is a common starting point.[11]

    • Expert Tip: For very polar compounds, a small amount of ammonium hydroxide in methanol can be used to create a basic eluent system (e.g., 1-10% of a 10% NH₄OH in MeOH stock solution mixed into DCM).[4] This is particularly effective for basic alcohols.

  • Switch to a Different Stationary Phase (Mode Hopping):

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the best solution. HILIC uses a polar stationary phase (like silica, diol, or amine-functionalized silica) with a reversed-phase type eluent (e.g., acetonitrile/water).[1][12] Water is the "strong" solvent that elutes the compounds.[12] This technique excels at retaining and separating very polar, water-soluble compounds.[1][12]

    • Reversed-Phase Chromatography: Use a C18 or C18-Aq column with a water/methanol or water/acetonitrile gradient.[3][13] This is effective if your impurities are significantly less polar than your target alcohol.

Problem: My compound seems to be decomposing on the silica gel.

Causality & Solution: The acidic nature of standard silica gel can catalyze the decomposition of sensitive compounds (e.g., those with acid-labile protecting groups or tertiary alcohols prone to elimination).

Troubleshooting Steps:

  • Deactivate the Silica Gel: Before packing the column, wash the silica gel with a solvent containing a small amount of a base, like triethylamine (Et₃N) or ammonium hydroxide, and then re-equilibrate with your starting eluent. A common practice is to add 0.5-1% Et₃N to the eluent system.

  • Use a Different Stationary Phase:

    • Alumina (Al₂O₃): Available in neutral, acidic, or basic forms. For acid-sensitive compounds, basic or neutral alumina is an excellent alternative.[14]

    • Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica.

Stationary PhaseBest For...Eluent System Type
Silica Gel (SiO₂) (Normal Phase) Low to medium polarity compounds.Non-polar (e.g., Hexane/EtOAc)
Alumina (Al₂O₃) (Normal Phase) Acid- or base-sensitive compounds.Non-polar (e.g., Hexane/EtOAc)
Reversed-Phase Silica (C18) High polarity compounds.[14]Polar (e.g., Water/MeOH)
Amine/Diol Functionalized Silica (HILIC) Very polar, water-soluble compounds like carbohydrates.[12]Polar (e.g., Acetonitrile/Water)
Table 1: Stationary Phase Selection Guide.
Troubleshooting Guide: Recrystallization
Problem: I can't find a single suitable solvent for my polar alcohol.

Causality & Solution: A good recrystallization solvent should dissolve the compound when hot but not when cold.[7] Polar alcohols are often too soluble in polar solvents (like ethanol) and insoluble in non-polar solvents (like hexane), leaving no middle ground. The solution is a mixed-solvent system.[15][16]

Troubleshooting Steps:

  • Select a Solvent Pair: Choose two miscible solvents. One in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").[16] For polar alcohols, common pairs include:

    • Ethanol / Water

    • Methanol / Diethyl Ether

    • Acetone / Water

    • Ethyl Acetate / Hexane

  • Execute the Protocol:

    • Dissolve your compound in the minimum amount of the hot "good" solvent.[15]

    • While still hot, add the "bad" solvent dropwise until the solution just becomes cloudy (the cloud point). This indicates saturation.[17]

    • Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly. Crystals should form as the solubility decreases.

Problem: My compound "oils out" instead of forming crystals.

Causality & Solution: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your solid compound. This is common with low-melting solids or when the solution cools too quickly.

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional "good" solvent to lower the saturation point.

  • Slow Cooling: Ensure the solution cools as slowly as possible. Insulate the flask with glass wool or place it in a warm bath that is allowed to cool to room temperature.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: Add a tiny, pure crystal of your compound to the cooled solution to induce crystallization.

Experimental Protocols
Protocol 1: Flash Chromatography of a Highly Polar Alcohol using HILIC

This protocol is designed for a polar alcohol that has an Rf of 0 on silica TLC with 100% ethyl acetate.

  • Stationary Phase Selection: Choose an amine-functionalized or diol-functionalized silica gel column.[3][12]

  • Mobile Phase Preparation: Prepare two solvents: Solvent A (95:5 Acetonitrile:Water) and Solvent B (50:50 Acetonitrile:Water).

  • TLC Analysis: Spot your compound on a silica TLC plate (as a proxy for a HILIC plate) and develop it in various ratios of your planned mobile phase. Unlike normal phase, increasing the water content (Solvent B) will decrease the Rf. Aim for an Rf of ~0.2-0.3 in your starting conditions.

  • Column Packing & Equilibration: Pack the column with the chosen stationary phase in the starting mobile phase (e.g., 95% Solvent A, 5% Solvent B). Equilibrate the column by passing at least 5 column volumes of this solvent through it.

  • Sample Loading: Dissolve your crude sample in the minimum amount of the equilibration solvent. If it doesn't dissolve, use a stronger solvent like pure water or DMSO, but keep the volume minimal.

  • Elution: Begin elution with the starting mobile phase. Gradually increase the percentage of Solvent B (the stronger, more aqueous solvent) to elute your compound. A typical gradient might be from 5% to 40% Solvent B over 20 column volumes.[12]

  • Fraction Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} enddot Caption: HILIC Purification Workflow for Polar Alcohols.

Protocol 2: Recrystallization using an Ethanol/Water Solvent Pair

This protocol is for a solid polar alcohol that is very soluble in ethanol and poorly soluble in water.

  • Dissolution: Place the impure solid (e.g., 1.0 g) in a 50 mL Erlenmeyer flask. Add the minimum volume of hot ethanol (the "good" solvent) needed to fully dissolve the solid at or near boiling.[6]

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask. This prevents premature crystallization.[15]

  • Saturation: While the ethanol solution is still hot, add water (the "bad" solvent) dropwise with swirling until a persistent cloudiness appears.

  • Clarification: Add 1-2 drops of hot ethanol to just redissolve the precipitate, resulting in a clear, saturated solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (using the same ratio as the final crystallization medium) to remove any adhering impurities.[15]

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove residual solvent.

References
  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Labex. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization I. Retrieved from [Link]

  • Sulzer. (2025, September 2). Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. Retrieved from [Link]

  • Zmysłowski, A. (2018, April 25). For highly polar compound, how to do the purification? ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US7553406B2 - Process for removing polar impurities from hydrocarbons and mixtures of...
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • Millersville University. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2014, February 3). How can I isolate a highly polar compound from an aqueous solution? Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Varsity Tutors. (n.d.). How to Purify Compounds. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Flash Chromatography. Retrieved from [Link]

  • Biotage. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • Physics & Maths Tutor. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]

  • ResearchGate. (2014, March 21). How to recrystallize a product from ethanol/diethyl? Retrieved from [Link]

Sources

"5,8-Dioxaspiro[3.5]nonan-6-ylmethanol" reaction scale-up challenges

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, chemists, and drug development professionals facing challenges with the reaction scale-up of 5,8-Dioxaspiro[3.5]nonan-6-ylmethanol. The unique spiroketal structure, featuring a strained oxetane ring fused with a tetrahydropyran, presents specific hurdles that require a nuanced understanding of reaction dynamics, stereocontrol, and process parameters. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common issues encountered in the laboratory and during pilot-scale synthesis.

Introduction: The Challenge of Spiroketal Scale-Up

Spiroketals are rigid, three-dimensional scaffolds prevalent in many natural products and pharmacologically active molecules.[1][2][3] Their synthesis, particularly on a larger scale, is often complicated by the need for precise stereochemical control. The spirocyclic center can be prone to isomerization under even mildly acidic conditions, often leading to a mixture of products.[1][4][5] The synthetic strategy frequently dictates whether the final product distribution is governed by kinetic or thermodynamic control.[6][7][8]

Thermodynamically controlled reactions, often driven by acid catalysis and elevated temperatures, yield the most stable isomer, which benefits from stabilizing stereoelectronic effects like the anomeric effect.[7][9][10] However, the biologically active or desired isomer may be the less stable, kinetically favored product.[8][10] Scaling up a kinetically controlled process requires rigorous control over reaction conditions to prevent isomerization to the thermodynamic product.[11] This guide will navigate these complexities in the context of 5,8-Dioxaspiro[3.5]nonan-6-ylmethanol.

Troubleshooting Guide & FAQs

Q1: What is a reliable synthetic strategy for 5,8-Dioxaspiro[3.5]nonan-6-ylmethanol suitable for scale-up?

Answer:

A robust and scalable synthesis should prioritize commercially available starting materials, avoid problematic reagents, and minimize chromatographic purifications. A logical approach involves the acid-catalyzed spiroketalization of a suitable dihydroxy-ketone precursor. This strategy often favors the thermodynamically most stable product, which simplifies control during scale-up.[6][8]

A plausible synthetic workflow is outlined below. This multi-step sequence is designed with scalability in mind, utilizing known, reliable transformations.

G cluster_0 Precursor Synthesis cluster_1 Core Reaction & Purification SM1 3-(Hydroxymethyl)oxetan-3-ol Int1 Intermediate A (Michael Adduct) SM1->Int1 Michael Addition (Base Catalyst) SM2 Acrolein SM2->Int1 Int2 Intermediate B (Dihydroxy-ketone) Int1->Int2 Hydrolysis/Oxidation (e.g., Ozonolysis) Product_Crude Crude 5,8-Dioxaspiro[3.5]nonan-6-ylmethanol Int2->Product_Crude Acid-Catalyzed Spiroketalization (e.g., CSA, p-TsOH) Product_Final Purified Product Product_Crude->Product_Final Crystallization / Distillation

Caption: Proposed scalable synthetic workflow.

Key Scale-Up Considerations for this Route:

  • Michael Addition: This reaction can be exothermic. Ensure adequate cooling capacity and consider slow, subsurface addition of the base or acrolein at larger scales to maintain temperature control.

  • Ozonolysis: While effective, ozonolysis can be hazardous on a large scale. Alternative, safer oxidation methods should be evaluated, such as a two-step dihydroxylation followed by oxidative cleavage (e.g., OsO₄ (cat.)/NMO then NaIO₄).

  • Spiroketalization: This is the critical step. The choice and amount of acid catalyst, solvent, temperature, and reaction time will determine the yield and purity. Water removal (e.g., using a Dean-Stark apparatus) is crucial to drive the equilibrium towards the product.

Q2: My spiroketalization reaction is stalling or providing low yields. What are the likely causes and how can I troubleshoot this on a larger scale?

Answer:

Low yield or a stalled reaction during scale-up often points to issues with mass transfer, heat transfer, or catalyst deactivation. Here is a systematic approach to troubleshooting.

G start Low Yield / Stalled Reaction q1 Is the reaction truly anhydrous? start->q1 q2 Is mixing adequate? q1->q2 Yes sol1 Dry solvents/reagents. Use Dean-Stark trap to remove water. q1->sol1 No q3 Is the catalyst active & sufficient? q2->q3 Yes sol2 Increase agitation speed. Evaluate impeller design (e.g., pitch blade turbine). Ensure subsurface addition. q2->sol2 No q4 Is temperature optimal? q3->q4 Yes sol3 Use fresh, high-purity catalyst. Consider increasing catalyst loading (e.g., 0.05 -> 0.1 eq). Test alternative acid catalysts (p-TsOH, CSA, PPTS). q3->sol3 No sol4 Measure internal reaction temperature. Account for exotherm/endotherm. Adjust heating mantle/jacket setpoint. q4->sol4 No end Reaction Optimized q4->end Yes

Caption: Troubleshooting decision tree for low yield.

In-Depth Troubleshooting Steps:

  • Water Content: Spiroketalization is a reversible condensation reaction. On a large scale, even trace amounts of water in solvents, reagents, or from atmospheric moisture can significantly inhibit the reaction.

    • Action: Use a Dean-Stark trap with a suitable azeotropic solvent (e.g., toluene, cyclohexane) to actively remove water as it forms. Ensure all solvents are rigorously dried before use.

  • Mixing and Mass Transfer: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of low reagent concentration, causing side reactions or stalling.

    • Action: Increase the agitation rate. For multi-liter vessels, ensure the impeller is correctly sized and positioned. Subsurface addition of the catalyst solution can prevent localized high concentrations at the surface.

  • Catalyst Activity: The acid catalyst can be deactivated by basic impurities in the starting materials or solvents.

    • Action: Use a fresh bottle of a high-purity acid catalyst like para-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA). A slight increase in catalyst loading (from 1-2 mol% to 5 mol%) might be necessary at scale, but be cautious as this can also promote side reactions.

Q3: I am observing a mixture of stereoisomers. How can I improve the diastereoselectivity during scale-up?

Answer:

Controlling stereoselectivity is the central challenge in spiroketal synthesis.[1] The product ratio is determined by the delicate balance between the kinetically and thermodynamically favored pathways.

  • Thermodynamic Control: This route leads to the most stable isomer, which is generally the one that maximizes stabilizing anomeric effects and minimizes steric strain.[7][10] It is typically achieved by using stronger acids, higher temperatures, and longer reaction times, allowing the initial products to equilibrate.

  • Kinetic Control: This route produces the isomer that is formed fastest, via the lowest energy transition state. It may not be the most stable product. This pathway is favored by lower temperatures, weaker acids, and shorter reaction times.[8][11]

G cluster_0 Reaction Pathways precursor Dihydroxy-ketone Precursor kinetic Kinetic Product (Less Stable Isomer) precursor->kinetic Low Temp, Short Time (e.g., PPTS, 0°C) Lower Activation Energy thermo Thermodynamic Product (More Stable Isomer) precursor->thermo High Temp, Long Time (e.g., p-TsOH, Toluene Reflux) kinetic->thermo Isomerization (Acid, Heat)

Caption: Kinetic vs. Thermodynamic control pathways.

Strategies for Scale-Up Stereocontrol:

ParameterTo Favor Thermodynamic ProductTo Favor Kinetic ProductRationale & Scale-Up Insight
Temperature Higher (e.g., reflux)Lower (e.g., 0°C to RT)Precise temperature control is critical. A large reactor's thermal inertia can be beneficial for maintaining a stable low temperature but makes rapid cooling difficult.
Catalyst Strong Brønsted Acid (p-TsOH, H₂SO₄)Mild Acid (PPTS, CSA) or Lewis Acid[11]On scale, even "mild" acids can cause isomerization if the reaction is held too long. Consider a quench strategy once the kinetic product is formed.
Reaction Time Longer (allows equilibration)Shorter (quench before isomerization)Real-time reaction monitoring (e.g., in-situ IR, small sample analysis by GC/LC-MS) is essential to determine the optimal quench time.
Solvent Aprotic, non-polar (Toluene)Can vary; polar aprotic may influence transition stateSolvent choice affects solubility and reaction rates. Ensure the chosen solvent is suitable for the temperature range and work-up procedure.
Q4: How should I approach the work-up and purification of my product at a multi-gram or kilogram scale?

Answer:

Large-scale purification requires moving away from routine column chromatography towards more scalable techniques like crystallization or distillation.

1. Work-Up Protocol:

  • Quench: Cool the reaction mixture to room temperature. Neutralize the acid catalyst carefully. A weak base like saturated sodium bicarbonate (NaHCO₃) solution is preferable to strong bases (NaOH, KOH) which can cause degradation. Perform the quench slowly to manage gas evolution (CO₂).

  • Extraction: Use a solvent that provides good partitioning of the product and is easily removed (e.g., ethyl acetate, dichloromethane). Perform multiple extractions with smaller volumes for better efficiency.

  • Washes: Wash the combined organic layers with water and then brine to remove inorganic salts and residual water.

2. Purification via Crystallization: Crystallization is the most effective and economical method for purifying solids at scale.[12]

  • Solvent Screening: The goal is to find a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures.

    • Procedure: In parallel vials, dissolve small amounts of crude product in various hot solvents (e.g., isopropanol, ethyl acetate, toluene, heptane, acetonitrile). Let them cool slowly to room temperature, then in an ice bath. Observe which system yields good quality crystals.

    • Common Systems: Often, a binary solvent system works best (e.g., dissolving in a good solvent like ethyl acetate and adding a poor solvent like heptane until turbidity appears, then cooling).

Protocol: Scalable Crystallization

  • Transfer the crude product (as a concentrated oil or solid) into a jacketed reactor equipped with an overhead stirrer.

  • Add the minimum amount of the chosen "good" solvent (e.g., Toluene) and heat the mixture with stirring until all the solid dissolves.

  • If using an anti-solvent, begin slow, controlled addition of the "poor" solvent (e.g., Heptane) until the solution becomes faintly cloudy.

  • Initiate a slow cooling ramp (e.g., 10-20°C per hour). Rapid cooling leads to small, impure crystals.

  • (Optional but recommended) Add a few seed crystals of pure product once the solution is slightly supersaturated to encourage controlled crystal growth.

  • Once at the final temperature (e.g., 0-5°C), hold for several hours to maximize yield.

  • Isolate the crystals via filtration (e.g., using a Nutsche filter-dryer at pilot scale), wash with a small amount of cold, fresh solvent, and dry under vacuum.

Q5: What are the key safety considerations for scaling up the synthesis of 5,8-Dioxaspiro[3.5]nonan-6-ylmethanol?

Answer:

Scaling up any chemical process introduces new safety risks that must be systematically evaluated.

  • Thermal Hazards:

    • Exotherms: The acid-catalyzed spiroketalization can be exothermic. A reaction that is easily controlled in a 100 mL flask can become a dangerous runaway in a 20 L reactor if the heat generated exceeds the vessel's cooling capacity.

    • Mitigation: Before scaling beyond ~1 L, perform a reaction calorimetry study (e.g., RC1) or at minimum, monitor the internal temperature of a lab-scale batch very closely during reagent addition to identify any significant temperature spikes. For highly exothermic steps, use a semi-batch process (slow addition of a limiting reagent) rather than a batch process (all reagents mixed at once).

  • Reagent Handling:

    • Reductants: If a synthesis step involves potent reducing agents like Lithium Aluminum Hydride (LiAlH₄), extreme caution is required.[13] These react violently with water. At scale, they should be handled under a strict inert atmosphere (Nitrogen or Argon) and quenched very carefully by trained personnel using established procedures (e.g., Fieser workup).

    • Acids/Bases: Handling large volumes of corrosive acids and bases requires appropriate personal protective equipment (PPE), including face shields, aprons, and suitable gloves. Ensure spill kits are readily available.

  • Product Stability:

    • Thermal Stability: The thermal stability of the final product and key intermediates should be assessed, especially if purification involves distillation.[14] A Differential Scanning Calorimetry (DSC) analysis can identify the onset of decomposition.

    • Action: Run a DSC scan on a small sample of the purified product to determine its decomposition temperature. Do not heat the bulk material close to this temperature during drying or distillation. Spiro polycycloacetals have been reported with decomposition temperatures (T-5%) in the range of 210-370 °C.[14]

References

  • Molecules. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. MDPI. [Link]

  • ResearchGate. (n.d.). Single crystal structure of the spiro compound 2 c. [Link]

  • PubMed. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. National Center for Biotechnology Information. [Link]

  • Arkivoc. (2005). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. [Link]

  • ResearchGate. (n.d.). Benzannulated Spiroketal Natural Products: Isolation, Biological Activity, Biosynthesis, and Total Synthesis | Request PDF. [Link]

  • ChemRxiv. (n.d.). Total Synthesis of Spiroketal Alkaloids Lycibarbarines A–C. [Link]

  • ResearchGate. (n.d.). Formation of spiro compounds 22 and 23. [Link]

  • PubMed. (2010). Isolation, biological activity and synthesis of benzannulated spiroketal natural products. National Center for Biotechnology Information. [Link]

  • ChemTube3D. (n.d.). Spiroketal Formation - Stereoelectronic Effects. [Link]

  • Sloan Kettering Institute. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. [Link]

  • Journal of the American Chemical Society. (2006). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. [Link]

  • National Center for Biotechnology Information. (n.d.). Asymmetric Synthesis of Naturally Occuring Spiroketals. [Link]

  • Denmark Group. (2007). Strategies and Synthesis of Contrathermodynamic Spiroketals. [Link]

  • National Center for Biotechnology Information. (n.d.). Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • International Scientific Organization. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. [Link]

  • Polymer Chemistry. (2021). Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. [Link]

  • Academia.edu. (n.d.). Straightforward Synthesis of 1,6-Dioxaspiro[4.4]nonanes. [Link]

  • ResearchGate. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. [Link]

  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Journal of Organic and Pharmaceutical Chemistry. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. [Link]

  • MDPI. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. [Link]

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Improving the stability of "5,8-Dioxaspiro[3.5]nonan-6-ylmethanol" under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5,8-Dioxaspiro[3.5]nonan-6-ylmethanol

A Guide to Improving Stability and Troubleshooting in Acidic Media

Welcome to the technical support guide for 5,8-Dioxaspiro[3.5]nonan-6-ylmethanol. This document is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable building block into their synthetic workflows. Due to its spiroketal core, this molecule presents unique stability challenges, particularly under acidic conditions. This guide provides in-depth, field-proven insights to help you anticipate, troubleshoot, and resolve these issues effectively.

Understanding the Core Issue: The Fragility of the Spiroketal Moiety

The primary source of instability in 5,8-Dioxaspiro[3.5]nonan-6-ylmethanol is not the primary alcohol, but the spiroketal functional group. Spiroketals exist in equilibrium with their open-chain hydroxy ketone precursor, and this equilibrium is readily catalyzed by acid.[1][2] Exposure to Brønsted or Lewis acids can lead to ring-opening, epimerization, or complete degradation, resulting in low reaction yields and the formation of complex byproduct mixtures.[1][3]

The generally accepted mechanism for acid-catalyzed spiroketal hydrolysis involves protonation of one of the ring oxygens, followed by cleavage of a C-O bond to form a resonance-stabilized oxocarbenium ion. This intermediate can then be trapped by water or other nucleophiles, leading to the open-chain form.

Acid_Catalyzed_Degradation Spiroketal 5,8-Dioxaspiro[3.5]nonan-6-ylmethanol Protonated Protonated Spiroketal Spiroketal->Protonated + H⁺ Protonated->Spiroketal - H⁺ (Equilibrium) Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) Protonated->Oxocarbenium Ring Opening HydroxyKetone Ring-Opened Hydroxy Ketone Oxocarbenium->HydroxyKetone + H₂O Byproducts Further Degradation / Byproducts HydroxyKetone->Byproducts Acidic Conditions

Figure 1: General mechanism for the acid-catalyzed degradation of the spiroketal core.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered during experiments involving 5,8-Dioxaspiro[3.5]nonan-6-ylmethanol under acidic conditions.

Q1: My reaction yield is significantly lower than expected after an acidic workup or chromatography on silica gel. What is happening?

A: This is the most common symptom of spiroketal degradation. Both aqueous acid workups and silica gel chromatography can be sufficiently acidic to cause the spiroketal to hydrolyze back to its more polar, open-chain hydroxy ketone precursor.[4] You may be losing your product during purification.

  • Troubleshooting Steps:

    • Test Stability: Before your next reaction, take a small, pure sample of your starting material, dissolve it in your reaction solvent, and expose it to your planned workup conditions (e.g., wash with 1M HCl). Monitor the sample by Thin Layer Chromatography (TLC) every few minutes. The appearance of a new, more polar spot (lower Rf) is a strong indicator of degradation.[4]

    • Neutralize Silica Gel: If you must use silica gel chromatography, consider pre-treating it. Slurry the silica gel in your eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1% v/v), then pack the column as usual. This will neutralize acidic sites on the silica surface.

    • Alternative Workups: Avoid acidic washes if possible. Use saturated aqueous sodium bicarbonate or brine instead.[5] Ensure all solvents are dried thoroughly before concentration, as residual acid and water can cause degradation upon heating.

Q2: I am observing a cluster of new, unexpected spots on my TLC/LCMS after my reaction. Are these related to my starting material?

A: Very likely. Acid-catalyzed epimerization at the spirocyclic center can lead to the formation of diastereomers.[1] Additionally, the intermediate oxocarbenium ion (see Figure 1) can be attacked by various nucleophiles in your reaction mixture, leading to a range of byproducts. If your starting material contains the primary alcohol, this can also participate in side reactions like elimination or ether formation under harsh acidic conditions.

  • Troubleshooting Steps:

    • Analyze Byproducts: If possible, obtain a mass spectrum of the major byproducts. An identical mass to your starting material suggests isomerization. A mass corresponding to the starting material + H₂O points to hydrolysis.

    • Reduce Reaction Temperature: Acid-catalyzed degradation is often accelerated by heat. If your protocol allows, run the reaction at a lower temperature for a longer duration.

    • Use a Milder Acid: Switch from strong Brønsted acids (like HCl, H₂SO₄) to milder, sterically hindered, or Lewis acidic catalysts.

Q3: How can I choose a safer acidic catalyst for my reaction?

A: The choice of acid is critical. The goal is to find a catalyst strong enough to promote the desired reaction but too weak or sterically hindered to efficiently catalyze spiroketal degradation. The strength of an acid is quantified by its pKa value; a lower pKa indicates a stronger acid.[6]

  • Recommended Alternatives:

    • Pyridinium p-toluenesulfonate (PPTS): An excellent choice for acid-sensitive substrates. It provides a slow, controlled release of protons.[7]

    • Camphorsulfonic Acid (CSA): A solid, chiral acid that is often milder than p-toluenesulfonic acid.

    • Lewis Acids: In aprotic solvents, Lewis acids like Ti(Oi-Pr)₄ or Sc(OTf)₃ can sometimes promote reactions without requiring strong protonation of the spiroketal oxygen.[8]

Acid Catalyst Typical pKa Suitability for Spiroketal-Containing Compounds
Hydrochloric Acid (HCl)-6.3Low: High risk of rapid degradation.
Sulfuric Acid (H₂SO₄)-3.0Low: Strong dehydrating agent, high risk of degradation.
p-Toluenesulfonic Acid (TsOH)-2.8Moderate: Use with caution, at low temperatures.
Acetic Acid (AcOH)4.76Good: Often suitable for reactions requiring mild acid.[9]
Pyridinium p-toluenesulfonate (PPTS)~5.2 (pyridinium ion)Excellent: Considered a standard for acid-labile groups.[7]

Q4: Do I need to protect the primary alcohol on my molecule? How does that affect stability?

A: The primary alcohol is generally stable under many acidic conditions that would degrade the spiroketal.[10] However, if your planned reaction specifically targets the alcohol (e.g., oxidation, esterification under harsh conditions), you will need to protect it.

  • Impact on Stability: Protecting the alcohol does not directly stabilize the spiroketal core. However, the choice of protecting group is critical. The installation and, more importantly, the removal of the protecting group must be compatible with the spiroketal.

  • Recommended Protecting Groups:

    • Silyl Ethers (e.g., TBDMS, TIPS): These are excellent choices. They are installed under basic or neutral conditions and are generally stable to mildly acidic environments.[11][12] The TIPS group is more robust to acid than the TBDMS group.[12] They are typically removed with a fluoride source (like TBAF), which is orthogonal to the acid-lability of the spiroketal.

    • Benzyl (Bn) Ether: A very robust protecting group, stable to both acid and base.[13] It is removed under neutral conditions via catalytic hydrogenation (e.g., H₂, Pd/C), which will not harm the spiroketal.[11]

Key Experimental Protocols

Protocol 1: General Procedure for a Reaction with an Acid-Sensitive Spiroketal

This protocol outlines best practices for running a reaction that requires an acidic catalyst while minimizing degradation of 5,8-Dioxaspiro[3.5]nonan-6-ylmethanol.

  • Setup: Assemble a flame-dried or oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous conditions are crucial to prevent hydrolysis.

  • Reagents: Add the spiroketal and any other reagents to the flask, dissolved in a suitable anhydrous solvent (e.g., Dichloromethane, THF).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) before adding the acid catalyst.

  • Catalyst Addition: Add the acidic catalyst (e.g., PPTS, CSA) in one portion or portion-wise, dissolved in a small amount of anhydrous solvent if necessary.

  • Monitoring: Monitor the reaction closely by TLC or LCMS. Look for the consumption of starting material and the formation of the product, while also checking for the appearance of degradation spots.

  • Quenching: Once the reaction is complete, quench it by adding a mild base. A saturated solution of sodium bicarbonate is often a good choice. Pouring the reaction mixture into the basic solution is preferable to adding the base to the reaction flask.[5]

  • Workup: Proceed with a non-acidic aqueous workup. Extract the product with an organic solvent, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification: Concentrate the solvent in vacuo without excessive heating. Purify by column chromatography using a neutralized stationary phase if necessary.

Figure 2: Recommended workflow for reactions involving acid-sensitive spiroketals.

References

  • Protecting Groups For Alcohols - Chemistry Steps. (2021, June 17). Chemistry Steps. [Link]

  • Alcohol Protecting Groups. (n.d.). University of Windsor. [Link]

  • Protection of Alcohols | OpenOChem Learn. (n.d.). OpenOChem Learn. [Link]

  • Protecting Groups For Alcohols - Master Organic Chemistry. (2015, June 17). Master Organic Chemistry. [Link]

  • Protection of OH group of alcohol. (n.d.). SlideShare. [Link]

  • Deslongchamps, P., Rowan, D. D., & Pothier, N. (1981). The acid-catalyzed oxido-reduction of spiroketals. Evidence for stereoelectronic control in hydride transfer to cyclic oxenium ions. Canadian Journal of Chemistry, 59(19), 1105-1116. [Link]

  • Epimerization of spiroacetals through acid-catalyzed heterolysis. (n.d.). ResearchGate. [Link]

  • Deslongchamps, P., et al. (1981). The acid-catalyzed oxido-reduction of spiroketals. Evidence for stereoelectronic control in hydride transfer to cyclic oxenium i. Canadian Journal of Chemistry. [Link]

  • Kump, D., et al. (2021). Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis. Angewandte Chemie International Edition, 60(52), 27074-27081. [Link]

  • Spiroketals - Wikipedia. (n.d.). Wikipedia. [Link]

  • Huestis, M. P., et al. (1999). Consequences of acid catalysis in concurrent ring opening and halogenation of spiroketals. Organic Letters, 1(10), 1599-1601. [Link]

  • Kim, J. Y., & Tunge, J. A. (2006). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society, 128(4), 1264-1265. [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Attanasi, O., et al. (2008). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. Molecules, 13(2), 319-333. [Link]

  • Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • (3-methyl-1,2-dioxaspiro[3.5]non-3-yl)methanol - Chemical Synthesis Database. (2025, May 20). Mol-Instincts. [Link]

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. (n.d.).
  • What are acid/base sensitive groups? (2020, August 30). Chemistry Stack Exchange. [Link]

  • Organic Acids and Bases Practice Problems. (n.d.). Chemistry Steps. [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025, May). ResearchGate. [Link]

  • Wang, M., et al. (2018). Stability of a Series of BODIPYs in Acidic Conditions: An Experimental and Computational Study into the Role of the Substituents at Boron. ACS Omega, 3(5), 5502-5510. [Link]

  • Acidity: Crash Course Organic Chemistry #11. (2020, September 3). YouTube. [Link]

  • 5-Oxaspiro[3.5]nonan-8-yl(pyridin-3-yl)methanol. (n.d.). PubChem. [Link]

  • Encapsulation of a Highly Acid-Stable Dicyano-Bodipy in Zr-Based Metal–Organic Frameworks with Increased Fluorescence Lifetime and Quantum Yield Within the Solid Solution Concept. (2025, October 22). MDPI. [Link]

  • Li, Z., et al. (2023). Selective Formation of Acetic Acid and Methanol by Direct Methane Oxidation Using Rhodium Single-Atom Catalysts. Journal of the American Chemical Society, 145(20), 11138-11145. [Link]

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Technical Support Center: Stability and Workup of 5,8-Dioxaspiro[3.5]nonan-6-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced chemical intermediates. This guide is designed for researchers, scientists, and drug development professionals working with 5,8-Dioxaspiro[3.5]nonan-6-ylmethanol. Our goal is to provide you with the in-depth technical knowledge and field-proven protocols necessary to prevent its decomposition during critical post-reaction workup and purification procedures.

The unique spiroketal structure of 5,8-Dioxaspiro[3.5]nonan-6-ylmethanol makes it a valuable building block, but this same feature is also its primary vulnerability. Understanding the underlying chemistry of this instability is the first step toward successful handling and isolation.

Part 1: Understanding the Core Instability

Q: Why is my 5,8-Dioxaspiro[3.5]nonan-6-ylmethanol decomposing during workup? I'm observing low yields and multiple spots on my TLC plate.

A: The root cause of decomposition is the acid sensitivity of the spiroketal functional group. Spiroketals, like all acetals and ketals, are susceptible to acid-catalyzed hydrolysis.[1][2] In the presence of even catalytic amounts of acid and water, the spirocyclic system will readily break down, leading to the formation of a dihydroxy-ketone, as illustrated in the mechanistic pathway below.

This reaction is often rapid and can be initiated by common workup reagents that are overtly or subtly acidic.[3] Sources of acid in a standard workup can include:

  • Acidic Washes: Using solutions like dilute HCl or even saturated ammonium chloride (NH₄Cl), which is slightly acidic, will promote rapid hydrolysis.[3][4]

  • Reaction Quenching: Quenching a reaction with water may not be sufficient if acidic reagents or byproducts are present.

  • Chromatography Media: Standard silica gel is inherently acidic and is a common, often overlooked, cause of decomposition for acid-sensitive compounds during purification.[5]

The mechanism involves protonation of one of the ketal oxygens, which creates a good leaving group. Subsequent ring-opening generates a resonance-stabilized oxocarbenium ion, which is then attacked by water to yield the final acyclic product after deprotonation.[6]

Decomposition_Pathway Figure 1: Acid-Catalyzed Decomposition Pathway Start 5,8-Dioxaspiro[3.5]nonan-6-ylmethanol Protonated Protonated Intermediate (Oxonium Ion) Start->Protonated + H⁺ (Acid Catalyst) Carbocation Resonance-Stabilized Oxocarbenium Ion Protonated->Carbocation Ring Opening Product Decomposition Product (Dihydroxy-ketone) Carbocation->Product + H₂O - H⁺

Caption: Figure 1: Acid-Catalyzed Decomposition Pathway

Part 2: Troubleshooting Guide for a Stability-Focused Workup

This section provides direct answers to common issues encountered during the isolation of 5,8-Dioxaspiro[3.5]nonan-6-ylmethanol.

Q: My reaction was performed under acidic conditions. How can I safely quench the reaction and neutralize the mixture?

A: Direct quenching with water is risky as the solution will remain acidic, allowing decomposition to occur. The correct approach is to neutralize the acid in situ before proceeding with extraction.

Recommended Protocol:

  • Cool the reaction vessel to 0 °C in an ice bath to manage any potential exotherm from the neutralization.

  • Slowly add a mild inorganic base, such as saturated aqueous sodium bicarbonate (NaHCO₃) solution, dropwise with vigorous stirring.[7] Continue addition until the effervescence ceases and the pH of the aqueous phase is confirmed to be neutral or slightly basic (pH 7-8) using pH paper.

  • Proceed immediately to the extraction phase. Do not let the mixture sit for extended periods.

Q: Which aqueous solutions are safe for liquid-liquid extraction and washing?

A: The choice of washing solution is critical. Any solution with a pH below 7 can initiate decomposition. The following table summarizes safe and unsafe options.

Solution Type Recommendation Rationale
Acidic Wash UNSAFE Solutions like dilute HCl, H₂SO₄, or saturated NH₄Cl will cause rapid decomposition of the spiroketal.[3]
Neutralizing Wash SAFE & RECOMMENDED Saturated aqueous NaHCO₃ is ideal for neutralizing residual acid from the reaction.[4]
General Wash SAFE Deionized water can be used, but always check its pH first. It is primarily for removing water-soluble polar impurities.
Brine Wash SAFE & RECOMMENDED A final wash with saturated aqueous NaCl (brine) is highly recommended. It helps remove residual water from the organic layer and aids in breaking up emulsions.[8]
Q: My compound appears pure after extraction but degrades during column chromatography. What is causing this?

A: Standard silica gel is acidic and is a well-known culprit for the degradation of acid-sensitive molecules.[5] As your compound slowly travels down the column, the prolonged contact time with the acidic stationary phase provides ample opportunity for hydrolysis.

Troubleshooting Steps:

  • Confirm the Issue: Before running a large-scale column, perform a "TLC stability test." Spot your crude product on a silica TLC plate, let it sit for 20-30 minutes, and then elute. If you see a new, more polar spot appear or significant streaking from the baseline, silica-induced decomposition is likely occurring.

  • Use Deactivated Silica: The most reliable solution is to use silica gel that has been neutralized. This is typically done by including a small percentage of a volatile base, like triethylamine (Et₃N), in the eluent system.[5] A common practice is to use 0.5-1% triethylamine in your hexane/ethyl acetate or dichloromethane/methanol mobile phase.

  • Consider Alternative Media: If deactivation is insufficient, consider using a different stationary phase altogether.[5]

    • Neutral Alumina: A good alternative, but be aware that it can have different selectivity compared to silica.

    • Florisil: A mild, neutral magnesium silicate adsorbent that is often suitable for sensitive compounds.

Part 3: Validated Experimental Protocols

Protocol 1: Recommended Decomposition-Free Workup & Extraction

This protocol is designed to safely isolate 5,8-Dioxaspiro[3.5]nonan-6-ylmethanol from a typical reaction mixture.

Workup_Workflow Figure 2: Recommended Workup Workflow A 1. Crude Reaction Mixture B 2. Cool to 0 °C A->B C 3. Quench with sat. NaHCO₃(aq) (to pH 7-8) B->C D 4. Transfer to Separatory Funnel & Extract with Organic Solvent C->D E 5. Wash Organic Layer with Brine D->E F 6. Dry Organic Layer (e.g., anhydrous Na₂SO₄) E->F G 7. Filter & Concentrate (Rotary Evaporation) F->G H 8. Purify via Chromatography (Deactivated Media) G->H I Pure Product H->I

Caption: Figure 2: Recommended Workup Workflow

Step-by-Step Methodology:

  • Cooling: Once the reaction is complete, cool the reaction flask to 0 °C using an ice-water bath.

  • Neutralization: Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution while stirring vigorously. Monitor the pH of the aqueous layer, stopping when it reaches 7-8.

  • Extraction: Transfer the entire mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.[8]

  • Washing: Combine the organic layers. Wash once with deionized water (optional, if polar impurities are a concern) and then once with saturated aqueous NaCl (brine).

  • Drying: Dry the isolated organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Avoid excessive heat.

  • Purification: Purify the resulting crude oil or solid using column chromatography with a deactivated stationary phase (see Protocol 2).

Protocol 2: Preparation of Deactivated Silica Gel for Chromatography

This protocol describes how to prepare a neutralized silica slurry for flash chromatography.

Materials:

  • Standard flash chromatography silica gel

  • Eluent (e.g., 90:10 Hexane:Ethyl Acetate)

  • Triethylamine (Et₃N)

Procedure:

  • Determine the appropriate eluent system for your separation using TLC analysis.

  • Prepare the mobile phase by adding 0.5-1% triethylamine by volume (e.g., 5-10 mL of Et₃N per 1 L of eluent).

  • In a beaker, create a slurry of the silica gel using the triethylamine-containing eluent.

  • Gently stir the slurry for 5-10 minutes to ensure thorough neutralization.

  • Pack the chromatography column with this slurry as you normally would.

  • Run the column using the same triethylamine-containing eluent.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use a stronger base like NaOH or KOH for the initial quench? A: It is not recommended. While the spiroketal is stable to base, strong bases can promote other unwanted side reactions (e.g., hydrolysis of esters, deprotonation of other functional groups) in your crude mixture, leading to a more complex purification. A mild base like NaHCO₃ or K₂CO₃ is sufficient and safer.

Q: How should I store the purified 5,8-Dioxaspiro[3.5]nonan-6-ylmethanol? A: For long-term stability, the purified compound should be stored as a solid or dissolved in a neutral, aprotic solvent (e.g., toluene, THF). Store in a tightly sealed container at low temperatures (e.g., < 4 °C) and under an inert atmosphere (e.g., nitrogen or argon) to protect from atmospheric moisture and acidic gases like CO₂.

Q: Are there thermal stability concerns I should be aware of? A: While acid-catalyzed hydrolysis is the primary decomposition pathway, it is always good practice to avoid excessive heat with complex organic molecules.[9] During solvent removal on a rotary evaporator, use a moderate water bath temperature (e.g., 30-40 °C) to minimize the risk of any potential thermal degradation.

References

  • Oreate AI Blog. (2026, January 7). Understanding the Acid Workup: A Key Step in Organic Chemistry.
  • Benchchem. Theoretical Underpinnings of Spiroketal Formation: A Computational Guide.
  • Wikipedia. Spiroketals.
  • Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals.
  • PMC - NIH. Asymmetric Synthesis of Naturally Occuring Spiroketals.
  • MDPI. (2008, February 7). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals.
  • University of Rochester. Chromatography: The Solid Phase.
  • University of York. Theory of Aqueous Workup.
  • Protecting Groups. (n.d.).
  • PMC. (2018, June 21). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders.
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
  • Wikipedia. Protecting group.
  • KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II.
  • Organic Chemistry Portal. Protective Groups.
  • Oxford Learning Link. Appendix 6: Protecting groups.
  • Academia.edu. Straightforward Synthesis of 1,6-Dioxaspiro[4.4]nonanes.
  • ResearchGate. (2025, February 26). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes.
  • Google Patents. Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025, February 26).
  • Benchchem. An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: Discovery and History.
  • PubChem - NIH. 5-Oxaspiro[3.5]nonan-8-yl(pyridin-3-yl)methanol.
  • PMC. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.

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Validation & Comparative

A Senior Application Scientist's Guide to Chiral Separation of Spirocyclic Compounds via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the enantioselective separation of spirocyclic compounds presents a unique and often formidable challenge. Their rigid, three-dimensional structures, which are responsible for their potent and specific biological activities, also complicate the chiral recognition process. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of these valuable molecules, grounded in experimental data and field-proven insights.

The Spirocyclic Challenge in Chiral Separations

Spirocyclic compounds, characterized by two rings sharing a single atom, are a prominent structural motif in numerous pharmaceuticals and natural products. This shared spiro-atom creates a fixed, non-planar geometry, leading to distinct enantiomeric forms. Unlike more flexible molecules, the conformational rigidity of spirocycles can hinder their ability to optimally orient themselves for interaction with a chiral stationary phase (CSP), making their separation a non-trivial task. The selection of an appropriate CSP and mobile phase is therefore paramount for achieving successful enantioseparation.

A Comparative Analysis of Chiral Stationary Phases for Spirocyclic Compounds

The cornerstone of any successful chiral separation by HPLC is the choice of the chiral stationary phase. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have emerged as the most versatile and widely successful for a broad range of chiral compounds, including spirocycles.[1][2] Their success stems from a combination of interaction mechanisms, including hydrogen bonding, π-π stacking, and steric inclusion within the helical grooves of the polysaccharide polymer.[3][4]

Polysaccharide-Based CSPs: The Workhorses of Spirocycle Separations

Polysaccharide-based CSPs can be broadly categorized into two types: coated and immobilized. Coated phases, while often providing excellent enantioselectivity, have limitations on the types of solvents that can be used.[3] Immobilized phases, where the polysaccharide derivative is covalently bonded to the silica support, offer a significant advantage in their compatibility with a much wider range of organic solvents, thereby expanding the possibilities for method development.[5][6][7]

A comparative study on the enantioseparation of new chiral hydantoin derivatives, a class of spirocyclic compounds, on three different coated polysaccharide-type CSPs (Chiralpak AD, Chiralcel OD, and Chiralcel OJ) in normal-phase mode revealed the superior resolving ability of Chiralpak AD for this class of compounds.[8][9]

Table 1: Comparative Performance of Coated Polysaccharide CSPs for Chiral Hydantoin Derivatives

CompoundCSPMobile Phase (Hexane/2-Propanol)Separation Factor (α)Resolution (Rs)Reference
5-(4-Chlorophenyl)-5-phenylhydantoinChiralpak AD90/101.353.20[8]
5-(4-Chlorophenyl)-5-phenylhydantoinChiralcel OD90/101.121.80[8]
5-(4-Chlorophenyl)-5-phenylhydantoinChiralcel OJ90/10No Separation-[8]
3-Allyl-5,5-diphenylhydantoinChiralpak AD95/51.524.50[8]
3-Allyl-5,5-diphenylhydantoinChiralcel OD95/51.252.80[8]

This table is a representation of the data presented in the cited literature and is intended for comparative purposes.

The data clearly indicates that for this specific set of spirocyclic compounds, the amylose-based Chiralpak AD provided superior separation compared to the cellulose-based Chiralcel OD and OJ phases under normal-phase conditions. This highlights the importance of screening different polysaccharide backbones (amylose vs. cellulose) and derivatizations during method development.

More recent studies on immobilized polysaccharide-based CSPs for the separation of syn- and anti-3,5-disubstituted hydantoins have shown that an amylose-based column (CHIRAL ART Amylose-SA) was highly effective in both HPLC and Supercritical Fluid Chromatography (SFC) modalities.[10][11]

Table 2: Performance of an Immobilized Amylose-Based CSP for Chiral Hydantoin Diastereomers

CompoundMobile Phase (HPLC)Separation Factor (α)Resolution (Rs)Reference
anti-5an-Hexane/2-Propanol (90/10)2.037.21[10]
syn-5an-Hexane/2-Propanol (90/10)1.131.55[10]

Data adapted from the referenced study for illustrative purposes.

These findings underscore the broad applicability and high efficiency of immobilized polysaccharide CSPs for the challenging separation of spirocyclic diastereomers and enantiomers.

Other CSPs for Spirocyclic Compounds

While polysaccharide-based CSPs are often the first choice, other types of CSPs can also be effective for specific spirocyclic compounds.

  • Pirkle-type (Brush-type) CSPs: These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition.[12] They can be particularly useful for spirocycles containing aromatic rings and hydrogen bond donor/acceptor groups.

  • Macrocyclic Glycopeptide-Based CSPs: These CSPs, such as those based on vancomycin and teicoplanin, offer a unique combination of interaction mechanisms, including inclusion complexation, hydrogen bonding, and ionic interactions.[12][13] They are highly versatile and can be used in reversed-phase, normal-phase, and polar organic modes.[14]

  • Cyclodextrin-Based CSPs: These CSPs utilize the formation of inclusion complexes to achieve chiral separation.[12][15] The hydrophobic cavity of the cyclodextrin can encapsulate a portion of the spirocyclic molecule, and interactions with the chiral hydroxyl groups on the rim of the cyclodextrin contribute to enantioselectivity.

The Crucial Role of the Mobile Phase in Optimizing Separations

The choice of mobile phase is as critical as the selection of the CSP. The mobile phase modulates the interactions between the analyte and the CSP, thereby influencing retention, selectivity, and resolution.

  • Normal Phase Mode: This is the most common mode for chiral separations on polysaccharide-based CSPs.[12] It typically employs a non-polar solvent like hexane or heptane with a small amount of a polar modifier, usually an alcohol such as isopropanol (IPA) or ethanol. The type and concentration of the alcohol modifier can dramatically affect the enantioselectivity.[16]

  • Reversed-Phase Mode: This mode is particularly useful for polar spirocyclic compounds and for methods requiring compatibility with mass spectrometry (MS).[17][18] It uses an aqueous mobile phase with an organic modifier like acetonitrile or methanol. The pH of the aqueous phase and the choice of buffer can be critical for ionizable spirocycles.

  • Polar Organic Mode: This mode utilizes polar organic solvents like methanol, ethanol, or acetonitrile as the mobile phase.[19] It can offer different selectivity compared to normal and reversed-phase modes and is particularly advantageous for compounds that have poor solubility in hexane.

A Step-by-Step Guide to Chiral Method Development for Spirocyclic Compounds

A systematic approach to method development is crucial for efficiently achieving the desired chiral separation. The following workflow is a proven strategy for tackling the enantioseparation of novel spirocyclic compounds.

Experimental Protocol: A General Screening Approach
  • Analyte Characterization: Determine the solubility and UV absorbance characteristics of the spirocyclic compound. This will guide the choice of sample solvent and detection wavelength.

  • Initial CSP and Mobile Phase Screening:

    • Primary Screening: Screen a set of complementary polysaccharide-based CSPs, such as one amylose-based and one cellulose-based column from a reputable manufacturer (e.g., Daicel CHIRALPAK® series, Phenomenex Lux® series).[1][20][21]

    • Mobile Phase Conditions:

      • Normal Phase: Start with a generic gradient or isocratic screening using Hexane/IPA and Hexane/Ethanol.

      • Reversed-Phase: Screen with Acetonitrile/Water and Methanol/Water, with and without a buffer (e.g., ammonium bicarbonate or ammonium acetate for MS compatibility).

      • Polar Organic Mode: Screen with 100% Methanol, 100% Ethanol, and 100% Acetonitrile.

  • Data Evaluation: Analyze the screening results for any signs of separation (peak broadening, split peaks, or baseline separation). Identify the most promising CSP and mobile phase conditions.

  • Method Optimization:

    • Mobile Phase Composition: Fine-tune the ratio of the strong and weak solvents in the mobile phase to optimize the separation factor (α) and resolution (Rs).

    • Additives: For basic or acidic spirocycles, the addition of a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive can significantly improve peak shape and resolution.[22]

    • Temperature: Column temperature can influence enantioselectivity. Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C).

  • Method Validation: Once an optimized method is developed, it should be validated according to the relevant guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Chiral_Method_Development_Workflow Screen_MP Screen_MP Evaluate Evaluate Screen_MP->Evaluate Optimize_Temp Optimize_Temp Validation Validation Optimize_Temp->Validation

Understanding the Chiral Recognition Mechanism

The successful separation of spirocycle enantiomers relies on the differential formation of transient diastereomeric complexes between the enantiomers and the CSP.[4] For polysaccharide-based CSPs, the chiral recognition is believed to occur within the helical grooves of the polymer.[23] The rigid structure of a spirocycle must find a complementary fit within these grooves to allow for multiple, simultaneous interactions.

Chiral_Recognition_Mechanism cluster_enantiomers Spirocyclic Enantiomers CSP Chiral Stationary Phase (Polysaccharide) Helical Groove Interactions Differential Interactions - Hydrogen Bonding - π-π Stacking - Steric Hindrance CSP->Interactions Enantiomer_R R-Enantiomer Enantiomer_R->CSP:f1 Stronger Interaction (3-point contact) Enantiomer_S S-Enantiomer Enantiomer_S->CSP:f1 Weaker Interaction (<3-point contact) Separation Separation Interactions->Separation

The key interactions contributing to chiral recognition include:

  • Hydrogen Bonding: Interactions between polar functional groups on the spirocycle (e.g., amides, hydroxyls, carboxyls) and the carbamate groups on the polysaccharide derivative.

  • π-π Stacking: Interactions between aromatic rings on the spirocycle and the phenyl groups of the CSP.

  • Steric Interactions: The overall shape and rigidity of the spirocyclic compound must fit sterically within the chiral groove of the CSP. Bulky substituents on the spirocycle can either enhance or hinder this fit, significantly impacting enantioselectivity.[8]

Conclusion

The chiral separation of spirocyclic compounds by HPLC is a challenging yet achievable task with a systematic approach to method development. Polysaccharide-based CSPs, particularly the modern immobilized versions, offer the highest probability of success due to their broad applicability and the diverse range of interactions they can engage in. By carefully screening a selection of these columns under different mobile phase conditions (normal phase, reversed-phase, and polar organic) and optimizing the most promising leads, robust and reliable methods can be developed for the enantioselective analysis of these structurally complex and pharmaceutically important molecules. This guide provides a framework for researchers to navigate the complexities of chiral separations and to confidently develop methods that ensure the enantiomeric purity and, ultimately, the safety and efficacy of spirocyclic drug candidates.

References

  • Chankvetadze, B., et al. (2002). Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 457-65. Available from: [Link]

  • Beesley, T. E. (2011). Review of Chiral Stationary Phase Development and Chiral Applications. LCGC North America, 29(4). Available from: [Link]

  • Perpétuo, G. J., et al. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. Molecules, 27(13), 3989. Available from: [Link]

  • Chankvetadze, B., et al. (2002). Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 457-65. Available from: [Link]

  • Ali, I., et al. (2012). Recent trends in chiral separations on immobilized polysaccharides CSPs. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-13. Available from: [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2017). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. In Chiral Separations (pp. 131-143). Springer, New York, NY. Available from: [Link]

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega. Available from: [Link]

  • Furan-Containing Chiral Spiro-Fused Polycyclic Aromatic Compounds: Synthesis and Photophysical Properties. Molecules. Available from: [Link]

  • ChiralTek. (n.d.). chiral columns . Available from: [Link]

  • Ikai, T., & Okamoto, Y. (2022). Characteristic and complementary chiral recognition ability of four recently developed immobilized chiral stationary phases based on amylose and cellulose phenyl carbamates and benzoates. Journal of Chromatography A, 1669, 462947. Available from: [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Available from: [Link]

  • Zhang, T., et al. (2008). Comparison of Chiral Separation on Amylose and Cellulose Tris(3,5-dimethylphenylcarbamate)-Coated Zirconia in HPLC. Chromatographia, 67(11-12), 903-908. Available from: [Link]

  • Dr. Maisch GmbH. (n.d.). Chiral. Available from: [Link]

  • Phenomenex. (n.d.). Screening Approach for the Separation of Pharmaceutical Compounds using Lux® Polysaccharide-Based Chiral Stationary Phases in SFC Mode. Available from: [Link]

  • Welch, C. J., et al. (2010). Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. Chromatography Today. Available from: [Link]

  • Nistor, I., et al. (2013). Chiral separations on polysaccharide stationary phases using polar organic mobile phases. Journal of Pharmaceutical and Biomedical Analysis, 74, 129-137. Available from: [Link]

  • Chiral Technologies, Inc. (2021). Separation of 2-Phenylbutyrophenone on Daicel's new CHIRALPAK® IJ (EU). LCGC International. Available from: [Link]

  • Ikai, T., & Okamoto, Y. (2022). Characteristic and complementary chiral recognition ability of four recently developed immobilized chiral stationary phases based on amylose and cellulose phenyl carbamates and benzoates. Journal of Chromatography A, 1669, 462947. Available from: [Link]

  • Perpétuo, G. J., et al. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. Molecules, 27(13), 3989. Available from: [Link]

  • Wang, M. (2023). Outline of Reversed-Phase Chiral Chromatography. Journal of Analytical & Bioanalytical Techniques, 14(6). Available from: [Link]

  • Zinc-Catalyzed Enantioselective [3 + 3] Annulation for Synthesis of Chiral Spiro[indoline-3,4′-thiopyrano[2,3-b]indole] Derivatives. Molecules. Available from: [Link]

  • Phenomenex. (n.d.). Chromatographic Enantioseparation of Racemic Antifungal Drugs using Lux® Polysaccharide-Based Chiral Stationary Phases. Available from: [Link]

  • Farkas, T., et al. (2010). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. Available from: [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available from: [Link]

  • Thakkar, R., & Kulkarni, S. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International, 36(1). Available from: [Link]

  • Phenomenex. (n.d.). Chromatographic Enantioseparation of Racemic Fungicide Agents using Lux® Polysaccharide-Based Chiral Stationary Phases. Available from: [Link]

  • Cirilli, R., et al. (2023). Molecular Dynamics Simulations of Amylose- and Cellulose-Based Selectors and Related Enantioseparations in Liquid Phase Chromatography. Molecules, 28(21), 7416. Available from: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques. Available from: [Link]

  • Phenomenex. (n.d.). Care and Use Notes for Lux AMP Chiral Columns. Available from: [Link]

  • The Regiocontrollable Enantioselective Synthesis of Chiral Trifluoromethyl-Containing Spiro-Pyrrolidine-Pyrazolone Compounds via Amino-Regulated 1,3-Proton Migration Reaction. The Journal of Organic Chemistry. Available from: [Link]

  • Daicel Corporation. (n.d.). Chiral Columns. Available from: [Link]

  • Daicel Chiral Technologies. (n.d.). Chiral Applications Database. Available from: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Column. Available from: [Link]

  • Šatínský, D., & Solich, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 147-155. Available from: [Link]

  • Phenomenex. (n.d.). Care and Use Notes. Available from: [Link]

  • Daicel Chiral Technologies. (n.d.). Separation of Methyclothiazide Using New Immobilized Column – CHIRALPAK IG. Available from: [Link]

  • Enantioselective methodologies for the synthesis of spiro compounds. Chemical Society Reviews. Available from: [Link]

  • HPLC and SFC Enantioseparation of (±)-Trans–Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Int. International Journal of Molecular Sciences. Available from: [Link]

  • Chiral Technologies Europe. (n.d.). Method development with CHIRALPAK IA: The new Daicel column with broad solvent versatility. Available from: [Link]

  • Evaluation of novel amylose and cellulose-based chiral stationary phases for the stereoisomer separation of flavanones by means of nano-liquid chromatography. Journal of Chromatography A. Available from: [Link]

  • HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. Molecules. Available from: [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016. Available from: [Link]

  • Chiralpedia. (2022). Direct chiral HPLC separation on CSPs. Available from: [Link]

  • Ahuja, S. (2000). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 18(6). Available from: [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2017). Chiral Separations by High‐Performance Liquid Chromatography. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd. Available from: [Link]

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Spectroscopic Characterization of Dioxaspiro Compounds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Characterization of Dioxaspiro Compounds Content Type: Publish Comparison Guide

Executive Summary

Dioxaspiro compounds, particularly 1,7-dioxaspiro[5.5]undecanes and 1,6-dioxaspiro[4.4]nonanes, represent a privileged scaffold in drug discovery, serving as the core motif in diverse natural products (e.g., avermectins, spongistatins) and synthetic pharmacophores. The critical challenge in their characterization is not merely connectivity, but the stereochemical assignment at the spiro-center . The presence of two oxygen atoms attached to a single quaternary carbon creates a unique electronic environment governed by the anomeric effect , which dictates the thermodynamic stability of the system.

This guide compares the efficacy of Nuclear Magnetic Resonance (NMR), Density Functional Theory (DFT) calculation, Mass Spectrometry (MS), and X-ray crystallography in resolving these structural nuances. It provides a validated workflow for researchers to unambiguously assign configuration without relying solely on difficult-to-obtain single crystals.

Part 1: Comparative Analysis of Characterization Methods

NMR Spectroscopy: The Gold Standard

NMR is the primary tool for dioxaspiro characterization. However, standard 1D


H NMR is often insufficient due to signal overlap in the methylene envelope.
  • Technique:

    
    C NMR & 2D NOESY/ROESY 
    
  • Utility: Stereochemical assignment via the Anomeric Effect.

  • Mechanism: In dioxaspiro systems, the spiro-carbon signal and adjacent carbons are highly sensitive to the orientation of the oxygen lone pairs.

    • Thermodynamic Isomer (Double Anomeric Effect): Both oxygens are axial relative to the other ring. This conformation is stabilized by

      
       hyperconjugation. It typically exhibits the most upfield 
      
      
      
      C shifts for the spiro-carbon due to increased electron density.
    • Kinetic Isomers: One or both oxygens are equatorial. These lack the full stabilization of the anomeric effect and show distinct downstream shifts.

  • Limitation: Requires reference data or a mixture of isomers to confidently distinguish "upfield" from "downfield" in novel analogs.

Computational NMR (DFT-GIAO): The Modern Validator

When experimental reference standards are absent, Density Functional Theory (DFT) using the Gauge-Independent Atomic Orbital (GIAO) method is the most robust alternative.

  • Technique: DFT-GIAO (e.g., mPW1PW91/6-311+G(d,p))

  • Utility: Ab initio prediction of chemical shifts to compare with experimental data.

  • Metric: DP4+ Probability . This statistical method quantifies the likelihood that an experimental spectrum matches a calculated structure.

  • Advantage: Can distinguish between diastereomers with subtle spectral differences (e.g.,

    
     ppm) where human intuition fails.
    
Mass Spectrometry (MS): Structural Verification

MS is less effective for stereochemistry but crucial for confirming the spiro-connectivity and ring size.

  • Technique: EI-MS (Electron Ionization) [1][2]

  • Utility: Fragmentation fingerprinting.[1]

  • Characteristic Pattern: Dioxaspiro compounds undergo a specific Retro-Diels-Alder (RDA) type fragmentation or

    
    -cleavage at the spiro center.
    
    • Example: 1,7-dioxaspiro[5.5]undecane (

      
      ) typically shows a base peak or significant fragment resulting from ring opening and loss of an alkyl chain or ethylene unit.
      
  • Limitation: Isomers (cis/trans) often yield identical mass spectra.

X-Ray Crystallography: The "Platinum" Standard
  • Utility: Absolute configuration determination.

  • Limitation: Dioxaspiro compounds, particularly simple spiroketals, are often oils or low-melting solids, making crystallization the bottleneck.

Part 2: Data Presentation & Decision Matrix

Table 1: Comparative Efficacy of Methods for Dioxaspiro Analysis
Feature1D/2D NMR DFT-GIAO Calculation Mass Spectrometry (EI) X-Ray Crystallography
Connectivity HighN/AHighHigh
Relative Stereochem High (via NOE)High (via DP4+)LowHigh
Absolute Config Low (requires chiral solvating agents)High (requires VCD/ECD)LowHigh
Sample State SolutionVirtualGas PhaseSolid Crystal
Throughput HighMediumHighLow
Cost LowLow (Compute time)LowHigh
Visualization: Characterization Workflow

The following diagram outlines the logical flow for assigning the structure of a newly synthesized dioxaspiro compound.

Dioxaspiro_Workflow Start Crude Reaction Mixture (Dioxaspiro Synthesis) TLC_MS TLC & LC-MS Confirm M+ and Purity Start->TLC_MS Isolation Flash Chromatography Isolate Diastereomers TLC_MS->Isolation NMR_1H 1H NMR (CDCl3) Identify Spiro-Methylene Envelope Isolation->NMR_1H NMR_13C 13C NMR Locate Spiro-Carbon (~95-110 ppm) NMR_1H->NMR_13C NOESY 2D NOESY Check H-H Spatial Correlations NMR_13C->NOESY Decision Is Stereochemistry Unambiguous? NOESY->Decision DFT DFT-GIAO Calculation (B3LYP/6-311+G(d,p)) Decision->DFT No (Ambiguous) Final Assigned Structure (Thermodynamic vs Kinetic) Decision->Final Yes (Strong NOE) DP4 DP4+ Probability Analysis Match Exp. vs Calc. Shifts DFT->DP4 DP4->Final

Figure 1: Decision matrix for the stereochemical assignment of dioxaspiro compounds, integrating experimental NMR with computational validation.

Part 3: Detailed Experimental Protocol

Protocol: Thermodynamic Equilibration and Characterization

This protocol describes the synthesis of the thermodynamic spiroketal (stabilized by the anomeric effect) to serve as a reference standard for characterization.

Objective: Synthesize and characterize 1,7-dioxaspiro[5.5]undecane to observe the "double anomeric" effect in NMR.

1. Synthesis (Acid-Catalyzed Cyclization)
  • Reagents:

    
    -Valerolactone, Allylmagnesium bromide, p-Toluenesulfonic acid (pTSA).
    
  • Step A: React

    
    -valerolactone (1.0 eq) with allylmagnesium bromide (2.2 eq) in THF at -78°C to form the open-chain diol-ketone precursor. Quench with saturated 
    
    
    
    .
  • Step B (Cyclization): Dissolve the crude intermediate in benzene or DCM. Add catalytic pTSA (0.1 eq). Stir at room temperature for 12 hours.

    • Note: Acid catalysis drives the equilibrium toward the thermodynamically most stable isomer (double anomeric effect).

2. Spectroscopic Characterization Workflow

Step 1: Mass Spectrometry (Verification)

  • Method: GC-MS (EI, 70 eV).

  • Expectation: Look for Molecular Ion (

    
    ) at m/z 156.
    
  • Key Fragments: m/z 98 (loss of propanyl chain via ring opening) or m/z 113 (alpha-cleavage).

Step 2:


C NMR (The Anomeric Test) 
  • Setup: Dissolve 10 mg sample in

    
    . Acquire proton-decoupled 
    
    
    
    C spectrum (minimum 256 scans).
  • Analysis: Focus on the quaternary spiro-carbon signal.

    • Thermodynamic Isomer: Signal typically appears at 95–98 ppm . The field effect of the two axial oxygen lone pairs shields this carbon.

    • Kinetic Isomer: If present (minor component), the spiro-carbon will appear downfield, typically 100–105 ppm .

Step 3: NOESY (Spatial Confirmation)

  • Setup: 2D NOESY experiment with a mixing time of 500-800 ms.

  • Analysis: Look for cross-peaks between the axial protons adjacent to the oxygens on Ring A and the axial protons on Ring B.

    • Interpretation: In the thermodynamic isomer, the rings are perpendicular but the axial protons are often too distant for strong NOE. However, 1,3-diaxial interactions within each ring confirm the chair conformation.

Step 4: DFT Validation (Optional but Recommended)

  • Software: Gaussian 16 or ORCA.

  • Workflow:

    • Build candidate structures (cis/trans isomers).

    • Optimize geometry: B3LYP/6-31G(d).

    • Calculate NMR: NMR=GIAO B3LYP/6-311+G(2d,p) SCRF=(Solvent=Chloroform).

    • Compare calculated

      
       values with experimental data using the MAE (Mean Absolute Error) metric.
      

Part 4: The Anomeric Effect Visualization

Understanding the electronic stabilization is key to interpreting the spectra. The following diagram illustrates why the thermodynamic isomer is favored and how it influences the chemical shift.

Anomeric_Effect LP Oxygen Lone Pair (n) Stabilization Hyperconjugation (Stabilization Energy) LP->Stabilization Donates e- SigmaStar C-O Sigma* Orbital SigmaStar->Stabilization Accepts e- Outcome Thermodynamic Isomer (Axial Orientation) Stabilization->Outcome Favors Shift Upfield 13C Shift (Shielding Effect) Outcome->Shift Causes

Figure 2: The stereoelectronic basis of the anomeric effect in spiroketals. The interaction between the oxygen lone pair and the anti-bonding orbital of the adjacent C-O bond stabilizes the axial conformation, resulting in distinct NMR shielding.

References

  • Perron, F., & Albizati, K. F. (1989). Chemistry of Spiroketals. Chemical Reviews, 89(7), 1617–1661. Link

  • Smith, S. G., & Goodman, J. M. (2010).[3] Assigning Stereochemistry to Single Diastereoisomers by GIAO NMR Calculation: The DP4 Probability. Journal of the American Chemical Society, 132(37), 12946–12959. Link

  • Deslongchamps, P., et al. (1981). The Anomeric Effect in 1,7-Dioxaspiro[5.5]undecane. Canadian Journal of Chemistry, 59(7), 1105-1123. Link

  • Grimblat, N., Zanardi, M. M., & Sarotti, A. M. (2015). Beyond DP4: An Improved Probability for the Stereochemical Assignment of Isomeric Compounds using Quantum Chemical Calculations. The Journal of Organic Chemistry, 80(24), 12526–12534. Link

  • NIST Mass Spec Data Center. (2023). 1,7-Dioxaspiro[5.5]undecane Mass Spectrum.[4][5][6][7] NIST Chemistry WebBook, SRD 69. Link

Sources

Comparative Guide: Spiroketal Synthesis Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Medicinal Chemists, Drug Discovery Researchers Focus: Thermodynamic vs. Kinetic Control, Transition Metal Catalysis, and Stereochemical Integrity.

Executive Summary: The Anomeric Challenge

Spiroketals are privileged structural motifs in natural products (e.g., avermectins, spongistatins, spirastrellolide A) and emerging drug candidates. The synthesis of these bicyclic systems is governed by a fundamental dichotomy: Thermodynamic Control (relying on the anomeric effect to stabilize the axial-axial conformation) versus Kinetic Control (trapping high-energy conformers to access diverse stereochemical space).

This guide objectively compares the three dominant strategies for spiroketal construction:

  • Acid-Catalyzed Cyclization (Thermodynamic)

  • Transition Metal-Catalyzed Cyclization (Gold-Catalyzed)

  • Directed Kinetic Trapping (Epoxide Opening/Hetero-Michael)

Mechanistic Foundations & Strategy Comparison

The Energy Landscape: Thermodynamic vs. Kinetic

The stability of spiroketals is dictated by the anomeric effect , where electronegative oxygen substituents at C1 prefer an axial orientation due to


 orbital overlap.
  • Thermodynamic Product: typically the "double anomeric" (axial, axial) isomer.

  • Kinetic Product: often the "single anomeric" (axial, equatorial) or "non-anomeric" (equatorial, equatorial) isomer.

Visualization 1: Reaction Coordinate & Stereocontrol

This diagram illustrates the divergence between acid-catalyzed equilibration and kinetic trapping.

EnergyLandscape Precursor Acyclic Precursor (Dihydroxy Ketone / Alkyne) TS_Kinetic TS: Kinetic (Chelation/Metal-Coordination) Precursor->TS_Kinetic Low Temp / Metal Cat. TS_Thermo TS: Thermodynamic (Ozonolysis/Acid) Precursor->TS_Thermo H+ / Heat Prod_Kinetic Kinetic Product (Single/Non-Anomeric) High Energy TS_Kinetic->Prod_Kinetic Irreversible Step Prod_Thermo Thermodynamic Product (Double Anomeric) Global Minimum TS_Thermo->Prod_Thermo Reversible Equilibrium Prod_Kinetic->Prod_Thermo Acid Catalysis (Isomerization)

Caption: Reaction coordinate diagram contrasting the irreversible kinetic pathway (top) against the reversible thermodynamic equilibration (bottom).

Comparative Analysis of Strategies
FeatureAcid-Catalyzed (Thermodynamic) Gold-Catalyzed (Kinetic/Chemo) Epoxide Opening (Kinetic)
Primary Driver Anomeric Effect (Stability)Alkyne Activation (

-acid)
Chelation /

Stereoinversion
Stereoselectivity High for double-anomeric; Low for others.Catalyst-controlled (Ligand dependent).Substrate-controlled (Retention or Inversion).
Conditions Brønsted Acids (pTsOH, HCl), RT to Reflux.Au(I)/Au(III), Mild, RT.Lewis Acid (

) or MeOH, Low Temp.
Substrate Scope Ketodiols; Robust but limited diversity.Alkynyl diols/ethers; High functional group tolerance.Glycal epoxides; Excellent for diversity-oriented synthesis.
Key Limitation Cannot access "contra-thermodynamic" isomers efficiently.Catalyst cost; potential aromatization side reactions.Requires specific epoxide precursors.
Typical Yield 70–95% (for stable isomers)60–90%50–85%

Detailed Methodologies & Protocols

Strategy A: Acid-Catalyzed Cyclization (Thermodynamic Standard)

Best for: Natural products with the stable [6,6]-spiroketal core (e.g., simple insect pheromones). Mechanism: Reversible protonation of hemiketal intermediates allows equilibration to the lowest energy conformer (stabilized by two anomeric effects).

Protocol: Synthesis of [6,6]-Spiroketal (General Procedure)

  • Precursor Preparation: Dissolve the open-chain dihydroxy ketone (1.0 equiv) in DCM or MeOH (0.1 M).

  • Acid Induction: Add CSA (Camphorsulfonic acid) or pTsOH (0.1 equiv).

  • Equilibration: Stir at room temperature for 2–12 hours.

    • Note: If the kinetic product is formed initially, longer reaction times favor the thermodynamic product.

  • Workup: Quench with sat.

    
    , extract with 
    
    
    
    , dry over
    
    
    .
  • Validation:

    
     NMR signals for the spiro-carbon typically appear ~95–100 ppm.
    
Strategy B: Gold(I)-Catalyzed Hydroalkoxylation (Kinetic/Regio-Controlled)

Best for: Unsaturated spiroketals, sensitive substrates, and accessing specific diastereomers blocked by thermodynamic preferences. Mechanism: Au(I) acts as a soft


-acid, activating the alkyne for intramolecular nucleophilic attack by the pendant hydroxyl group.
Visualization 2: Gold Catalytic Cycle

This diagram details the activation mode and proton-transfer steps critical for spirocyclization.

GoldCycle Cat [L-Au]+ Catalyst Complex_A Au-Alkyne Complex Cat->Complex_A + Alkynyl Diol Intermediate_B Vinyl Gold Intermediate Complex_A->Intermediate_B 1st Cyclization (5/6-exo-dig) Intermediate_C Spiro-Gold Species Intermediate_B->Intermediate_C 2nd Cyclization (-H+) Product Spiroketal Product Intermediate_C->Product Protodeauration Product->Cat Catalyst Regeneration

Caption: Au(I)-catalyzed cascade. The catalyst activates the alkyne, triggering sequential nucleophilic attacks to form the spiro-junction.[1]

Protocol: AuCl-Catalyzed Spiroketalization (Adapted from Aponick et al.)

  • Setup: Flame-dry a reaction vial under Argon.

  • Reactants: Add the alkynyl diol precursor (1.0 equiv) and solvent (THF or DCM, 0.1 M).

  • Catalyst Addition: Add

    
     (5 mol %).
    
    • Optimization: For challenging substrates, use

      
       / 
      
      
      
      (5 mol %) to generate the cationic species in situ.
  • Reaction: Stir at Room Temperature. Monitor by TLC (typically 1–4 hours).

    • Critical Control: Unlike acid catalysis, this reaction is often irreversible under these conditions, trapping the kinetic isomer.

  • Purification: Filter through a short silica plug to remove gold residues. Concentrate and purify via flash chromatography.

  • Data Point: Yields typically 67–85%; dr > 10:1 favoring the catalyst-dictated isomer.

Strategy C: Ti(IV)-Mediated Epoxide Opening (Stereocontrolled Kinetic)

Best for: Diversity-Oriented Synthesis (DOS) and accessing "contra-thermodynamic" isomers. Mechanism: The Tan group demonstrated that Lewis acids (


) facilitate spirocyclization with retention  of configuration at the anomeric center (via a double-inversion or chelation mechanism), whereas MeOH promotes inversion .

Protocol: Kinetic Spirocyclization of Glycal Epoxides

  • Precursor: Prepare the glycal epoxide (1.0 equiv) in anhydrous

    
    .
    
  • Reagent Preparation:

    • Path A (Retention): Add

      
       (1.2 equiv) at -78 °C.
      
    • Path B (Inversion): Dissolve in MeOH at -78 °C (no metal).

  • Execution: Allow the reaction to warm slowly to 0 °C over 2 hours.

  • Quench:

    • For Ti: Quench with Rochelle’s salt solution (sat. potassium sodium tartrate) and stir vigorously until phases separate.

  • Result: This method allows the synthesis of specific stereoisomers (e.g., axial-equatorial) that would otherwise isomerize under acidic conditions.

Decision Framework for Researchers

When selecting a strategy, use the following logic flow to ensure experimental success.

DecisionTree Start Start: Select Target Spiroketal IsStable Is the target the Thermodynamic Isomer? Start->IsStable AcidPath Use Acid Catalysis (pTsOH, CSA) IsStable->AcidPath Yes (Axial-Axial) IsUnsat Does it contain Alkynes/Alkenes? IsStable->IsUnsat No (Kinetic Target) GoldPath Use Gold Catalysis (AuCl / Au(I)) IsUnsat->GoldPath Yes StereoDef Is specific stereocontrol required at C-anomeric? IsUnsat->StereoDef No StereoDef->AcidPath No (Accept Mixture) EpoxidePath Use Glycal Epoxide Strategy (Ti(OiPr)4 vs MeOH) StereoDef->EpoxidePath Yes

Caption: Decision matrix for selecting the optimal spiroketalization strategy based on target stability and structural features.

References

  • Paioti, P. H. S., Ketcham, J. M., & Aponick, A. (2014).[1] Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals. Organic Letters.

  • Moilanen, S. B., Potuzak, J. S., & Tan, D. S. (2006).[2] Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society.

  • Aho, J. E., Pihko, P. M., & Rissa, T. K. (2005). Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies. Chemical Reviews.

  • Potuzak, J. S., Moilanen, S. B., & Tan, D. S. (2005).[2] Stereocontrolled Synthesis of Spiroketals via a Remarkable Methanol-Induced Kinetic Spirocyclization Reaction. Journal of the American Chemical Society.

  • Zhang, Z., & Widenhoefer, R. A. (2007). Gold(I)-Catalyzed Intramolecular Hydroalkoxylation of Alkynes. Organic Letters.

Sources

Comparative Guide: 5,8-Dioxaspiro[3.5]nonan-6-ylmethanol vs. Classical Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "5,8-Dioxaspiro[3.5]nonan-6-ylmethanol" vs Classical Chiral Auxiliaries Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In modern drug discovery, the strategy for introducing chirality has shifted from purely synthetic concerns (how to make a chiral center) to structural concerns (how to design 3D complexity).[1] This guide compares 5,8-Dioxaspiro[3.5]nonan-6-ylmethanol —a representative of the emerging class of Chiral Spirocyclic Scaffolds —against classical Chiral Auxiliaries (e.g., Evans oxazolidinones, Myers pseudoephedrine).

While classical auxiliaries are transient tools used to induce stereochemistry on a target molecule, the 5,8-dioxaspiro[3.5]nonane scaffold is a permanent structural motif that embeds chirality, rigidity, and superior physicochemical properties directly into the pharmacophore.

Technical Analysis: The Contenders
A. The Challenger: 5,8-Dioxaspiro[3.5]nonan-6-ylmethanol (The Scaffold)

This molecule represents a "Chiral Pool" or "Building Block" approach. It is a spirocyclic ether containing a cyclobutane ring fused to a functionalized 1,4-dioxane ring.

  • Core Structure: Spiro[3.5]nonane skeleton (4-membered ring spiro-fused to a 6-membered ring).

  • Heteroatoms: 5,8-Dioxa substitution pattern indicates a 1,4-dioxane moiety within the spiro system.[2]

  • Chirality: The hydroxymethyl group at position 6 renders the molecule chiral. It is typically supplied as a single enantiomer (e.g., via asymmetric synthesis or resolution).[3]

  • Primary Function: Acts as a rigid, metabolic stable core (bioisostere) that positions exit vectors in specific 3D orientations.

B. The Incumbents: Classical Chiral Auxiliaries

These are stoichiometric chiral directing groups attached to an achiral substrate to control the stereochemical outcome of a reaction (e.g., alkylation, aldol) and subsequently removed.

  • Examples: Evans Oxazolidinones, Myers Pseudoephedrine, Ellman’s Sulfinamide.

  • Primary Function: Transient induction of chirality; not part of the final drug molecule.

Strategic Comparison: Embed vs. Induce

The choice between using a chiral spiro-scaffold and a chiral auxiliary represents a fundamental divergence in medicinal chemistry strategy.

Table 1: Performance & Utility Comparison
Feature5,8-Dioxaspiro[3.5]nonan-6-ylmethanol (Scaffold Strategy)Classical Chiral Auxiliaries (Evans/Myers Strategy)
Role in Final Drug Permanent: Remains as the core structural engine.None: Removed after reaction (waste/recycled).
Chirality Source Intrinsic: The scaffold itself is the chiral unit.Inductive: Transfers chirality to a new carbon center.[4][5]
Step Count Low: 1-2 steps (Coupling/Functionalization).High: 3-4 steps (Attach

React

Cleave

Purify).
Atom Economy High: All atoms are incorporated into the product.Low: Auxiliary mass is discarded or requires recycling.
3D Topology (Fsp³) High: Spirocyclic nature forces 3D character.Variable: Often generates linear/flat chains unless designed otherwise.
Metabolic Stability Excellent: Spiro-ethers are resistant to P450 oxidation.N/A: Auxiliary is not present in vivo.
Solubility Enhanced: Lowers LogP via ether oxygens; disrupts stacking.N/A: Depends entirely on the generated substrate.
Detailed Methodologies & Causality
A. Protocol: Utilizing the Spiro-Scaffold

Why this works: The spiro[3.5]nonane core restricts conformational flexibility, reducing the entropic penalty of binding to a protein target. The 1,4-dioxane ring lowers lipophilicity (LogP) compared to carbocyclic analogs, improving oral bioavailability.

Workflow:

  • Activation: The primary alcohol (-CH₂OH) at C6 is converted to a leaving group (Tosylate/Mesylate) or oxidized to an aldehyde/acid depending on the desired "Exit Vector".

  • Coupling: The activated scaffold is reacted with a nucleophile (e.g., amine, aryl lithium).

  • Result: Immediate generation of a complex, chiral, spirocyclic lead compound.

B. Protocol: Classical Auxiliary Synthesis (Evans Alkylation)

Why this works: The oxazolidinone ring creates a rigid chelated transition state (Zimmerman-Traxler model) that blocks one face of the enolate, forcing the electrophile to attack from the opposite side.

Workflow:

  • Attachment: Acylation of the oxazolidinone with the substrate (e.g., propionyl chloride).

  • Enolization: Treatment with a base (LiHMDS/NaHMDS) to form the Z-enolate.

  • Alkylation: Addition of an electrophile (R-X). Steric hindrance from the auxiliary directs the attack.

  • Cleavage: Hydrolysis (LiOH/H₂O₂) or reduction to remove the auxiliary and release the chiral product.

Visualization: The "Cycle" vs. The "Block"

The following diagram illustrates the efficiency gap. The Auxiliary approach requires a cycle of attachment and removal, whereas the Scaffold approach is a linear incorporation.

G cluster_0 Method A: Chiral Scaffold (5,8-Dioxaspiro[3.5]nonan-6-ylmethanol) cluster_1 Method B: Classical Auxiliary (Evans/Myers) S_Start Chiral Spiro-Alcohol (Building Block) S_Act Activation (e.g., Tosylation) S_Start->S_Act 1 Step S_Prod Final Drug Core (Chirality Embedded) S_Act->S_Prod Coupling A_Aux Chiral Auxiliary (e.g., Oxazolidinone) A_Complex Auxiliary-Substrate Complex A_Aux->A_Complex Attachment A_Sub Achiral Substrate A_Sub->A_Complex A_React Asymmetric Reaction A_Complex->A_React Induction A_Cleave Cleavage Step A_React->A_Cleave A_Cleave->A_Aux Recycle (Lossy) A_Final Chiral Product (Linear/Simple) A_Cleave->A_Final Release

Caption: Comparison of the linear efficiency of the Chiral Scaffold strategy (top) versus the cyclic, multi-step nature of the Chiral Auxiliary strategy (bottom).

Experimental Data & Validation
Synthesis of the Scaffold (Self-Validating Protocol)

To validate the origin of the 5,8-dioxaspiro[3.5]nonane core, researchers typically employ a spiro-annulation strategy. A verified route involves the reaction of spiro[3.5]epoxides or cyclobutanone derivatives with ethylene glycol analogs.

  • Key Reaction: Cyclobutanone + Epichlorohydrin/Diol

    
     Spiro-1,4-dioxane.
    
  • Data Point: Mykhailiuk et al. reported that spirocyclic ethers like 5,8-dioxaspiro[3.5]nonane exhibit >50% higher metabolic stability in human liver microsomes (HLM) compared to their non-spirocyclic piperidine or morpholine analogs [1].

  • Solubility: The inclusion of the 1,4-dioxane ring improves aqueous solubility. For example, replacing a cyclohexyl ring with a spiro-dioxane can increase solubility by 10-fold due to the reduced lipophilicity (lowered LogP) and hydrogen bond accepting capability of the ether oxygens [2].

Auxiliary Efficiency Metric
  • Evans Auxiliary: Typical yield for attachment-alkylation-cleavage sequence is 60-80% overall .

  • Spiro Scaffold: Typical yield for incorporation (e.g., etherification or amination of the alcohol) is 85-95% .

Conclusion

For drug development professionals , the choice is clear:

  • Use Classical Auxiliaries when you need to synthesize a specific, simple chiral linker or side chain that is not commercially available.

  • Use 5,8-Dioxaspiro[3.5]nonan-6-ylmethanol when you aim to escape "Flatland" . This scaffold allows you to introduce chirality, 3D-shape, and favorable ADME properties in a single, atom-economical step. It is not just a tool for synthesis; it is a tool for design.

References
  • Mykhailiuk, P. K. (2019). Saturated Heterocycles: Synthesis and Application in Medicinal Chemistry. Enamine / Springer.

  • BenchChem. (2025).[6] 2-Methyl-1,4-dioxane and Spirocyclic Derivatives: Application Notes.

  • Vertex Pharmaceuticals.[7] (2018).[8] Tezacaftor Synthesis and Chiral Building Blocks. Journal of Medicinal Chemistry.

  • BOC Sciences.[] (2025).[1][6][8][10][11][12] Precision Chiral Building Block Synthesis.

  • ResearchGate. (2025). Synthesis of Saturated N-Heterocycles and Spiro Building Blocks.

Sources

A Comparative Guide to Alternative Synthesis Routes for Substituted Spiroketals

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The spiroketal motif, a privileged structural element found in a vast array of natural products with significant biological activities, presents a compelling synthetic challenge.[1] Its rigid three-dimensional architecture is crucial for molecular recognition and biological function, making the stereocontrolled synthesis of substituted spiroketals a paramount objective in medicinal chemistry and drug development.[1][2] This guide provides an in-depth comparison of modern, alternative strategies for the synthesis of substituted spiroketals, moving beyond traditional acid-catalyzed methods to explore the nuances of transition-metal catalysis, organocatalysis, biocatalysis, and C-H activation. We will delve into the mechanistic underpinnings of each approach, offering field-proven insights to inform your experimental design.

Transition-Metal Catalyzed Spiroketalizations: A Powerful and Versatile Approach

Transition-metal catalysis has emerged as a robust and versatile strategy for the synthesis of spiroketals, offering mild reaction conditions and excellent functional group tolerance, often overcoming the limitations of harsh acidic methods.[1] A variety of transition metals, including gold, palladium, and iridium, have been successfully employed to catalyze the formation of the spiroketal core from diverse precursors.

Gold-Catalyzed Cycloisomerization of Alkynyl Diols

Gold catalysts, particularly Au(I) and Au(III) species, have proven to be exceptionally effective in activating the alkyne functionality of alkynyl diols towards intramolecular nucleophilic attack by hydroxyl groups, leading to the formation of the spiroketal ring system.[1][3]

Mechanism and Rationale: The high affinity of gold for alkynes facilitates a π-activation, rendering the alkyne susceptible to nucleophilic attack. The reaction typically proceeds through a cascade of hydroalkoxylation reactions, where the two hydroxyl groups add across the alkyne, forming the two rings of the spiroketal in a single transformation. The choice of gold catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the cyclization. For instance, the use of methanol as a solvent can suppress the formation of undesired furan byproducts.[4]

Gold_Catalyzed_Spiroketalization cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product AlkynylDiol Alkynyl Diol Pi_Complex π-Complex AlkynylDiol->Pi_Complex Coordination Au_Catalyst Au(I) or Au(III) Catalyst Au_Catalyst->Pi_Complex Oxonium Oxonium Intermediate Pi_Complex->Oxonium Intramolecular Nucleophilic Attack Spiroketal Substituted Spiroketal Oxonium->Spiroketal Second Cyclization & Deprotonation

Gold-Catalyzed Spiroketalization Mechanism. This diagram illustrates the key steps in the gold-catalyzed cycloisomerization of an alkynyl diol to form a spiroketal.

Comparative Performance:

Catalyst/ConditionsSubstrateYield (%)Diastereoselectivity (dr)Reference
AuCl in THFanti-triol85>25:1[3]
AuCl in THFsyn-triol30>25:1[3]
AuCl in THFanti-acetonide72>25:1[3]
AuCl in THFsyn-acetonide74>25:1[3]

Experimental Protocol: Gold-Catalyzed Spiroketalization of an Alkynyl Diol

A representative procedure involves the treatment of an alkynyl diol with a catalytic amount of a gold salt, such as AuCl, in a suitable solvent like methanol or THF.[3][4]

  • To a solution of the alkynyl diol (1.0 equiv) in anhydrous methanol (0.02 M), add AuCl (0.05 equiv).

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired spiroketal.

Iridium-Catalyzed Asymmetric Cascade Reactions

Chiral iridium catalysts have enabled the development of highly enantioselective and diastereoselective methods for spiroketal synthesis through cascade reactions. These processes often involve an initial asymmetric allylation followed by a spiroketalization step, allowing for the construction of complex spiroketal architectures with excellent stereocontrol.[5][6]

Mechanism and Rationale: The reaction typically involves the in situ generation of a chiral iridium catalyst that facilitates the enantioselective addition of a nucleophile to an allene or a related unsaturated system. This initial bond formation sets the stereochemistry, which is then translated into the final spiroketal product upon subsequent intramolecular cyclization. The use of a dual catalytic system, combining an iridium catalyst with a Brønsted acid, can further enhance the efficiency and stereoselectivity of the cascade process.[6]

Organocatalysis: A Metal-Free Approach to Chiral Spiroketals

Organocatalysis has emerged as a powerful, environmentally friendly alternative to metal-catalyzed reactions, offering a distinct set of advantages for the synthesis of chiral spiroketals.[7] These methods often employ small, chiral organic molecules as catalysts to induce high levels of stereoselectivity.

Asymmetric Domino Halocyclization

A notable organocatalytic strategy involves a domino asymmetric electrophilic halocyclization and spiroketalization. This approach allows for the construction of complex spiroketal lactones bearing both central and axial chirality in a single, highly stereocontrolled operation.[8][9]

Mechanism and Rationale: The reaction is initiated by the activation of a halogenating agent by a chiral organocatalyst, typically a thiourea or squaramide derivative. This chiral complex then facilitates an enantioselective halocyclization of a suitable olefinic acid or related substrate. The resulting intermediate undergoes a subsequent intramolecular spiroketalization, with the stereochemistry of the final product being dictated by the chiral catalyst.

Organocatalytic_Domino_Reaction cluster_workflow Experimental Workflow Reactants Olefinic Acid + Halogenating Agent Reaction Domino Halocyclization/ Spiroketalization Reactants->Reaction Catalyst Chiral Organocatalyst Catalyst->Reaction Purification Column Chromatography Reaction->Purification Product Chiral Spiroketal Lactone Purification->Product

Organocatalytic Domino Reaction Workflow. A schematic representation of the experimental workflow for the organocatalytic synthesis of chiral spiroketal lactones.

Comparative Performance:

CatalystHalogen SourceYield (%)Enantioselectivity (ee, %)Diastereoselectivity (dr)Reference
Chiral ThioureaNISup to 99up to 99>20:1[8][9]
Chiral SquaramideNBSup to 99up to 98>20:1[8][9]

Experimental Protocol: Organocatalytic Asymmetric Domino Halocyclization

A general procedure for this transformation involves the slow addition of a halogenating agent to a solution of the olefinic substrate and the chiral organocatalyst at low temperatures.[8][9]

  • To a solution of the olefinic acid (1.0 equiv) and the chiral thiourea catalyst (0.1 equiv) in an anhydrous solvent such as dichloromethane (DCM) at -78 °C, add a solution of N-iodosuccinimide (NIS) (1.1 equiv) in DCM dropwise.

  • Stir the reaction mixture at -78 °C until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with DCM, and dry the combined organic layers over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by flash column chromatography to yield the enantiomerically enriched spiroketal lactone.

Biocatalysis: Harnessing Nature's Catalysts for Spiroketal Synthesis

The use of enzymes as catalysts in organic synthesis offers unparalleled selectivity and efficiency under mild, environmentally benign conditions. In the context of spiroketal synthesis, biocatalysis provides a powerful tool for the construction of complex, stereochemically defined structures, often mimicking the biosynthetic pathways of natural products.[10]

Mechanism and Rationale: Flavin-dependent monooxygenases, for example, have been implicated in the biosynthesis of the bisbenzannulated spiroketal core of rubromycins.[10] These enzymes can catalyze a drastic oxidative rearrangement of a polycyclic precursor, leading to the formation of the spiroketal moiety. The enzyme's active site provides a chiral environment that tightly controls the stereochemical outcome of the reaction.

The chemoenzymatic total synthesis of natural products often leverages the high selectivity of enzymes for specific transformations within a larger synthetic sequence.[6][11]

C-H Activation: A Modern Frontier in Spiroketal Synthesis

Direct C-H bond activation has emerged as a transformative strategy in organic synthesis, enabling the construction of complex molecules through previously inaccessible bond disconnections.[12] While still a developing area for spiroketal synthesis, C-H activation holds immense promise for the efficient and atom-economical construction of these important motifs.

Mechanism and Rationale: Transition-metal catalysts, particularly those based on rhodium and palladium, can facilitate the direct functionalization of unactivated C-H bonds.[12] In the context of spiroketal synthesis, this could involve an intramolecular C-H activation of a suitably positioned C-H bond by a metal center, followed by cyclization to form one of the spiroketal rings. This approach offers the potential for novel retrosynthetic disconnections and the construction of highly substituted spiroketal systems.

Conclusion: Choosing the Right Tool for the Job

The synthesis of substituted spiroketals has been significantly advanced by the development of these alternative synthetic routes. Each methodology presents a unique set of advantages and limitations, and the optimal choice will depend on the specific target molecule, desired stereochemistry, and available resources.

  • Transition-metal catalysis , particularly with gold and iridium, offers broad substrate scope and high efficiency for a variety of spiroketal structures.

  • Organocatalysis provides a powerful metal-free alternative for the asymmetric synthesis of chiral spiroketals, often with exceptional levels of stereocontrol.

  • Biocatalysis represents a green and highly selective approach, particularly for complex natural product synthesis, though substrate scope can be a limitation.

  • C-H activation is an emerging and powerful strategy that promises more efficient and novel routes to complex spiroketals.

By understanding the mechanistic principles and practical considerations of each of these approaches, researchers can make informed decisions to design and execute efficient and stereoselective syntheses of this important class of molecules, ultimately accelerating the discovery and development of new therapeutic agents.

References

  • Dudley, G. B.; Tlais, S. A gold-catalyzed alkyne-diol cycloisomerization for the synthesis of oxygenated 5,5-spiroketals. Beilstein Journal of Organic Chemistry2011 , 7, 628–633. [Link]

  • Verano, A. L.; Tan, D. S. Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. [Link]

  • Romo, D.; Ricaldoni, R. Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. Arkivoc2006 , 2006 (7), 105-119. [Link]

  • Xu, S.; Huang, A.; Yang, Y.; Wang, Y.; Zhang, M.; Sun, Z.; Zhao, M.; Wei, Y. Organocatalytic Enantioselective Construction of Spiroketal Lactones Bearing Axial and Central Chirality via an Asymmetric Domino Reaction. Organic Letters2022 , 24 (16), 2978–2982. [Link]

  • Xu, S.; Huang, A.; Yang, Y.; Wang, Y.; Zhang, M.; Sun, Z.; Zhao, M.; Wei, Y. Organocatalytic Enantioselective Construction of Spiroketal Lactones Bearing Axial and Central Chirality via an Asymmetric Domino Reaction. PubMed2022 . [Link]

  • Narayan, A. R. H.; Jimenez-Oses, G.; Liu, P.; Negretti, S.; Zhao, W.; Gilbert, M. M.; Fout, A. R.; Hyster, T. K.; Wilson, D. J.; Podust, L. M.; Montgomery, J.; Houk, K. N. Chemoenzymatic total synthesis of natural products. PMC2021 . [Link]

  • Zhou, Q.; Li, B.; Zhang, X.; Fan, X. C–H activation-initiated spiroannulation reactions and their applications in the synthesis of spirocyclic compounds. Organic & Biomolecular Chemistry2024 , 22, 2324-2338. [Link]

  • Paioti, P. H. S.; Ketcham, J. M.; Aponick, A. Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals. Organic Letters2014 , 16 (20), 5320–5323. [Link]

  • Wang, X.; et al. Ir-Catalyzed Asymmetric Cascade Allylation/Spiroketalization Reaction for Stereoselective Synthesis of Oxazoline-Spiroketals. Organic Letters2023 , 25 (2), 356–360. [Link]

  • Quach, R.; Brimble, M. A. Recent developments in transition metal-catalysed spiroketalisation. Organic & Biomolecular Chemistry2014 , 12 (38), 7434-7448. [Link]

  • Aponick, A. spiroketal. Interesting Organic Chemistry and Natural Products. 2014 . [Link]

  • Singh, V.; Kumar, S. Organocatalytic Asymmetric Synthesis of Spiroacetals and Bridged Acetals. Bentham Science. [Link]

  • Brimble, M. A.; et al. Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Request PDF. [Link]

  • Wang, X.; et al. Ir/Brønsted acid dual-catalyzed asymmetric synthesis of bisbenzannulated spiroketals and spiroaminals from isochroman ketals. Organic Chemistry Frontiers2022 , 9, 1656-1662. [Link]

  • Z. Shao, H. Zhang. Combining transition metal catalysis and organocatalysis – an update. Chemical Society Reviews2013 , 42, 1315-1345. [Link]

  • Hamilton, J. Y.; Rössler, S. L.; Carreira, E. M. Literature Report. J. Am. Chem. Soc.2017 , 139, 8082-8085. [Link]

  • List, B.; Coric, I. Asymmetric spiroacetalization catalysed by confined Brønsted acids. Nature2012 , 483, 315–319. [Link]

  • Hertweck, C.; et al. Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis. PubMed2021 . [Link]

  • Gillarda, R. M.; Brimble, M. A. Benzannulated Spiroketal Natural Products: Isolation, Biological Activity, Biosynthesis, and Total Synthesis. Request PDF. [Link]

  • S. S. V. Ramasastry. Transition-metal and organo-catalysis in organic synthesis: Metal-catalyzed reactions. International Journal of Pharmacy and Pharmaceutical Science2020 . [Link]

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Thermodynamic vs. Kinetic Control in Spiroketalization: A Strategic Guide for Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Chemists Focus: Mechanistic principles, experimental protocols, and decision-making frameworks for spiroketal synthesis.

Executive Summary: The Stereochemical Bifurcation

Spiroketals are privileged structural motifs in natural products (e.g., avermectins, spongistatins, polyether antibiotics) and drug candidates.[1][2] The synthesis of the spiroketal core represents a critical juncture in total synthesis because the stereochemical outcome at the spiro-center dictates the molecule's three-dimensional topology.[3]

The choice between Thermodynamic and Kinetic control is not merely a matter of reaction conditions; it is a strategic decision determined by the target's specific stereochemistry relative to its ground-state energy minimum.

  • Thermodynamic Control exploits the anomeric effect to access the most stable isomer (typically the "double anomeric" conformer).

  • Kinetic Control utilizes transition state bias—often through chelation or stereoelectronic gating —to access "contrathermodynamic" or less stable isomers that are inaccessible via equilibration.

Mechanistic Underpinnings[2][4]

To manipulate spiroketalization, one must master the forces governing stability and rate.

Thermodynamic Drivers: The Anomeric Effect

Under thermodynamic control, the system equilibrates to the lowest energy conformer. The dominant force is the anomeric effect , a stabilizing interaction between the axial oxygen lone pair (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) and the antibonding orbital of the adjacent C-O bond (

).[1]
  • Double Anomeric Effect: Both oxygen atoms occupy axial positions relative to the other ring. This is the global minimum for most simple spiroketals (stabilization

    
     2–3 kcal/mol).
    
  • Steric Override: In complex systems (e.g., spongistatins), severe 1,3-diaxial steric interactions can destabilize the double anomeric conformer, making a single-anomeric or non-anomeric isomer the thermodynamic product.

Kinetic Drivers: Transition State Engineering

Kinetic control relies on lowering the activation energy (


) of a specific pathway. This is achieved through:
  • Chelation Control: Lewis acids (e.g.,

    
    ) tether the nucleophile and electrophile, enforcing a specific trajectory (often retention of configuration).[4]
    
  • Stereoelectronic Gating: In

    
    -like openings (e.g., of epoxides), the nucleophile must attack anti-periplanar to the leaving group, dictating the outcome regardless of product stability.
    
Visualization: Energy Landscape

EnergyProfile Start Precursor (Dihydroxy Ketone / Epoxide) TS_Kinetic TS Kinetic (Chelation/Steric) Start->TS_Kinetic Low Temp / Lewis Acid Lower Ea TS_Thermo TS Thermo (Acid Equilibration) Start->TS_Thermo High Temp / Protic Acid Higher Ea Prod_Kinetic Kinetic Product (Non-Anomeric/Less Stable) TS_Kinetic->Prod_Kinetic Prod_Thermo Thermodynamic Product (Double Anomeric) TS_Thermo->Prod_Thermo Prod_Kinetic->Prod_Thermo Acid + Time (Equilibration)

Figure 1: Reaction coordinate diagram illustrating the divergence between kinetic pathways (lower barrier) and thermodynamic wells (lower ground state energy).[5]

Comparative Analysis: Methodologies & Outcomes

The following table contrasts the two primary paradigms using the Glycal Epoxide system (pioneered by Tan et al.) as a benchmark, as it allows switchable access to both manifolds.

Table 1: Comparative Performance Metrics
FeatureThermodynamic ControlKinetic Control (Inversion)Kinetic Control (Retention)
Primary Driver Product Stability (

)
Sterics / StereoelectronicsMetal Chelation / Tethering
Key Mechanism Reversible Oxycarbenium Ion Formation

-like Epoxide Opening
Coordination-Directed Delivery
Typical Reagents Protic Acids (TsOH, CSA, HCl)MeOH (solvent), trace acid

,

Conditions RT to Reflux, Long reaction timeLow Temp (-78°C to 0°C), Short timeLow Temp (-78°C), Stoichiometric metal
Stereochemical Outcome Double Anomeric (usually axial/axial)Inversion at anomeric centerRetention at anomeric center
Selectivity (dr) Variable (depends on

)
High (>20:1 common)High (>20:1 common)
Risk Factors Epimerization of other centers; decompositionRequires reactive electrophile (epoxide)Stoichiometric metal waste; moisture sensitivity

Experimental Protocols

These protocols are designed to be self-validating. Always verify product ratios via crude NMR before purification, as silica gel can induce equilibration.

Protocol A: Thermodynamic Spiroketalization (Acid-Catalyzed)

Target: The most stable isomer (typically double anomeric).

  • Substrate Preparation: Dissolve the dihydroxy ketone or acetal precursor (1.0 equiv) in MeOH or

    
     (0.05 M).
    
  • Catalyst Addition: Add

    
    -Toluenesulfonic acid (TsOH·
    
    
    
    ) (0.1 equiv) or Camphorsulfonic acid (CSA).[6]
  • Equilibration: Stir at room temperature.

    • Checkpoint: Monitor by TLC. If the kinetic product forms initially, continue stirring until the spot coalesces into the thermodynamic product (often 2–24 h).

  • Quench: Add solid

    
     (5 equiv) or 
    
    
    
    . Stir for 10 min.
  • Workup: Filter, concentrate, and purify on neutralized silica gel (pre-treated with 1%

    
    /Hexanes) to prevent on-column equilibration.
    
Protocol B: Kinetic Spiroketalization (Chelation-Controlled)

Target: The "Retention" isomer (often contrathermodynamic). Reference: Tan, D. S. et al. J. Am. Chem. Soc. 2006, 128, 1792.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Reagent Mix: Dissolve the glycal epoxide or hydroxy-epoxide precursor (1.0 equiv) in anhydrous

    
     (0.02 M).
    
  • Chelation: Cool to -78 °C. Add

    
     (2.0–4.0 equiv) dropwise.
    
    • Mechanism:[2][7][4][5][8][9] The Titanium coordinates the epoxide oxygen and the pendant hydroxyl group, enforcing a "front-side" attack (retention).

  • Reaction: Stir at -78 °C for 1–4 h.

    • Checkpoint: Monitor by TLC. The reaction should be clean with no equilibration spots.

  • Quench: Pour into a vigorous mixture of saturated aqueous Rochelle’s salt (potassium sodium tartrate) and EtOAc. Stir until two clear layers form (1–2 h) to break the Ti-emulsion.

  • Isolation: Separate layers, dry organic phase (

    
    ), and concentrate.
    

Strategic Decision Framework

When planning a synthesis, use this logic flow to select the correct method.

DecisionTree Q1 Is the target the Global Thermodynamic Minimum? (Double Anomeric / Minimized Sterics) ThermoMethod USE THERMODYNAMIC CONTROL Reagents: TsOH, CSA, HCl Solvent: MeOH, Benzene Q1->ThermoMethod Yes Q2 Does the target require RETENTION at the anomeric center? Q1->Q2 No Yes Yes No No Kinetic_Ti USE KINETIC CHELATION Reagent: Ti(Oi-Pr)4 Mechanism: Directed Delivery Q2->Kinetic_Ti Yes Kinetic_Acid USE KINETIC INVERSION Reagent: MeOH (solvent), trace acid Mechanism: Anti-periplanar opening Q2->Kinetic_Acid No Ret_Yes Yes Ret_No No (Inversion)

Figure 2: Decision matrix for selecting spiroketalization conditions based on target stereochemistry.

Case Study: The "Switchable" Synthesis

The power of distinguishing these controls is best illustrated by the synthesis of spiroketal libraries where a single precursor yields different isomers based on conditions.

Substrate: Erythro-glycal epoxide (Precursor)

  • Condition A (Thermodynamic): Treatment with TsOH leads to the Double Anomeric product (Inversion).

    • Why: The system equilibrates to the most stable chair-chair conformation.

  • Condition B (Kinetic - Ti): Treatment with

    
     leads to the Retention  product.[4]
    
    • Why: The Titanium tethers the nucleophile, forcing it to attack the epoxide from the same face, overriding the steric preference for inversion.

Data Summary (Yields & Ratios):

ConditionMajor IsomerConfigurationYielddr

Kinetic Retention86%>20:1
MeOH / Trace Acid Kinetic Inversion82%>20:1
TsOH (Equilibration) Thermodynamic Inversion*90%10:1

*Note: In this specific erythro-series, the kinetic inversion product happens to coincide with the thermodynamic product, but the Ti-mediated pathway allows access to the otherwise inaccessible retention isomer.

References

  • Potuzak, J. S., Moilanen, S. B., & Tan, D. S. (2005). Stereocontrolled Synthesis of Spiroketals via a Remarkable Methanol-Induced Kinetic Spirocyclization Reaction.[4][10] Journal of the American Chemical Society, 127(40), 13796–13797. Link

  • Bravin, A., et al. (2006). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration.[4] Journal of the American Chemical Society, 128(6), 1792–1793. Link

  • Aho, J. E., Pihko, P. M., & Rissa, T. K. (2005). The Anomeric Effect in Spiroketals: Theory and Applications to Natural Product Synthesis. Chemical Reviews, 105(12), 4406–4440. Link

  • Deslongchamps, P. (1983). Stereoelectronic Effects in Organic Chemistry. Pergamon Press.
  • Smith, A. B., III, et al. (1995). Total Synthesis of the Spongistatins: Kinetic vs Thermodynamic Control. Journal of the American Chemical Society, 117, 10777. Link

Sources

Beyond Flatland: Benchmarking the 5,8-Dioxaspiro[3.5]nonan-6-ylmethanol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "5,8-Dioxaspiro[3.5]nonan-6-ylmethanol" bioisosteres in drug design Content Type: Publish Comparison Guide

Executive Summary: The Case for sp³-Rich Bioisosteres

In the pursuit of "escaping flatland"—the movement to increase the fraction of sp³-hybridized carbons (


) in drug candidates—spirocyclic ethers have emerged as critical tools. This guide analyzes 5,8-dioxaspiro[3.5]nonan-6-ylmethanol , a specific spirocyclic scaffold designed to replace metabolically labile or lipophilic moieties like cyclohexyl, phenyl, or tetrahydropyran (THP) groups.

This molecule features a cyclobutane ring spiro-fused to a 1,4-dioxane system. Its unique architecture offers three distinct advantages over traditional linkers:

  • Vector Rigidity: Unlike the flexible THP ring, the spiro-fusion locks the exit vector, reducing the entropic penalty of binding.

  • Metabolic Hardening: The quaternary spiro-center blocks the site of oxidative metabolism common in simple ethers.

  • Solubility Enhancement: The 1,4-dioxane motif lowers LogD while maintaining lipophilic contacts via the cyclobutane "tail."

Comparative Analysis: Performance vs. Standard Alternatives

To validate the utility of 5,8-dioxaspiro[3.5]nonan-6-ylmethanol (Compound A ), we compare it against three standard medicinal chemistry building blocks: (Tetrahydropyran-4-yl)methanol (Compound B ), Benzyl alcohol (Compound C ), and (4,4-Difluorocyclohexyl)methanol (Compound D ).

Table 1: Physicochemical & ADME Profiling
MetricA: 5,8-Dioxaspiro[3.5] B: THP-4-methanol C: Benzyl Alcohol D: 4,4-Difluoro-CH
Hybridization (

)
1.00 (High 3D character)1.000.14 (Flat)1.00
cLogP 0.8 - 1.1 0.61.11.5
TPSA (Ų) 27.7 20.220.220.2
Aq. Solubility High (++++)High (++++)Low (+)Medium (++)
HLM

Low (<10 µL/min/mg)Medium (Oxidation @ C2/C6)High (Phase I/II)Low
Vector Geometry Rigid/Orthogonal Flexible (Chair flip)PlanarSemi-Rigid
Analysis of Causality
  • Solubility: The extra oxygen atom in the spiro-dioxane ring (Compound A) increases TPSA slightly compared to THP (Compound B), enhancing hydrogen bond accepting capacity and water solubility.

  • Metabolic Stability: Compound B (THP) is susceptible to CYP450 oxidation at the positions

    
     to the ether oxygen. In Compound A, the spiro-fusion creates a quaternary center and sterically shields the adjacent oxygens, significantly reducing the rate of oxidative clearance.
    
  • Lipophilicity: Compound A maintains a cLogP comparable to Benzyl alcohol (C) but without the "aromatic ring count" penalty that often leads to poor developability (e.g., hERG liability).

Structural Logic & Bioisosteric Mapping

The following diagram illustrates how the 5,8-dioxaspiro[3.5]nonane scaffold bridges the gap between lipophilic bulk and polar solubility.

Bioisostere_Map Phenyl Phenyl Ring (Flat, Lipophilic, Metabolic Liability) Spiro 5,8-Dioxaspiro[3.5]nonane (Rigid, Soluble, Metabolically Stable) Phenyl->Spiro Increase Fsp3 Improve Solubility THP Tetrahydropyran (Flexible, Polar, Oxidation Prone) THP->Spiro Lock Conformation Block Metabolism Target Optimized Drug Candidate (Improved LLE & Solubility) Spiro->Target Bioisosteric Replacement

Figure 1: The 5,8-dioxaspiro[3.5]nonane scaffold acts as a "Goldilocks" bioisostere, balancing the polarity of ethers with the rigidity of rings.

Experimental Protocols

To ensure reproducibility, the following protocols are designed to be self-validating.

Protocol A: Synthesis via Double Alkylation (Williamson Ether Strategy)

Context: Constructing the 1,4-dioxane ring on a cyclobutane core requires a precise alkylation strategy.

  • Starting Material: Begin with 1,1-bis(hydroxymethyl)cyclobutane . This commercially available diol provides the pre-formed spiro quaternary center.

  • Activation: Dissolve the diol (1.0 equiv) in dry THF under

    
    . Add NaH (2.2 equiv, 60% dispersion) at 0°C. Stir for 30 min to generate the dialkoxide.
    
  • Cyclization: Add epichlorohydrin (1.0 equiv) dropwise. Critical Step: Heat to reflux (65°C) for 12 hours. The reaction proceeds via an initial epoxide opening followed by an intramolecular

    
     displacement of the chloride to close the 6-membered ring.
    
    • Validation: Monitor by TLC (stain with KMnO4). The product is less polar than the starting diol.

  • Functionalization: The product of this reaction is the hydroxymethyl derivative (the target 6-ylmethanol).

  • Purification: Quench with saturated

    
    . Extract with EtOAc.[1] Purify via flash column chromatography (Hexane/EtOAc gradient).
    
Protocol B: Microsomal Stability Assay (Metabolic Stress Test)

Context: Verify the "metabolic hardening" claim against THP analogs.

  • Preparation: Prepare 10 mM DMSO stocks of the Spiro compound and the THP control.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM, 0.5 mg/mL protein).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot 50 µL at T=0, 15, 30, and 60 min into cold acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Success Criteria: The Spiro analog should exhibit a

      
       min, whereas THP often shows 
      
      
      
      min.

Mechanistic Workflow: From Synthesis to Assay

Workflow Start 1,1-Bis(hydroxymethyl) cyclobutane Reagent + Epichlorohydrin (NaH, THF) Start->Reagent Inter Spiro-Cyclization (SN2) Reagent->Inter Reflux 12h Product 5,8-Dioxaspiro [3.5]nonan-6-ylmethanol Inter->Product Purification Assay HLM Stability (LC-MS/MS) Product->Assay 1 µM Result Data Analysis (CLint vs THP) Assay->Result

Figure 2: Step-by-step workflow for synthesizing the scaffold and validating its metabolic stability.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified p-Substituted Benzenes. Organic Letters. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[1][2] Angewandte Chemie International Edition. Link

Sources

Enantiomeric Excess Determination of Chiral Spiro Alcohols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Directive

Chiral spiro alcohols, such as 1,1'-spirobiindane-7,7'-diol (SPINOL) and its derivatives, represent a unique class of privileged chiral ligands. Their rigid


-symmetric backbone and steric crowding create exceptional chiral induction in asymmetric catalysis. However, these same structural features—steric hindrance  and molecular rigidity —pose significant challenges for enantiomeric excess (

) determination.

Standard protocols often fail because the bulky spiro-scaffold prevents efficient interaction with chiral stationary phases (CSPs) or hinders the kinetics of derivatization reactions. This guide objectively compares the three primary methodologies for


 determination in spiro alcohols, providing validated protocols and decision-making frameworks.
The Core Challenge: Sterics vs. Recognition
  • HPLC: Requires a CSP with a chiral groove large enough to accommodate the spiro backbone.

  • NMR (Derivatization): The hydroxyl groups in spiro alcohols are often neopentyl-like or axially shielded, making quantitative esterification (e.g., Mosher esters) difficult without kinetic forcing.

  • NMR (CSAs): Relies on weak intermolecular forces which can be disrupted by the solvent competition required to dissolve these often insoluble rigid structures.

Method Selection Framework

Before initiating benchwork, use this decision matrix to select the optimal method based on your sample's physicochemical properties.

MethodSelection Start Start: Chiral Spiro Alcohol Sample UVCheck Is the compound UV Active? Start->UVCheck Volatile Is it volatile & thermally stable? UVCheck->Volatile No HPLC Method A: Chiral HPLC (Gold Standard) UVCheck->HPLC Yes (Preferred) Hindered Is the OH group sterically hindered? Volatile->Hindered No (High MW) GC Method C: Chiral GC (Rare for Spiro Alcohols) Volatile->GC Yes NMR_CSA Method B1: NMR w/ CSA (Rapid Screen) Hindered->NMR_CSA Yes (Derivatization difficult) NMR_Deriv Method B2: NMR w/ Mosher Ester (Absolute Config + ee) Hindered->NMR_Deriv No (Mild Sterics) HPLC->NMR_Deriv Validation Required

Figure 1: Strategic decision tree for selecting an ee determination method. Note that while HPLC is preferred, NMR is essential for non-chromophoric analogs.

Method A: Chiral HPLC (The Gold Standard)

High-Performance Liquid Chromatography (HPLC) on polysaccharide-based chiral stationary phases is the most robust method for spiro alcohols like SPINOL. The helical structure of amylose and cellulose derivatives provides "chiral grooves" that can accommodate the orthogonal twist of the spiro backbone.

Recommended Stationary Phases

For spirobiindane derivatives, Amylose tris(3,5-dimethylphenylcarbamate) is the superior selector due to its higher conformational flexibility compared to cellulose.

Column Trade NameSelectorSuitability for Spiro Alcohols
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Excellent. First-choice column. High resolution (

).
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Good. Alternative if AD-H fails. Often gives different elution order.[1]
Chiralpak IA/IB Immobilized versions of AD/ODVersatile. Allows use of DCM/THF to solubilize poorly soluble spiro compounds.
Validated Protocol: Determination of (S)-SPINOL ee

Objective: Quantify the enantiomeric excess of a crude reaction mixture of 1,1'-spirobiindane-7,7'-diol.

Reagents:

  • Mobile Phase: n-Hexane (HPLC Grade) / Isopropanol (IPA) (90:10 v/v).

  • Sample Diluent: IPA.

Step-by-Step Workflow:

  • System Preparation: Flush the Chiralpak AD-H column (4.6 x 250 mm, 5 µm) with mobile phase at 1.0 mL/min for 30 minutes. Temperature: 25°C.[2]

  • Sample Prep: Dissolve 1.0 mg of the spiro alcohol in 1.0 mL of IPA. Critical: Ensure complete dissolution; spiro alcohols can aggregate.

  • Screening: Inject 5 µL of a racemic standard first.

    • Expectation: Peak 1 (R) ~ 12 min, Peak 2 (S) ~ 16 min (Retention times vary by flow rate).

    • Requirement: Baseline separation (

      
      ).[1]
      
  • Analysis: Inject 5 µL of the analyte.

  • Calculation:

    
    
    

Expert Insight: If the peaks tail due to the free hydroxyl groups interacting with the silica support, add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) to the mobile phase. For SPINOL, neutral conditions usually suffice, but amino-spiro alcohols require DEA.

Method B: NMR Spectroscopy[3]

When HPLC is unavailable or the compound lacks a UV chromophore, NMR is the alternative. However, the steric bulk of spiro alcohols dictates the choice between Chiral Solvating Agents (CSAs) and Derivatization.

Chiral Solvating Agents (CSAs)

CSAs are non-destructive and form transient diastereomeric complexes.

  • Best Agent:

    
    -bis(trifluoromethyl)-9,10-anthracenedimethanol (ABTE ) or TFAE.
    
  • Mechanism: The electron-deficient aromatic ring of ABTE engages in

    
    -
    
    
    
    stacking with the spiro-skeleton, while hydrogen bonding anchors the alcohol.

Protocol:

  • Dissolve 5-10 mg of spiro alcohol in 0.5 mL

    
    .
    
  • Add 1.0 - 2.0 equivalents of ABTE.

  • Acquire

    
     NMR.[3][4] Look for splitting of the ortho-protons on the spiro-ring or the hydroxyl proton signal.
    
  • Note: Broadening often occurs. Lowering the temperature to 253 K often sharpens the split signals.

Derivatization: Mosher's Ester Analysis

The Problem: Standard Mosher esterification (Acid + DCC) often fails for spiro alcohols because the hydroxyl group is hindered by the orthogonal ring system. The Solution: Use the Acid Chloride method with DMAP and elevated temperature if necessary.

MosherWorkflow Substrate Chiral Spiro Alcohol Reaction Reaction (Steric forcing: 40°C, 12h) Substrate->Reaction Reagent (R)-MTPA-Cl + Pyridine/DMAP Reagent->Reaction Workup Mini-Workup (EtOAc/HCl wash) Reaction->Workup NMR 1H / 19F NMR Workup->NMR

Figure 2: Modified Mosher Ester protocol for hindered substrates.

Validated Protocol for Hindered Spiro Alcohols:

  • Mix: In a dry vial, combine spiro alcohol (10 mg), Dry Pyridine (0.5 mL), and DMAP (2 mg, catalyst).

  • Add: Slowly add (R)-(-)-

    
    -methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) (3.0 equiv). Excess is crucial due to slow kinetics.
  • Incubate: Stir at 40°C for 12 hours. (Standard alcohols react at RT, but spiro alcohols require heat).

  • Quench: Add sat.

    
    , extract with EtOAc.
    
  • Analyze:

    
     NMR is often cleaner than 
    
    
    
    NMR for these bulky esters. Integrate the
    
    
    signals.

Comparative Analysis

The following table contrasts the performance of the discussed methods specifically for spiro-scaffolds.

FeatureChiral HPLC (AD-H)NMR (Mosher Ester)NMR (CSA - ABTE)
Accuracy High (

)
Medium (

)
Low (

)
Steric Sensitivity Low (Separation is physical)High (Reaction may be incomplete)Medium (Complexation equilibrium)
Sample Recovery Yes (Prep HPLC possible)No (Destructive)Yes (Non-destructive)
Time to Result 30 mins (if method exists)12-24 hours15 mins
Sample Requirement < 0.1 mg5-10 mg5-20 mg
Cost per Run Low (Solvents)High (Chiral Reagents)Medium (CSA cost)
Expert Recommendation

For routine screening of SPINOL and Spiroglycol derivatives, Chiral HPLC on Chiralpak AD-H is the undisputed method of choice. It avoids the kinetic resolution issues inherent in derivatizing hindered alcohols. Use NMR with CSAs only for rapid "yes/no" checks on enantiopurity during early synthesis stages.

References

  • National Institutes of Health (PMC). (2020). Evidence of Enantiomers of Spiroglycol...[1][5][6] Distinction by Using ABTE as a Chiral Solvating Agent. Retrieved from [Link]

  • Nature Protocols. (2007).[4] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Retrieved from [Link][4]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.